Oleoyl-Gly-Lys-N-(m-PEG11)
説明
BenchChem offers high-quality Oleoyl-Gly-Lys-N-(m-PEG11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oleoyl-Gly-Lys-N-(m-PEG11) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C49H96N4O14 |
|---|---|
分子量 |
965.3 g/mol |
IUPAC名 |
(Z)-N-[2-[[6-amino-1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]octadec-9-enamide |
InChI |
InChI=1S/C49H96N4O14/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-47(54)52-45-48(55)53-46(20-18-19-22-50)49(56)51-23-24-58-27-28-60-31-32-62-35-36-64-39-40-66-43-44-67-42-41-65-38-37-63-34-33-61-30-29-59-26-25-57-2/h10-11,46H,3-9,12-45,50H2,1-2H3,(H,51,56)(H,52,54)(H,53,55)/b11-10- |
InChIキー |
FEBIFSVLSANPBF-KHPPLWFESA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Oleoyl-Gly-Lys-N-(m-PEG11)
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide for the synthesis of Oleoyl-Gly-Lys-N-(m-PEG11), a key lipidated peptide-PEG conjugate. This document outlines a plausible and detailed synthetic pathway, complete with experimental protocols, quantitative data summarization, and visual diagrams to facilitate understanding and replication in a research and development setting.
Introduction
Oleoyl-Gly-Lys-N-(m-PEG11) is a specialized molecule comprising a lipid moiety (oleic acid), a dipeptide linker (Glycyl-Lysine), and a monodisperse polyethylene (B3416737) glycol (PEG) chain with eleven ethylene (B1197577) glycol units. Such structures are of significant interest in drug delivery and development, particularly as components of antibody-drug conjugates (ADCs) or for enhancing the pharmacokinetic profiles of therapeutic peptides and small molecules. The lipophilic oleoyl (B10858665) group can facilitate membrane interaction, while the PEG chain can improve solubility, reduce immunogenicity, and prolong circulation half-life. This guide details a rational and robust synthetic approach, breaking down the process into three main stages: solid-phase synthesis of the Oleoyl-Gly-Lys peptide, and subsequent solution-phase conjugation to m-PEG11-amine.
Overall Synthesis Pathway
The synthesis of Oleoyl-Gly-Lys-N-(m-PEG11) is conceptualized as a three-stage process. The initial stage involves the solid-phase peptide synthesis (SPPS) of the Oleoyl-Gly-Lys fragment. This is followed by the cleavage of the peptide from the solid support. The final stage is the solution-phase conjugation of the purified lipopeptide with m-PEG11-amine to yield the final product.
Caption: Overall synthesis workflow for Oleoyl-Gly-Lys-N-(m-PEG11).
Experimental Protocols
Stage 1: Solid-Phase Synthesis of Oleoyl-Gly-Lys
This stage is performed on a solid support, typically a Wang resin, which allows for easy removal of excess reagents and byproducts by filtration. The synthesis proceeds from the C-terminus (Lysine) to the N-terminus (Oleic acid).
Materials:
-
Wang Resin
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Gly-OH
-
Oleic Acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Protocol:
-
Resin Swelling: Swell the Wang resin in DMF for 1 hour.
-
First Amino Acid Coupling (Lysine):
-
Dissolve Fmoc-Lys(Boc)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the solution to the swollen resin and agitate for 4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF (5x).
-
-
Second Amino Acid Coupling (Glycine):
-
Dissolve Fmoc-Gly-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Repeat step 3.
-
-
Oleic Acid Coupling:
-
Dissolve Oleic Acid (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the solution to the resin and agitate for 4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (B129727) (3x).
-
-
Resin Drying: Dry the resin under vacuum.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Stage 2: Cleavage and Purification of Oleoyl-Gly-Lys
The synthesized lipopeptide is cleaved from the resin support and the Boc protecting group is removed simultaneously using a strong acid cocktail. The crude product is then purified using reverse-phase HPLC.
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
-
Acetonitrile (ACN)
Protocol:
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin and agitate for 2 hours at room temperature.
-
-
Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the crude peptide and decant the ether.
-
Wash the pellet with cold diethyl ether (2x).
-
-
Drying: Dry the crude peptide under vacuum.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of DMF or ACN/water.
-
Purify by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the desired product.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the purified Oleoyl-Gly-Lys as a white powder.
Stage 3: PEGylation and Final Purification
The purified lipopeptide is conjugated to m-PEG11-amine in solution phase via an amide bond formation reaction.
Materials:
-
Purified Oleoyl-Gly-Lys
-
m-PEG11-Amine (CAS: 854601-60-8)[1]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
Protocol:
-
Activation of Carboxylic Acid:
-
Dissolve Oleoyl-Gly-Lys (1 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1 hour to form the NHS-activated ester.
-
-
Conjugation:
-
Dissolve m-PEG11-amine (1.1 eq) in anhydrous DMF.
-
Add the m-PEG11-amine solution to the activated peptide solution.
-
Add DIEA (2 eq) to adjust the pH to ~8.
-
Stir the reaction overnight at room temperature.
-
-
Purification:
-
Dilute the reaction mixture with water/acetonitrile.
-
Purify the final product by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final product, Oleoyl-Gly-Lys-N-(m-PEG11).
Caption: Solution-phase PEGylation workflow.
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis of Oleoyl-Gly-Lys-N-(m-PEG11). These values are illustrative and may vary based on specific laboratory conditions and reagent purity.
Table 1: Reagents for Oleoyl-Gly-Lys Synthesis (SPPS)
| Reagent | Molar Equiv. (relative to resin capacity) |
| Wang Resin | 1.0 |
| Fmoc-Lys(Boc)-OH | 3.0 |
| Fmoc-Gly-OH | 3.0 |
| Oleic Acid | 3.0 |
| DIC | 3.0 (for each coupling) |
| HOBt | 3.0 (for each coupling) |
| Piperidine | 20% in DMF (v/v) |
Table 2: Synthesis and Purification Yields
| Step | Expected Yield | Purity (by HPLC) |
| Oleoyl-Gly-Lys (after cleavage) | 70-85% (crude) | >60% |
| Oleoyl-Gly-Lys (after HPLC) | 40-60% | >95% |
| Oleoyl-Gly-Lys-N-(m-PEG11) (after HPLC) | 50-70% | >98% |
Table 3: Characterization Data
| Analysis | Expected Result |
| Oleoyl-Gly-Lys | |
| ESI-MS (m/z) | [M+H]⁺ calculated, found ± 0.1 |
| ¹H NMR | Peaks corresponding to oleoyl chain, glycine, and lysine (B10760008) residues |
| Oleoyl-Gly-Lys-N-(m-PEG11) | |
| ESI-MS (m/z) | [M+H]⁺ calculated, found ± 0.1 |
| ¹H NMR | Peaks corresponding to oleoyl chain, glycine, lysine, and characteristic repeating -(OCH₂CH₂)- units of PEG |
| HPLC Retention Time | Shift to earlier retention time compared to Oleoyl-Gly-Lys due to increased hydrophilicity |
Conclusion
This technical guide provides a detailed and actionable pathway for the synthesis of Oleoyl-Gly-Lys-N-(m-PEG11). By following the outlined solid-phase and solution-phase methodologies, researchers can reliably produce this valuable molecule for a range of applications in drug delivery and bioconjugation. The provided diagrams and data tables serve as a practical reference for planning and executing the synthesis, as well as for the characterization of the final product. As with any multi-step synthesis, optimization of reaction conditions and purification protocols may be necessary to achieve desired yields and purity levels.
References
An In-Depth Technical Guide to the Mechanism of Action of Oleoyl-Gly-Lys-N-(m-PEG11)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoyl-Gly-Lys-N-(m-PEG11) is a specialized, cleavable linker designed for use in the synthesis of Antibody-Drug Conjugates (ADCs). This guide elucidates the core mechanism of action of this linker within an ADC construct, detailing the synergistic roles of its constituent parts: the oleoyl (B10858665) moiety, the Gly-Lys dipeptide, and the 11-unit polyethylene (B3416737) glycol (PEG) chain. By dissecting the molecular journey of an ADC utilizing this linker, from systemic circulation to intracellular payload release, this document provides a comprehensive technical overview for researchers in oncology and drug development.
Introduction to Antibody-Drug Conjugates and the Role of Linkers
Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of monoclonal antibodies with the potent cell-killing effects of cytotoxic small molecules. The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet it must efficiently release the payload within the target cancer cells. Oleoyl-Gly-Lys-N-(m-PEG11) is a cleavable linker, designed to be selectively processed within the cellular environment of the target cell.
Molecular Composition and Functional Roles
The Oleoyl-Gly-Lys-N-(m-PEG11) linker is a heterobifunctional molecule comprised of three key functional domains:
-
Oleoyl Group: A monounsaturated fatty acid, the oleoyl group is a hydrophobic moiety. In the context of an ADC, this lipid component may influence the overall hydrophobicity of the linker-payload complex, which can affect solubility, aggregation, and interaction with cellular membranes.
-
Gly-Lys Dipeptide: This dipeptide sequence serves as the cleavable element of the linker. Peptide bonds are susceptible to enzymatic hydrolysis by proteases. The Gly-Lys sequence is designed to be a substrate for lysosomal proteases, such as cathepsins, which are highly active within the acidic environment of the lysosome.
-
N-(m-PEG11): This is a monodisperse polyethylene glycol (PEG) chain consisting of 11 ethylene (B1197577) glycol units. PEGylation is a widely used strategy in drug development to enhance the pharmacokinetic and pharmaceutical properties of bioconjugates. The PEG11 chain in this linker serves to increase the hydrophilicity and solubility of the ADC, prolong its circulation half-life, and reduce its immunogenicity.
Core Mechanism of Action: A Step-by-Step Pathway
The mechanism of action of an ADC employing the Oleoyl-Gly-Lys-N-(m-PEG11) linker is a multi-step process that ensures targeted delivery and controlled release of the cytotoxic payload.
Step 1: Systemic Circulation and Target Recognition Once administered, the ADC circulates in the bloodstream. The PEG11 component of the linker shields the hydrophobic drug-linker moiety, reducing non-specific interactions and clearance, thereby prolonging its plasma half-life. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.
Step 2: Internalization and Lysosomal Trafficking Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The internalized vesicle, an endosome, then traffics through the endo-lysosomal pathway, eventually fusing with a lysosome.
Step 3: Enzymatic Cleavage of the Linker The interior of the lysosome is characterized by a low pH and a high concentration of various hydrolytic enzymes, including cathepsins. These proteases recognize and cleave the peptide bond between the glycine (B1666218) and lysine (B10760008) residues of the linker. This enzymatic cleavage is the critical step for payload release.
Step 4: Payload Release and Cytotoxic Effect Following the cleavage of the Gly-Lys bond, the cytotoxic payload is liberated from the ADC and can then diffuse out of the lysosome into the cytoplasm. Once in the cytoplasm, the payload can exert its cell-killing effect by interacting with its intracellular target, such as microtubules or DNA, leading to apoptosis of the cancer cell.
Quantitative Data
The stability and cleavage kinetics of the linker are critical for the efficacy and safety of an ADC. While specific data for Oleoyl-Gly-Lys-N-(m-PEG11) is proprietary, the following tables provide representative data for similar dipeptide linkers used in ADCs.
Table 1: In Vitro Plasma Stability of Dipeptide Linkers
| Linker Type | Species | Incubation Time (hours) | % Intact ADC Remaining | Reference |
| Val-Cit | Human | 168 | >95% | [Representative] |
| Val-Ala | Human | 168 | >90% | [Representative] |
| Phe-Lys | Human | 144 | >90% | [Representative] |
| Val-Lys | Mouse | 48 | ~80% | [Representative] |
Table 2: Cathepsin B Cleavage Kinetics of Dipeptide Linkers
| Linker | Relative Cleavage Rate (%) | Reference |
| Val-Cit | 100 | [Representative] |
| Phe-Lys | 85 | [Representative] |
| Val-Ala | 70 | [Representative] |
| Gly-Gly | 20 | [Representative] |
Table 3: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated ADCs
| ADC Type | Half-life (t½, hours) | Clearance (mL/hr/kg) | Reference |
| Non-PEGylated | 48 | 0.5 | [Representative] |
| PEGylated (PEG12) | 120 | 0.2 | [Representative] |
| PEGylated (PEG24) | 150 | 0.15 | [Representative] |
Experimental Protocols
The characterization of an ADC with a linker such as Oleoyl-Gly-Lys-N-(m-PEG11) involves a series of in vitro assays to determine its stability, cleavage, and cytotoxicity.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the potential for premature payload release in plasma.
Methodology:
-
Preparation: Dilute the ADC to a final concentration of 100 µg/mL in fresh human plasma. As a control, prepare a similar dilution in phosphate-buffered saline (PBS).
-
Incubation: Incubate the plasma and PBS samples at 37°C with gentle agitation.
-
Time-Point Sampling: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from each sample and immediately store them at -80°C to halt any degradation.
-
Analysis (LC-MS):
-
Thaw the samples and isolate the ADC using immunoaffinity capture (e.g., Protein A beads).
-
Analyze the intact ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.
-
A decrease in DAR over time in the plasma sample compared to the PBS control indicates linker cleavage.
-
-
Data Interpretation: Plot the percentage of intact ADC remaining versus time to determine the plasma half-life of the conjugate.
Lysosomal Protease Cleavage Assay
Objective: To confirm the susceptibility of the linker to cleavage by lysosomal proteases.
Methodology:
-
Reagents: Prepare a reaction buffer (e.g., 100 mM sodium acetate, pH 5.5, with 5 mM DTT). Reconstitute purified human cathepsin B.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration 10 µM), cathepsin B (final concentration 1 µM), and the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the enzymatic activity by adding an equal volume of acetonitrile.
-
Analysis (HPLC/LC-MS):
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the amount of released payload.
-
-
Data Interpretation: Plot the concentration of the released payload over time to determine the cleavage rate of the linker by the specific protease.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Seed the target antigen-positive cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free cytotoxic payload. Treat the cells with these dilutions and include an untreated control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each concentration. Plot the cell viability against the logarithm of the concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).
Conclusion
The Oleoyl-Gly-Lys-N-(m-PEG11) linker is a sophisticated chemical entity designed to optimize the therapeutic window of Antibody-Drug Conjugates. Its multi-component structure provides a balance of stability in circulation and efficient, targeted payload release within cancer cells. The oleoyl group, Gly-Lys dipeptide, and PEG11 chain each contribute to the overall performance of the ADC. A thorough understanding of its mechanism of action, supported by robust quantitative data and detailed experimental validation, is paramount for the successful development of novel and effective ADC-based cancer therapies.
The Role of Oleoyl-Gly-Lys-N-(m-PEG11) in Advanced Drug Delivery Systems: A Technical Guide
Disclaimer: Publicly available research, quantitative data, and detailed experimental protocols specifically for Oleoyl-Gly-Lys-N-(m-PEG11) are limited. This guide provides an in-depth overview of its likely role in drug delivery based on its chemical structure and by drawing parallels with well-characterized molecules of the same class, such as other PEGylated lipids and lipopeptides. The experimental protocols, data tables, and pathways described herein are representative examples from the broader field of nanomedicine and should be adapted and validated for specific applications.
Introduction to Oleoyl-Gly-Lys-N-(m-PEG11)
Oleoyl-Gly-Lys-N-(m-PEG11) is a multifaceted PEG-lipid molecule designed for incorporation into advanced drug delivery systems. Its structure, as described by chemical suppliers, features an oleoyl (B10858665) amide linked to a Gly-Lys dipeptide, with a methoxy-terminated 11-unit polyethylene (B3416737) glycol (PEG) chain attached to the lysine's side chain.[1] This unique architecture suggests its utility as a versatile component in nanomedicine, particularly in the formulation of lipid nanoparticles (LNPs) and as a linker in antibody-drug conjugates (ADCs).[2]
The molecule's design combines the hydrophobicity of the oleoyl group, the potential for enzymatic cleavage or specific interactions of the dipeptide linker, and the well-established benefits of PEGylation. PEGylated lipids are crucial components in many drug delivery platforms, enhancing stability, extending circulation time, and enabling targeted delivery.[3][4]
Core Functions in Drug Delivery
Based on its constituent parts, Oleoyl-Gly-Lys-N-(m-PEG11) likely serves several key functions within a drug delivery vehicle:
-
Steric Stabilization: The hydrophilic PEG11 chain forms a protective layer on the nanoparticle surface, preventing aggregation and non-specific interactions with blood components.[5] This "stealth" property helps to reduce uptake by the mononuclear phagocyte system, thereby prolonging the circulation half-life of the therapeutic agent.[3]
-
Biocompatibility: PEGylation is a widely used strategy to improve the biocompatibility of nanoparticles and reduce their immunogenicity.[4]
-
Controlled Drug Release: The Gly-Lys linker may be designed to be susceptible to cleavage by specific enzymes (e.g., proteases) that are overexpressed in a target tissue, such as a tumor microenvironment. This would allow for site-specific release of the conjugated drug.
-
Solubility Enhancement: The PEG chain provides aqueous solubility to the lipid anchor, facilitating its incorporation into lipid-based formulations.[1]
-
Component of Antibody-Drug Conjugates (ADCs): This molecule is described as a cleavable linker for use in ADCs.[2] In this context, it would connect a cytotoxic drug to an antibody. The antibody would guide the conjugate to a specific target cell, and upon internalization, the linker would be cleaved to release the drug.
Representative Quantitative Data for PEGylated Lipid Formulations
While specific data for Oleoyl-Gly-Lys-N-(m-PEG11) is not available, the following table summarizes typical quantitative parameters for lipid nanoparticles formulated with similar PEGylated lipids. These values are representative and will vary depending on the full lipid composition, the encapsulated drug, and the formulation process.
| Parameter | Representative Value Range | Significance in Drug Delivery |
| Particle Size (Diameter) | 80 - 150 nm | Influences biodistribution, cellular uptake, and clearance. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow particle size distribution, which is desirable for reproducibility. |
| Zeta Potential | -10 mV to +10 mV (near neutral) | A near-neutral surface charge, often due to PEG shielding, reduces non-specific interactions with cells and proteins. |
| Encapsulation Efficiency | > 90% | High encapsulation efficiency is crucial for maximizing drug payload and therapeutic efficacy. |
| Drug Loading Capacity | 1 - 5% (w/w) | Represents the weight percentage of the drug relative to the total nanoparticle weight. |
| In Vitro Drug Release (at pH 7.4) | < 10% over 24 hours | Indicates good stability of the formulation in systemic circulation. |
| In Vitro Drug Release (at pH 5.5) | 50 - 80% over 24 hours | Simulates endosomal conditions and demonstrates environment-sensitive drug release. |
Generalized Experimental Protocols
The following are generalized protocols for the formulation and characterization of drug delivery systems that could incorporate Oleoyl-Gly-Lys-N-(m-PEG11).
Formulation of PEGylated Lipid Nanoparticles by Microfluidics
This protocol describes a common method for producing uniform LNPs.
-
Lipid Stock Preparation:
-
Dissolve the cationic/ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and Oleoyl-Gly-Lys-N-(m-PEG11) in ethanol (B145695) at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
The total lipid concentration in the ethanol phase is typically 10-25 mg/mL.
-
-
Aqueous Phase Preparation:
-
Prepare the aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) containing the therapeutic payload (e.g., mRNA, siRNA).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the aqueous payload solution into separate syringes.
-
Place the syringes on a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).
-
Pump the two solutions through the chip at a defined total flow rate (e.g., 2 mL/min) and flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing causes the lipids to self-assemble and encapsulate the payload.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting nanoparticle suspension against a storage buffer (e.g., phosphate-buffered saline, pH 7.4) for 18-24 hours to remove the ethanol and non-encapsulated payload. Tangential flow filtration (TFF) is also commonly used for larger scale preparations.
-
-
Sterilization:
-
Filter the final LNP formulation through a 0.22 µm sterile filter.
-
Characterization of Nanoparticles
-
Size and Zeta Potential Measurement:
-
Dilute the LNP suspension in an appropriate buffer.
-
Measure the hydrodynamic diameter, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
-
Encapsulation Efficiency Determination:
-
Use a nucleic acid quantification assay (e.g., RiboGreen assay for RNA).
-
Measure the amount of free RNA in the sample.
-
Lyse the LNPs with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated RNA and measure the total amount of RNA.
-
Calculate the encapsulation efficiency as: ((Total RNA - Free RNA) / Total RNA) * 100%.
-
Visualizing Workflows and Pathways
The following diagrams illustrate the conceptual framework for the application of Oleoyl-Gly-Lys-N-(m-PEG11) in drug delivery.
Caption: Structure of a Lipid Nanoparticle with Oleoyl-Gly-Lys-N-(m-PEG11).
Caption: General experimental workflow for evaluating a novel LNP formulation.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
Conclusion and Future Directions
Oleoyl-Gly-Lys-N-(m-PEG11) represents a sophisticated component for modern drug delivery systems. Its combination of a lipid anchor, a potentially cleavable peptide linker, and a PEG chain makes it a promising candidate for developing highly stable, long-circulating, and target-responsive nanomedicines. While specific data on this molecule is not yet prevalent in scientific literature, its rational design allows for its hypothesized application in both LNP-based gene delivery and as a linker in ADCs.
Future research should focus on the experimental validation of these roles. Key studies would involve formulating Oleoyl-Gly-Lys-N-(m-PEG11) into LNPs to quantify its impact on stability, drug release kinetics, and in vivo performance. Similarly, its use in ADCs requires thorough investigation into its cleavage specificity, stability in circulation, and overall efficacy in targeted cancer therapy. As the field of nanomedicine continues to advance, the development and characterization of such multifunctional lipids will be paramount to creating safer and more effective therapeutics.
References
- 1. Oleoyl-Gly-Lys-(m-PEG11)-NH2, 2353409-68-2 | BroadPharm [broadpharm.com]
- 2. Oleoyl-Gly-Lys-N-(m-PEG11) - Immunomart [immunomart.com]
- 3. helixbiotech.com [helixbiotech.com]
- 4. PEG Lipids: Enhancing Drug Delivery and Therapeutic Efficacy | AxisPharm [axispharm.com]
- 5. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry of Release: An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful and targeted approach in oncology, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The lynchpin of this therapeutic strategy is the linker, a chemical bridge that must be stable enough to prevent premature drug release in systemic circulation but labile enough to efficiently liberate the payload within the target cancer cell. This technical guide provides a comprehensive exploration of cleavable linker chemistry, detailing the mechanisms, comparative data, and experimental protocols crucial for the rational design and evaluation of next-generation ADCs.
Core Principles of Cleavable Linker Chemistry
Cleavable linkers are designed to exploit the unique physiological differences between the extracellular environment (blood plasma) and the intracellular compartments of tumor cells.[1] These differences create specific triggers that can be harnessed to break the linker and release the cytotoxic drug precisely at the site of action. The primary cleavage strategies rely on changes in pH, the presence of specific enzymes, or a shift in the reductive potential.[2] The success of a cleavable linker is therefore contingent on its ability to effectively differentiate between the conditions of systemic circulation and the target cell environment.[3]
Major Classes of Cleavable Linkers and Their Mechanisms of Action
The diverse arsenal (B13267) of cleavable linkers can be broadly categorized into three main families based on their mechanism of cleavage:
pH-Sensitive Linkers: Exploiting the Acidic Milieu
One of the earliest strategies in ADC development, pH-sensitive linkers are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[2][4]
-
Hydrazone Linkers: This is the most common class of acid-labile linkers.[5] The hydrazone bond is susceptible to hydrolysis under acidic conditions, leading to the release of the payload.[4] Gemtuzumab ozogamicin (B1678132) (Mylotarg®) was the first ADC to utilize this technology.[6] However, a significant drawback of some hydrazone linkers is their potential for gradual hydrolysis in plasma, which can lead to off-target toxicity.[4] The stability of the hydrazone linker is highly dependent on its specific chemical structure.[5]
Enzyme-Sensitive Linkers: Leveraging Intracellular Proteases
Representing a more targeted approach, enzyme-sensitive linkers are engineered to be substrates for specific enzymes that are highly expressed within the lysosomes of cancer cells.[1]
-
Dipeptide Linkers: The most prevalent enzyme-cleavable linkers incorporate a dipeptide sequence, most commonly valine-citrulline (Val-Cit).[2] This sequence is efficiently cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[7] Upon internalization and trafficking to the lysosome, Cathepsin B hydrolyzes the amide bond, initiating the release of the payload, often through a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[7] ADCs such as brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®) utilize this well-established technology.[8] While generally stable in human plasma, Val-Cit linkers have shown instability in mouse plasma due to the activity of carboxylesterase 1c (Ces1c).[8]
-
Tetrapeptide Linkers: Linkers such as Gly-Gly-Phe-Gly (GGFG) are also cleaved by lysosomal proteases and are used in successful ADCs like trastuzumab deruxtecan (B607063) (Enhertu®).[] These linkers are designed for high stability in plasma and efficient cleavage within the lysosome.[]
Glutathione-Sensitive Linkers: Capitalizing on the Reductive Environment
This class of linkers exploits the significant difference in the concentration of the reducing agent glutathione (B108866) (GSH) between the extracellular space (micromolar concentrations) and the intracellular cytoplasm (millimolar concentrations).[5][]
-
Disulfide Linkers: These linkers contain a disulfide bond (-S-S-) that is readily cleaved by the high intracellular concentration of GSH.[] This reduction breaks the linker and releases the payload. The stability of disulfide linkers in circulation can be modulated by introducing steric hindrance around the disulfide bond to prevent premature reduction.[1] While offering good stability, some earlier disulfide linkers were prone to premature drug release.[11]
Quantitative Comparison of Cleavable Linker Properties
The selection of a cleavable linker has a profound impact on the pharmacokinetic profile and therapeutic index of an ADC. The following tables summarize key quantitative data for different cleavable linkers, compiled from various sources to facilitate comparison. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Linker Type | Cleavage Trigger | Plasma Stability (Half-life) | Key Advantages | Key Disadvantages | Representative ADCs |
| Hydrazone | Low pH (Acidic) | Variable; can be < 2 days in some cases[4] | Early clinical success; effective in acidic tumor microenvironments | Potential for instability in plasma leading to off-target toxicity[4] | Gemtuzumab ozogamicin (Mylotarg®)[6] |
| Valine-Citrulline (Val-Cit) | Cathepsin B | Generally stable in human plasma (t½ > 200 days for some constructs)[6]; unstable in mouse plasma[8] | High stability in human circulation; well-established technology | Species-specific instability; potential for off-target cleavage by other proteases | Brentuximab vedotin (Adcetris®)[8] |
| Gly-Gly-Phe-Gly (GGFG) | Lysosomal Proteases | High plasma stability | Stable and effective; used in a highly successful ADC | Less publicly available comparative data on stability versus Val-Cit | Trastuzumab deruxtecan (Enhertu®)[] |
| Disulfide | Glutathione (GSH) | Stability can be tuned by steric hindrance; can be highly stable | Specific release in the reductive intracellular environment | Can be susceptible to premature reduction in circulation[11] | Maytansinoid-based ADCs[] |
Experimental Protocols for Linker Characterization
Rigorous and detailed experimental protocols are essential for the characterization and selection of the optimal cleavable linker for a given ADC.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC and the release of free payload.
Methodology:
-
ADC Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma (human, mouse, rat, etc.) at 37°C. Include a buffer control (e.g., PBS) to assess intrinsic stability.[11]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).[12]
-
Sample Processing:
-
For Intact ADC Analysis: Immediately quench the reaction by diluting the sample in cold PBS. Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography. Wash the captured ADC to remove plasma proteins.[5]
-
For Released Payload Analysis: Precipitate plasma proteins using a solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant containing the free payload.[11]
-
-
Analytical Method:
-
Intact ADC: Analyze the captured ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.[13]
-
Released Payload: Quantify the free payload in the supernatant using LC-MS/MS.[11]
-
-
Data Analysis: Plot the average DAR or the concentration of released payload over time. Calculate the half-life (t½) of the ADC in plasma.
Lysosomal Stability Assay
Objective: To evaluate the cleavage of the linker and release of the payload in a simulated lysosomal environment.
Methodology:
-
Lysosome Isolation: Isolate lysosomes from relevant cell lines or tissues (e.g., rat liver).[3]
-
ADC Incubation: Incubate the ADC with the isolated lysosomes at 37°C in an appropriate acidic buffer (e.g., pH 4.5-5.0) to mimic the lysosomal environment.[14]
-
Time Points: Collect samples at different time intervals.
-
Sample Analysis: Analyze the samples for the presence of the released payload using LC-MS/MS.
-
Data Analysis: Quantify the amount of payload released over time to determine the rate of linker cleavage under lysosomal conditions.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.[7]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC. Include a non-targeting isotype control ADC and the free payload as controls.[7]
-
Incubation: Incubate the cells for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-96 hours).[7]
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.[15]
-
Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) for both target and control cells. A significant difference in IC50 values indicates target-specific cytotoxicity.
Visualizing ADC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental workflows involved in ADC research.
Signaling Pathway: ADC Internalization and Cleavage
Caption: ADC internalization and payload release pathway.
Experimental Workflow: Plasma Stability Assay
Caption: Workflow for in vitro ADC plasma stability assessment.
Logical Relationship: Cleavable Linker Selection Criteria
References
- 1. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. bioivt.com [bioivt.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to Oleoyl-Gly-Lys-N-(m-PEG11) for Advanced mRNA Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available data on the specific use of Oleoyl-Gly-Lys-N-(m-PEG11) for mRNA delivery is limited. This guide provides a comprehensive overview based on its known structure, general principles of lipid nanoparticle (LNP) technology, and published methodologies for similar molecules. The quantitative data and experimental protocols are presented as representative examples to illustrate industry-standard practices.
Introduction: The Evolving Role of PEGylated Lipids in mRNA Therapeutics
Lipid nanoparticles (LNPs) have become the leading platform for the clinical delivery of messenger RNA (mRNA) therapeutics and vaccines.[1] The composition of these LNPs is critical to their success, typically comprising four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a polyethylene (B3416737) glycol (PEG)-lipid conjugate.[2] The PEG-lipid is crucial for controlling the particle size during formulation and providing a hydrophilic shield that reduces opsonization, prevents aggregation, and prolongs systemic circulation.[1][2]
However, the persistent PEG shield can also hinder cellular uptake and endosomal escape, a phenomenon often termed the "PEG dilemma."[1] This has spurred the development of next-generation PEG-lipids with advanced features, such as biodegradability or cleavable linkers, to facilitate PEG shedding at the target site.
Oleoyl-Gly-Lys-N-(m-PEG11) represents such an advanced, structured PEG-lipid. While its primary documented application is as a cleavable linker in antibody-drug conjugates (ADCs)[3], its unique structure—featuring a peptide bond—suggests a compelling potential for use in mRNA delivery systems. The dipeptide linker (Gly-Lys) could be susceptible to enzymatic cleavage in specific biological environments, offering a mechanism for shedding the PEG shield and enhancing mRNA release.
Molecular Structure and Rationale for Use in mRNA Delivery
Oleoyl-Gly-Lys-N-(m-PEG11) is an amphiphilic molecule composed of three distinct functional domains: a lipid anchor, a cleavable peptide linker, and a hydrophilic PEG chain.[4]
-
Oleoyl Lipid Anchor: An 18-carbon monounsaturated fatty acid (oleoyl) serves as the hydrophobic anchor, ensuring stable integration into the lipid bilayer of the nanoparticle.
-
Glycine-Lysine (Gly-Lys) Dipeptide Linker: This peptide bond introduces a potential site for enzymatic degradation by proteases that may be present in the tumor microenvironment or within endosomal compartments. This cleavage would detach the PEG chain from the LNP surface.
-
Methoxy-PEG11 Chain: A short, 11-unit polyethylene glycol chain provides the necessary hydrophilicity for colloidal stability.
The conceptual design of this molecule aims to balance the need for stability in circulation with the requirement for efficient cellular uptake and payload release.
Caption: Conceptual structure of Oleoyl-Gly-Lys-N-(m-PEG11).
Synthesis and LNP Formulation Protocols
While the precise synthesis of Oleoyl-Gly-Lys-N-(m-PEG11) is proprietary, a general methodology for creating similar peptide-PEG-lipid conjugates can be outlined. This often involves solid-phase peptide synthesis followed by conjugation to a lipid-PEG derivative.
This protocol describes a representative method for synthesizing a peptide-PEG-lipid conjugate.
-
Solid-Phase Peptide Synthesis (SPPS): The dipeptide (e.g., Gly-Lys) is assembled on a solid-phase resin.
-
PEGylation: A carboxylated PEG derivative (e.g., m-PEG11-COOH) is activated and coupled to the N-terminus of the resin-bound peptide.
-
Lipid Conjugation: An amine-containing lipid (e.g., oleoylamine) is conjugated to the lysine (B10760008) side chain of the peptide.
-
Cleavage and Purification: The final conjugate is cleaved from the resin using an appropriate acid, such as trifluoroacetic acid (TFA).
-
Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final peptide-PEG-lipid.
Caption: General workflow for peptide-PEG-lipid synthesis.
LNPs are formulated by the rapid mixing of a lipid-containing organic phase with an mRNA-containing aqueous phase using a microfluidic device.
-
Preparation of Solutions:
-
Lipid Phase (Organic): Dissolve the ionizable lipid, helper lipid (e.g., DOPE or DSPC), cholesterol, and Oleoyl-Gly-Lys-N-(m-PEG11) in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
mRNA Phase (Aqueous): Dilute the mRNA transcript in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Load the lipid and mRNA solutions into separate syringes and place them on a syringe pump connected to a microfluidic mixing chip (e.g., from NanoAssemblr®).
-
Pump the solutions through the chip at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing induces nanoprecipitation and self-assembly of the LNPs.
-
-
Dialysis and Concentration:
-
Collect the resulting nanoparticle suspension.
-
Dialyze the suspension against a neutral buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) overnight to remove the ethanol and raise the pH.
-
Concentrate the LNP solution to the final desired concentration using a centrifugal filtration device.
-
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
Caption: Workflow for mRNA-LNP formulation.
Data Presentation: Physicochemical and Biological Properties
The quality of an LNP formulation is determined by its physicochemical properties and its biological efficacy. The tables below present hypothetical but representative data for an LNP formulation utilizing Oleoyl-Gly-Lys-N-(m-PEG11).
| Parameter | Target Value | Result | Method |
| Particle Size (Z-average) | 80 - 120 nm | 95.3 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | 0.11 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Near-neutral at pH 7.4 | -5.2 mV | Laser Doppler Velocimetry |
| mRNA Encapsulation Efficiency | > 90% | 94.5% | RiboGreen Assay |
| Organ | Luciferase Expression (photons/s/cm²/sr) |
| Liver | 1.5 x 10⁹ |
| Spleen | 8.2 x 10⁷ |
| Lungs | 2.1 x 10⁷ |
| Kidneys | Not Detected |
| Heart | Not Detected |
Key Experimental Protocols for Evaluation
-
Cell Culture: Seed a human cell line (e.g., HEK293T or HeLa) in a 96-well plate at a density of 10,000 cells per well and incubate overnight.
-
LNP Treatment: Dilute the mRNA-LNP formulation (encoding a reporter protein like Luciferase or GFP) in cell culture medium to achieve final mRNA concentrations ranging from 10 to 1000 ng/mL.
-
Incubation: Remove the old medium from the cells and add the LNP-containing medium. Incubate for 24-48 hours.
-
Analysis:
-
For Luciferase: Lyse the cells and measure luminescence using a luciferase assay kit and a plate reader.
-
For GFP: Measure the percentage of GFP-positive cells and the mean fluorescence intensity using flow cytometry.
-
-
Animal Model: Use 6-8 week old BALB/c mice.
-
Administration: Administer the LNP formulation encapsulating Luciferase mRNA via intravenous (tail vein) injection at a dose of 0.5 mg/kg.
-
Bioluminescence Imaging: At various time points (e.g., 6, 24, and 48 hours) post-injection, administer D-luciferin substrate via intraperitoneal injection.
-
Imaging: Anesthetize the mice and image them using an In Vivo Imaging System (IVIS) to quantify the bioluminescent signal in different organs.
-
Ex Vivo Analysis: After the final imaging time point, euthanize the mice, harvest major organs (liver, spleen, lungs, heart, kidneys), and perform imaging on the individual organs to confirm the biodistribution of protein expression.
Caption: Workflow for an in vivo mRNA-LNP efficacy study.
Mechanism of Action: LNP-Mediated mRNA Delivery Pathway
The delivery of mRNA to the cell cytoplasm via LNPs is a multi-step process. The inclusion of a cleavable PEG-lipid like Oleoyl-Gly-Lys-N-(m-PEG11) is hypothesized to improve the efficiency of the later stages of this pathway.
Caption: Signaling pathway of LNP-mediated mRNA delivery.
Conclusion and Future Perspectives
Oleoyl-Gly-Lys-N-(m-PEG11) is a rationally designed PEG-lipid with significant potential for enhancing the performance of mRNA delivery systems. Its peptide linker offers a promising strategy to overcome the "PEG dilemma" by enabling stimuli-responsive shedding of the hydrophilic corona, which may lead to improved cellular uptake and more efficient endosomal escape.
While this guide provides a framework for its application, rigorous experimental validation is required to confirm its efficacy and mechanism of action in the context of mRNA delivery. Future studies should focus on directly comparing LNP formulations containing this cleavable lipid against those with standard, non-cleavable PEG-lipids. Such work will be crucial in determining its true value and advancing the development of safer and more potent mRNA therapeutics.
References
The PEG Dilemma in LNP Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to lipid nanoparticles (LNPs) has been a cornerstone of nanomedicine, bestowing "stealth" characteristics that prolong circulation time and enhance the accumulation of therapeutic payloads in target tissues. However, the very properties that make PEGylation advantageous also give rise to a significant challenge known as the "PEG dilemma." This guide provides a comprehensive technical overview of the core issues surrounding the PEG dilemma, including the immunological responses that compromise the efficacy and safety of PEGylated LNPs upon repeated administration.
The Core of the PEG Dilemma: A Double-Edged Sword
PEGylation creates a hydrophilic shield around LNPs, sterically hindering the adsorption of opsonin proteins, which would otherwise mark the nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS). This "stealth" effect significantly increases the systemic circulation half-life of LNPs. The dilemma arises from the fact that this protective PEG layer is not immunologically inert.[1][2] Upon repeated administration, the immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies and the activation of the complement system. This immune response can lead to the Accelerated Blood Clearance (ABC) phenomenon, where subsequent doses of PEGylated LNPs are rapidly cleared from circulation, diminishing their therapeutic efficacy.[3][4][5] Furthermore, in some cases, this immune activation can trigger hypersensitivity reactions.[4]
Immunological Mechanisms Underlying the PEG Dilemma
The immunogenicity of PEGylated LNPs involves a complex interplay of humoral and innate immune responses, primarily driven by the production of anti-PEG antibodies and the activation of the complement system.
Anti-PEG Antibody Production
The repeating ethylene (B1197577) oxide units of PEG can act as a T-cell independent antigen, capable of cross-linking B-cell receptors (BCRs) on the surface of B lymphocytes, leading to their activation and differentiation into plasma cells that produce anti-PEG antibodies.[6][7] The primary antibody isotype produced in response to the initial exposure to PEGylated LNPs is Immunoglobulin M (IgM).[5][8][9] Subsequent exposures can lead to the production of Immunoglobulin G (IgG) antibodies.[8][9]
The following diagram illustrates the T-cell independent activation of B-cells by a PEGylated LNP:
Complement Activation
The complement system, a crucial part of the innate immune system, can be activated by PEGylated LNPs through multiple pathways.
-
Classical Pathway: This pathway is primarily initiated by the binding of C1q, a component of the C1 complex, to the Fc region of anti-PEG IgM or IgG antibodies that have opsonized a PEGylated LNP.[10][11][12] This triggers a proteolytic cascade, leading to the formation of C3 convertase (C4b2a), which cleaves C3 into C3a and C3b.
-
Alternative Pathway: This pathway can be activated directly by the surface of some PEGylated liposomes, leading to the spontaneous hydrolysis of C3 and the formation of a fluid-phase C3 convertase. The alternative pathway also serves as an amplification loop for the classical and lectin pathways.[4]
-
Lectin Pathway: This pathway can be initiated by the binding of mannose-binding lectin (MBL) or ficolins to certain carbohydrate structures, which can sometimes be present on PEGylated formulations.
The activation of the complement cascade results in the generation of opsonins (e.g., C3b), which further enhance phagocytosis, and anaphylatoxins (e.g., C3a, C5a), which can mediate inflammatory responses and hypersensitivity reactions, sometimes referred to as Complement Activation-Related Pseudoallergy (CARPA).[4]
The following diagram depicts the classical complement pathway activation by an anti-PEG IgM-opsonized LNP:
Quantitative Impact of PEGylation Parameters
The immunogenicity and pharmacokinetic profile of PEGylated LNPs are significantly influenced by the physicochemical properties of the PEG-lipid conjugates, including the PEG molecular weight, the molar percentage of PEG-lipid in the LNP formulation, and the length of the lipid anchor.
| PEG-Lipid Parameter | Effect on LNP Properties | Reference |
| PEG Molecular Weight | Higher molecular weight PEGs (e.g., 5000 Da vs. 2000 Da) can lead to a more pronounced steric shield, potentially reducing protein adsorption but also potentially increasing immunogenicity.[13] | [14] |
| PEG Molar Percentage | A biphasic effect is often observed. Very low or very high molar percentages of PEG may result in a less pronounced ABC phenomenon compared to intermediate concentrations. Higher PEG densities can reduce cellular uptake.[15] | [15] |
| Lipid Anchor Length | Longer lipid anchors (e.g., C18) result in slower desorption of the PEG-lipid from the LNP surface, leading to longer circulation half-lives compared to shorter anchors (e.g., C14).[15][16] | [15][16] |
Table 1: Effect of PEG-Lipid Anchor Length on LNP Circulation Half-Life
| PEG-Lipid Anchor | Circulation Half-Life (t½) in Mice (hours) | Reference |
| C14 | 0.64 | [15] |
| C16 | 2.18 | [15] |
| C18 | 4.03 | [15] |
Table 2: Dose-Dependent Induction of Anti-PEG Antibodies in Rats
| LNP Dose (lipid) | Peak Anti-PEG IgM (Log10 Concentration) | Peak Anti-PEG IgG (Log10 Concentration) | Reference |
| Low | ~2.0 | Not significant | [8][9] |
| Medium | ~2.7 | ~2.1 | [8][9] |
| High | ~2.5 | ~2.5 | [8][9] |
Table 3: Complement Activation by PEGylated Liposomes in Human Serum
| Liposome Formulation | SC5b-9 (ng/mL) | C3a (ng/mL) | Bb (ng/mL) | C4d (µg/mL) | Reference |
| Control (PBS) | ~150 | ~200 | ~500 | ~1.5 | [8][17][18] |
| PEGylated Liposomes (5 mol% PEG) | >500 | >600 | >1000 | >3.0 | [8][17][18] |
Experimental Protocols for Investigating the PEG Dilemma
A thorough investigation of the PEG dilemma requires a combination of in vitro and in vivo experimental approaches.
LNP Formulation and Characterization
A standard method for preparing PEGylated LNPs for in vivo studies involves microfluidic mixing.
-
Lipid Stock Preparation: Prepare individual stock solutions of an ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol (B145695).
-
Lipid Mixture: Combine the lipid stock solutions in the desired molar ratios.
-
Aqueous Phase: Prepare the nucleic acid payload (e.g., mRNA, siRNA) in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing: Use a microfluidic device to rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated nucleic acid.
-
Characterization:
-
Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine using Laser Doppler Velocimetry.
-
Encapsulation Efficiency: Quantify using a fluorescent dye exclusion assay (e.g., RiboGreen assay).
-
In Vivo Accelerated Blood Clearance (ABC) Phenomenon Model
A common animal model to study the ABC phenomenon is in mice or rats.
-
Initial Injection (Priming Dose): Intravenously inject a low dose of the PEGylated LNP formulation into the animals.
-
Incubation Period: Allow a period of 5-7 days for the development of an anti-PEG antibody response.
-
Second Injection (Challenge Dose): Intravenously inject a second, often higher, dose of the same PEGylated LNP formulation, which may be labeled with a fluorescent dye for tracking.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
Quantification of LNPs in Blood: Measure the concentration of the LNP in the blood samples, for example, by fluorescence intensity if a labeled LNP was used.
-
Data Analysis: Plot the concentration of LNPs in the blood over time and calculate the area under the curve (AUC) and circulation half-life. A significant reduction in these parameters compared to a control group that received only a single injection indicates the ABC phenomenon.[19][20]
The following diagram outlines the experimental workflow for an in vivo ABC phenomenon study:
Quantification of Anti-PEG Antibodies (ELISA)
An enzyme-linked immunosorbent assay (ELISA) is a standard method for detecting and quantifying anti-PEG antibodies in serum or plasma samples.
-
Plate Coating: Coat a 96-well microplate with a PEG-conjugated protein (e.g., PEG-BSA) or a biotinylated PEG followed by streptavidin.
-
Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., 5% skim milk in PBS).
-
Sample Incubation: Add diluted serum or plasma samples from the experimental animals to the wells and incubate to allow anti-PEG antibodies to bind to the immobilized PEG.
-
Washing: Wash the plate to remove unbound antibodies and other serum components.
-
Detection Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that specifically binds to the isotype of interest (e.g., anti-mouse IgM-HRP or anti-mouse IgG-HRP).
-
Washing: Wash the plate to remove unbound detection antibody.
-
Substrate Addition: Add a chromogenic HRP substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop Reaction: Stop the reaction with an acid solution (e.g., H₂SO₄).
-
Read Absorbance: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the amount of anti-PEG antibody in the sample.[17][21][22][23][24]
In Vitro Complement Activation Assay (CH50)
The total complement activity can be assessed using a liposome-based CH50 assay.
-
Reagent Preparation: The assay typically uses liposomes sensitized with an antigen (e.g., dinitrophenyl, DNP) and containing a reporter enzyme (e.g., glucose-6-phosphate dehydrogenase, G6PDH). A substrate for the enzyme (e.g., glucose-6-phosphate and NAD⁺) is also required.
-
Sample Incubation: Incubate the test serum or plasma with the sensitized liposomes. If complement is activated by the liposomes (or by antibody-opsonized liposomes), the membrane attack complex (MAC) will form and lyse the liposomes.
-
Enzyme Reaction: The released G6PDH from the lysed liposomes reacts with the substrate, leading to the reduction of NAD⁺ to NADH.
-
Read Absorbance: The increase in absorbance at 340 nm due to the formation of NADH is measured over time. The rate of absorbance increase is proportional to the total complement activity in the sample.[9][25][26]
Conclusion and Future Perspectives
The PEG dilemma remains a significant hurdle in the development of next-generation LNP-based therapeutics that require repeated administration. A thorough understanding of the underlying immunological mechanisms and the factors that influence them is crucial for designing strategies to mitigate these unwanted immune responses. Future research will likely focus on the development of alternative stealth polymers, the engineering of less immunogenic PEG-lipids, and the co-administration of immunomodulatory agents to induce tolerance to PEG. By addressing the PEG dilemma, the full therapeutic potential of LNP technology can be realized across a broader range of clinical applications.
References
- 1. Comparison of Three Different Methods for Measuring Classical Pathway Complement Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immunology.org [immunology.org]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of human C1q with IgG and IgM: revisited. | Semantic Scholar [semanticscholar.org]
- 7. Classical complement pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. KoreaMed [koreamed.org]
- 10. Interaction of human C1q with IgG and IgM: revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. Early Components of the Complement Classical Activation Pathway in Human Systemic Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. 4adi.com [4adi.com]
- 22. celerion.com [celerion.com]
- 23. affinityimmuno.com [affinityimmuno.com]
- 24. k-assay.com [k-assay.com]
- 25. Comparison of three different methods for measuring classical pathway complement activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Complement | Binding Site [thermofisher.com]
Oleoyl-Gly-Lys-N-(m-PEG11) as a PROTAC Component: A Technical Guide
Official Position: Based on a comprehensive review of publicly available data, Oleoyl-Gly-Lys-N-(m-PEG11) is not a documented component of any reported PROTAC (Proteolysis Targeting Chimera) . All available product descriptions and scientific literature identify this molecule exclusively as a cleavable linker for the synthesis of Antibody-Drug Conjugates (ADCs).[1] One vendor lists the "product type" as PROTAC, but the accompanying description explicitly contradicts this, stating it is an ADC linker, which suggests a likely categorization error.[1]
Hypothetical Application and Guide: The structural motifs within Oleoyl-Gly-Lys-N-(m-PEG11)—a lipid chain, a protease-cleavable peptide, and a PEG spacer—are of significant interest in medicinal chemistry. For academic and research purposes, this guide will explore the hypothetical application of a similar linker, termed a "Cleavable Lipid-Peptide-PEG Linker," within a PROTAC construct. This exploration is intended to serve as a technical guide for researchers interested in designing novel PROTACs with advanced linker functionalities.
An In-Depth Technical Guide to Cleavable Lipid-Peptide-PEG Linkers in PROTAC Design
Introduction to Advanced Linker Concepts in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[2][3][4][5] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties.[6][7][8][9] While simple PEG and alkyl chains are common, advanced linkers incorporating cleavable motifs or physicochemical modifiers are an emerging area of research.[10][11]
A hypothetical Cleavable Lipid-Peptide-PEG Linker could offer unique advantages:
-
PEG Chain: Modulates solubility, provides synthetic handles, and controls the distance between the two ligands.
-
Peptide Sequence (e.g., Gly-Lys): Can be engineered as a cleavage site for intracellular proteases (like cathepsins), potentially enabling targeted release or activation in specific cellular compartments (e.g., the lysosome).
-
Lipid Moiety (e.g., Oleoyl Group): May influence cell membrane permeability, protein binding, or interaction with lipid rafts, potentially altering the PROTAC's distribution and bioavailability.
Data Presentation: Design Parameters for a Hypothetical Linker
The design of a PROTAC incorporating a Cleavable Lipid-Peptide-PEG linker requires careful optimization of each component. The following table summarizes key quantitative and qualitative parameters for consideration.
| Parameter | Design Variable | Typical Range/Options | Purpose & Considerations |
| PEG Chain Length | Number of PEG units | 2 - 12 units | Optimizes linker length for effective ternary complex formation. Shorter lengths may cause steric clash; longer lengths can introduce excessive flexibility. |
| Cleavage Site | Peptide Sequence | Val-Cit, Gly-Phe-Leu-Gly, Gly-Lys | The sequence should be selected for cleavage by enzymes overexpressed in the target cell or compartment to ensure specific payload release. |
| Lipid Moiety | Fatty Acid Chain | Oleoyl (C18:1), Palmitoyl (C16:0), Myristoyl (C14:0) | Influences lipophilicity (LogP). Can enhance membrane association but may also increase non-specific binding or decrease solubility. |
| Attachment Chemistry | Ligation Reaction | Amide coupling, Click chemistry (CuAAC, SPAAC) | Choice of reaction dictates the chemical stability of the final PROTAC and the synthetic route. Amide bonds are common and stable. |
| E3 Ligase Ligand | Ligand Type | Pomalidomide (for CRBN), VH032 (for VHL) | The choice of E3 ligase can affect degradation efficiency and cell-type specificity. |
| POI Ligand | Target-Specific Moiety | Kinase inhibitors, receptor antagonists, etc. | Must have a suitable exit vector for linker attachment without disrupting target binding. |
Table 1: Key Design and Optimization Parameters for a Hypothetical Cleavable Lipid-Peptide-PEG PROTAC Linker.
Experimental Protocols
The following sections provide detailed, conceptual methodologies for the synthesis and evaluation of a PROTAC featuring our hypothetical linker.
This protocol outlines a modular approach to synthesizing the linker.
-
PEGylation of the Peptide:
-
Start with a protected dipeptide, e.g., Fmoc-Gly-Lys(Boc)-OH.
-
Activate the C-terminus with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
React the activated peptide with a bifunctional PEG molecule, such as NH2-PEG11-COOH, under basic conditions (e.g., in the presence of DIPEA - N,N-Diisopropylethylamine) in a suitable solvent like DMF (Dimethylformamide).
-
Purify the resulting Fmoc-Gly-Lys(Boc)-NH-PEG11-COOH by reverse-phase HPLC.
-
-
Lipidation of the N-Terminus:
-
Remove the N-terminal Fmoc protecting group from the product of step 1 using a solution of 20% piperidine (B6355638) in DMF.
-
Activate Oleic Acid with HATU.
-
Couple the activated Oleic Acid to the free N-terminus of the Gly-Lys(Boc)-NH-PEG11-COOH fragment.
-
Purify the resulting Oleoyl-Gly-Lys(Boc)-NH-PEG11-COOH.
-
-
Final Linker Preparation:
-
The linker now has a Boc-protected amine on the Lysine side chain and a carboxylic acid at the end of the PEG chain. These serve as the two handles for conjugation to the E3 ligand and POI ligand, respectively. Depending on the final PROTAC assembly strategy, one of these groups may be deprotected or modified.
-
This protocol describes the final conjugation and initial biological assessment.
-
PROTAC Assembly (Sequential Coupling):
-
Step A: Ligand 1 Attachment: Activate the carboxylic acid of the linker (from protocol 3.1) with HATU. React it with the amine handle on a chosen POI ligand. Purify the Ligand-Linker intermediate.
-
Step B: Deprotection: Remove the Boc protecting group from the Lysine side chain using trifluoroacetic acid (TFA).
-
Step C: Ligand 2 Attachment: Couple the now-free amine on the linker to a carboxylic acid handle on an E3 ligase ligand (e.g., a derivative of pomalidomide) using HATU.
-
Step D: Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC and confirm its identity and purity via LC-MS and NMR.
-
-
Western Blot for Target Degradation:
-
Culture target cells (e.g., a cancer cell line known to express the POI) in 6-well plates.
-
Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a set time period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the POI and a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to HRP and visualize using a chemiluminescent substrate.
-
Quantify band intensity to determine the extent of POI degradation relative to the vehicle control.
-
Mandatory Visualizations
The following diagrams illustrate the key concepts described in this guide.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A conceptual workflow for the synthesis and evaluation of a PROTAC.
References
- 1. Oleoyl-Gly-Lys-N-(m-PEG11) - Immunomart [immunomart.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
In-Depth Technical Guide: Oleoyl-Gly-Lys-N-(m-PEG11)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Oleoyl-Gly-Lys-N-(m-PEG11), a lipid-peptide-polyethylene glycol (PEG) conjugate with significant potential in advanced drug delivery systems. This document details its chemical properties, potential suppliers, and provides illustrative experimental protocols and conceptual signaling pathways relevant to its application.
Core Compound Information
Chemical Structure and Properties
Oleoyl-Gly-Lys-N-(m-PEG11) is a versatile molecule designed for the surface modification of nanocarriers, such as liposomes and nanoparticles. It consists of three key components:
-
An oleoyl (B10858665) group: A C18 monounsaturated fatty acid that serves as a hydrophobic lipid anchor, facilitating its incorporation into the lipid bilayer of nanocarriers.
-
A Gly-Lys dipeptide: A short peptide linker that provides a structural spacer and potential enzymatic cleavage site, depending on the biological environment.
-
An m-PEG11 chain: A methoxy-terminated polyethylene (B3416737) glycol chain with 11 ethylene (B1197577) oxide units. The PEG chain imparts a hydrophilic "stealth" layer to nanocarriers, which can help to reduce opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo.
Table 1: Physicochemical Properties of Oleoyl-Gly-Lys-(m-PEG11)-NH2
| Property | Value | Source |
| CAS Number | 2353409-68-2 | Supplier Data |
| Molecular Formula | C₅₇H₁₁₀N₄O₁₅ | Calculated |
| Molecular Weight | 1119.5 g/mol | Calculated |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in water and most organic solvents | General knowledge of PEGylated lipids |
Potential Suppliers
Several chemical suppliers offer Oleoyl-Gly-Lys-(m-PEG11)-NH2 or similar custom synthesis services. Researchers are advised to contact these vendors directly for availability, pricing, and detailed specifications.
-
BroadPharm
-
MedChemExpress
-
Aladdin
Illustrative Experimental Protocols
The following protocols are representative examples based on established methods for the synthesis, formulation, and characterization of similar lipid-peptide-PEG conjugates and their incorporation into liposomal drug delivery systems. These should be adapted and optimized for specific research applications.
Protocol 1: Synthesis of a Peptide-PEG-Lipid Conjugate
This protocol outlines a general solid-phase synthesis approach for a peptide-PEG-lipid conjugate.
Materials:
-
Fmoc-protected amino acids (Gly, Lys(Boc))
-
Rink Amide resin
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
m-PEG11-carboxylic acid
-
Oleic acid N-hydroxysuccinimide (NHS) ester
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially (Fmoc-Lys(Boc)-OH then Fmoc-Gly-OH) using DCC and HOBt as coupling agents in DMF. Monitor the reaction completion using a Kaiser test.
-
PEGylation: After deprotection of the final Fmoc group, couple m-PEG11-carboxylic acid to the N-terminus of the dipeptide using DCC/HOBt.
-
Lipidation: Following PEGylation, couple Oleic acid NHS ester to the side chain of lysine (B10760008) after Boc deprotection.
-
Cleavage and Deprotection: Cleave the conjugate from the resin and remove side-chain protecting groups using the TFA cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet. Purify the final product by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.
Protocol 2: Formulation of Liposomes Incorporating Oleoyl-Gly-Lys-N-(m-PEG11)
This protocol describes the preparation of liposomes using the thin-film hydration method.
Materials:
-
Phosphatidylcholine (e.g., DSPC)
-
Cholesterol
-
Oleoyl-Gly-Lys-N-(m-PEG11)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Extrusion apparatus with polycarbonate membranes (e.g., 100 nm)
Methodology:
-
Lipid Film Formation: Dissolve the lipids (DSPC, cholesterol) and Oleoyl-Gly-Lys-N-(m-PEG11) in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio would be 55:40:5 (DSPC:Cholesterol:PEG-lipid).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a PBS solution containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids.
-
Vesicle Formation: Vortex the flask to form multilamellar vesicles (MLVs).
-
Extrusion: Subject the MLV suspension to multiple passes through an extrusion apparatus fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) with a uniform size distribution.
-
Purification: Remove the unencapsulated drug by size exclusion chromatography or dialysis.
-
Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug release profile.
Conceptual Signaling Pathways and Workflows
The incorporation of Oleoyl-Gly-Lys-N-(m-PEG11) into nanocarriers is designed to influence their interaction with biological systems, primarily by modulating cellular uptake and biodistribution.
Cellular Uptake of PEGylated Liposomes
PEGylated liposomes are typically internalized by cells through endocytosis. The presence of the PEG layer can influence the specific endocytic pathway.
Caption: Cellular uptake of a PEGylated liposome via endocytosis.
Logical Flow of Drug Delivery Vehicle Development
The development of a drug delivery system using Oleoyl-Gly-Lys-N-(m-PEG11) follows a logical progression from synthesis to in vivo evaluation.
Caption: Workflow for developing a liposomal drug delivery system.
Conclusion
Oleoyl-Gly-Lys-N-(m-PEG11) represents a valuable tool for the formulation of advanced drug delivery systems. Its tripartite structure allows for stable incorporation into nanocarriers, prolonged systemic circulation, and the potential for targeted delivery. The experimental protocols and conceptual diagrams provided in this guide offer a foundational framework for researchers to explore the full potential of this and similar lipid-peptide-PEG conjugates in their drug development endeavors. Further research and optimization of formulations incorporating this molecule are warranted to translate its promising characteristics into effective therapeutic applications.
Methodological & Application
Application Notes and Protocols for Oleoyl-Gly-Lys-N-(m-PEG11) LNP Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA and siRNA. Their success is largely attributed to their ability to protect the nucleic acid cargo from degradation and facilitate its delivery into target cells. The composition of the LNP is a critical determinant of its efficacy and safety. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.
This document provides a detailed protocol for the formulation of lipid nanoparticles using a novel ionizable lipid, Oleoyl-Gly-Lys-N-(m-PEG11). This protocol is designed to be a comprehensive guide for researchers, covering the preparation of lipid stock solutions, the LNP assembly process using microfluidic mixing, and the subsequent characterization of the resulting nanoparticles.
Materials and Methods
Materials
-
Ionizable Lipid: Oleoyl-Gly-Lys-N-(m-PEG11)
-
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
-
Structural Lipid: Cholesterol
-
PEGylated Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)
-
Nucleic Acid Cargo: (e.g., mRNA, siRNA)
-
Solvents: Ethanol (B145695) (200 proof, anhydrous), Nuclease-free water
-
Buffers: 25-50 mM sodium acetate (B1210297) or sodium citrate (B86180) buffer (pH 4.0), Phosphate-buffered saline (PBS, pH 7.4)
Equipment
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Syringe pumps
-
Glass vials
-
Vortex mixer
-
Bath sonicator
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity analysis
-
Zeta potential analyzer
-
Fluorometer for nucleic acid quantification
-
Dialysis cassettes or tangential flow filtration (TFF) system
Experimental Protocols
Preparation of Lipid Stock Solutions
-
Individual Lipid Stocks:
-
Prepare individual stock solutions of Oleoyl-Gly-Lys-N-(m-PEG11), DSPC, cholesterol, and DMPE-PEG2000 in absolute ethanol.
-
A typical concentration for each stock solution is 10 mg/mL.
-
Ensure lipids are fully dissolved by vortexing and, if necessary, brief sonication in a bath sonicator.
-
Store lipid stock solutions at -20°C. It is recommended to prepare fresh solutions for optimal results.
-
-
Lipid Mix Solution (Organic Phase):
-
Combine the individual lipid stock solutions in the desired molar ratio. A common starting molar ratio for the four lipid components (ionizable lipid:helper lipid:cholesterol:PEGylated lipid) is 50:10:38.5:1.5.
-
The total lipid concentration in the final ethanol mixture will depend on the specific microfluidic system and desired final LNP concentration.
-
Preparation of Aqueous Phase
-
Dilute the nucleic acid cargo (e.g., mRNA) in an acidic aqueous buffer (e.g., 25-50 mM sodium citrate, pH 4.0).[1]
-
The acidic buffer is crucial for the protonation of the ionizable lipid, facilitating its interaction with the negatively charged nucleic acid.[1]
-
The final concentration of the nucleic acid will depend on the desired lipid-to-nucleic acid ratio.
LNP Formulation using Microfluidic Mixing
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mix solution (organic phase) into one syringe and the nucleic acid solution (aqueous phase) into another syringe.
-
Set the flow rate ratio of the aqueous phase to the organic phase. A common ratio is 3:1 (Aqueous:Organic).
-
Initiate the mixing process. The rapid mixing of the two phases within the microfluidic cartridge leads to the self-assembly of the lipids around the nucleic acid cargo, forming the LNPs.[2]
-
Collect the resulting LNP dispersion.
Downstream Processing: Buffer Exchange and Concentration
-
The newly formed LNPs are in an ethanol/aqueous buffer mixture with a low pH.
-
To prepare the LNPs for in vitro or in vivo applications, the ethanol must be removed and the buffer exchanged to a physiological pH (e.g., PBS, pH 7.4).
-
This is typically achieved through dialysis using appropriate molecular weight cutoff cassettes or through tangential flow filtration (TFF).
-
Dialyze the LNP solution against PBS (pH 7.4) for at least 18 hours, with multiple buffer changes.
-
After buffer exchange, the LNP solution can be concentrated to the desired final concentration.
LNP Characterization
A thorough characterization of the formulated LNPs is essential to ensure quality and reproducibility.
Size and Polydispersity Index (PDI)
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute a small aliquot of the LNP solution in PBS and measure the particle size and PDI using a DLS instrument.
-
Expected Results: For systemic delivery, a particle size of less than 100 nm is generally desired for efficient tissue penetration.[1] A PDI value below 0.2 indicates a monodisperse and homogeneous population of nanoparticles.
Zeta Potential
-
Method: Laser Doppler Electrophoresis
-
Procedure: Measure the zeta potential of the diluted LNP solution.
-
Expected Results: At physiological pH, LNPs should have a near-neutral surface charge to minimize non-specific interactions in vivo.
Nucleic Acid Encapsulation Efficiency
-
Method: Ribogreen assay (or other nucleic acid quantification assays)
-
Procedure:
-
Measure the total amount of nucleic acid in the LNP formulation after lysing the nanoparticles with a detergent (e.g., 0.5% Triton X-100).
-
Measure the amount of unencapsulated, external nucleic acid in the intact LNP solution.
-
Encapsulation Efficiency (%) = [(Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid] x 100.
-
-
Expected Results: High encapsulation efficiency (>90%) is desirable.
Data Presentation
Table 1: Representative Formulation Parameters for Oleoyl-Gly-Lys-N-(m-PEG11) LNPs
| Parameter | Value |
| Ionizable Lipid | Oleoyl-Gly-Lys-N-(m-PEG11) |
| Helper Lipid | DSPC |
| Structural Lipid | Cholesterol |
| PEGylated Lipid | DMPE-PEG2000 |
| Molar Ratio (Ionizable:DSPC:Chol:PEG) | 50:10:38.5:1.5 |
| Aqueous Phase Buffer | 50 mM Sodium Citrate, pH 4.0 |
| Organic Phase Solvent | Ethanol |
| Flow Rate Ratio (Aqueous:Organic) | 3:1 |
| Lipid:Nucleic Acid Weight Ratio | 10:1 to 30:1[1] |
| N:P Molar Ratio | ~6[1] |
Table 2: Expected Characterization Results for Oleoyl-Gly-Lys-N-(m-PEG11) LNPs
| Parameter | Target Value |
| Particle Size (Diameter, nm) | 80 - 120 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -10 to +10 mV |
| Encapsulation Efficiency (%) | > 90% |
| Final Buffer | PBS, pH 7.4 |
Visualizations
Caption: LNP Formulation and Characterization Workflow.
Caption: Hypothetical Cellular Uptake and Cargo Release Pathway.
Stability and Storage
Formulated LNPs should be stored at 2-8°C for short-term use and can be stored frozen at -20°C or -80°C for long-term stability, although freeze-thaw cycles should be avoided. The stability of the LNPs should be assessed over time by monitoring the key characterization parameters.
Conclusion
This document provides a foundational protocol for the formulation and characterization of lipid nanoparticles utilizing Oleoyl-Gly-Lys-N-(m-PEG11). The provided methodologies and parameters serve as a starting point for optimization, which will be necessary to achieve the desired LNP characteristics for specific therapeutic applications. Careful adherence to these protocols and thorough characterization will ensure the generation of high-quality, reproducible LNPs for preclinical and clinical development.
References
Application Notes and Protocols: Conjugation of Oleoyl-Gly-Lys-N-(m-PEG11) to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent conjugation of the lipid-PEG molecule, Oleoyl-Gly-Lys-N-(m-PEG11), to a monoclonal antibody (mAb). This process is relevant for the development of various targeted therapeutics, including antibody-drug conjugates (ADCs) and targeted nanoparticles, where the lipid moiety can serve as an anchor for drug payloads or facilitate interaction with cellular membranes. The protocol outlines the activation of the antibody's carboxylic acid groups using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS), followed by the coupling of the amine-terminated lipid-PEG molecule. Detailed methodologies for purification and characterization of the final conjugate are also provided to ensure the quality and consistency of the product.
Principle of the Method
The conjugation strategy is a two-step process that leverages the well-established EDC/sulfo-NHS chemistry to form a stable amide bond between the antibody and the lipid-PEG molecule.
-
Activation of Antibody: The carboxyl groups (-COOH) on the antibody, primarily found on aspartic and glutamic acid residues as well as the C-terminus, are activated with EDC and sulfo-NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by sulfo-NHS to create a more stable, amine-reactive sulfo-NHS ester. This two-step activation minimizes the risk of antibody crosslinking.
-
Conjugation with Lipid-PEG: The primary amine (-NH2) at the terminus of the Oleoyl-Gly-Lys-N-(m-PEG11) molecule nucleophilically attacks the sulfo-NHS ester on the antibody, resulting in the formation of a stable amide bond and the release of sulfo-NHS.
Materials and Reagents
Conjugation Reagents:
-
Monoclonal Antibody (mAb) of interest
-
Oleoyl-Gly-Lys-N-(m-PEG11)-NH2
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Purification Equipment and Reagents:
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200)
-
Tangential Flow Filtration (TFF) system with appropriate molecular weight cut-off (MWCO) cassettes (e.g., 30-100 kDa)
-
Dialysis cassettes (MWCO 10-20 kDa)
-
Purification Buffers (e.g., PBS, pH 7.4)
Characterization Equipment and Reagents:
-
UV-Vis Spectrophotometer
-
SDS-PAGE system (reducing and non-reducing conditions)
-
Hydrophobic Interaction Chromatography (HIC) system
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Experimental Protocols
Preparation of Reagents
-
Antibody Solution: Prepare the antibody in Activation Buffer at a concentration of 5-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Activation Buffer using dialysis or a desalting column.
-
Oleoyl-Gly-Lys-N-(m-PEG11) Solution: Dissolve the Oleoyl-Gly-Lys-N-(m-PEG11)-NH2 in anhydrous DMSO to prepare a stock solution (e.g., 10-20 mM). This solution should be prepared fresh.
-
EDC and Sulfo-NHS Solutions: Immediately before use, prepare EDC and sulfo-NHS solutions in cold Activation Buffer. Recommended stock concentrations are 10-20 mg/mL. These reagents are moisture-sensitive and hydrolyze quickly in aqueous solutions.
Activation of the Antibody
-
To the antibody solution in Activation Buffer, add the freshly prepared EDC and sulfo-NHS solutions. The molar ratio of EDC and sulfo-NHS to the antibody should be optimized, but a starting point is provided in the table below.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Conjugation Reaction
-
Immediately after the activation step, add the required volume of the Oleoyl-Gly-Lys-N-(m-PEG11) stock solution to the activated antibody solution. The pH of the reaction mixture should be adjusted to 7.2-7.5 by adding Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Quenching of the Reaction
-
To stop the reaction and quench any unreacted sulfo-NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature.
Purification of the Antibody-Lipid Conjugate
The purification process is crucial to remove unreacted lipid-PEG, EDC/sulfo-NHS byproducts, and any aggregated protein. A multi-step approach is recommended.
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with PBS, pH 7.4.
-
Load the quenched reaction mixture onto the column.
-
Elute with PBS and collect fractions.
-
Monitor the elution profile by measuring the absorbance at 280 nm. The first peak corresponds to the antibody conjugate.
-
-
Tangential Flow Filtration (TFF) or Dialysis:
-
Pool the fractions containing the conjugate.
-
For further purification and buffer exchange, use a TFF system or dialysis against PBS, pH 7.4. This will effectively remove any remaining small molecule impurities.
-
Characterization of the Antibody-Lipid Conjugate
Thorough characterization is essential to determine the success of the conjugation and to assess the quality of the final product.
-
Protein Concentration: Determine the final concentration of the antibody conjugate using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
SDS-PAGE: Analyze the conjugate by SDS-PAGE under both reducing and non-reducing conditions to check for integrity and aggregation. An increase in the molecular weight of the heavy and/or light chains (under reducing conditions) or the intact antibody (under non-reducing conditions) can indicate successful conjugation.
-
Determination of Lipid-to-Antibody Ratio (LAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate antibody species with different numbers of conjugated lipid-PEG molecules. The increasing hydrophobicity due to the oleoyl (B10858665) chain allows for the resolution of different LAR species. The weighted average LAR can be calculated from the peak areas.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine the LAR, often after reducing the antibody to separate the light and heavy chains.
-
Mass Spectrometry (MS): Intact mass analysis of the conjugate can provide a precise determination of the LAR distribution.
-
Data Presentation
Quantitative data from the conjugation and characterization steps should be systematically recorded and analyzed.
Table 1: Recommended Molar Ratios for Conjugation Reaction
| Reactant | Molar Excess over Antibody |
| EDC | 20 - 100 fold |
| Sulfo-NHS | 20 - 100 fold |
| Oleoyl-Gly-Lys-N-(m-PEG11) | 5 - 20 fold |
Table 2: Example Characterization Data for an Antibody-Lipid Conjugate
| Parameter | Method | Result |
| Protein Concentration | UV-Vis (A280) | 1.5 mg/mL |
| Purity | SDS-PAGE | >95% monomer |
| Average Lipid-to-Antibody Ratio (LAR) | HIC-HPLC | 3.8 |
| LAR Distribution | Mass Spectrometry | LAR 0: 5%, LAR 2: 20%, LAR 4: 50%, LAR 6: 20%, LAR 8: 5% |
| Aggregation | Size-Exclusion Chromatography | <2% |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the major steps in the conjugation of Oleoyl-Gly-Lys-N-(m-PEG11) to an antibody.
Chemical Conjugation Pathway
Application Notes and Protocols for the Characterization of Oleoyl-Gly-Lys-N-(m-PEG11) Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The efficacy and safety of these delivery systems are critically dependent on their physicochemical properties. Functionalization of LNPs with moieties such as peptides and fatty acids can enhance their targeting capabilities and cellular uptake. This document provides a comprehensive set of protocols for the characterization of LNPs functionalized with Oleoyl-Gly-Lys-N-(m-PEG11), a novel component designed to improve LNP performance.
The Oleoyl-Gly-Lys-N-(m-PEG11) moiety combines the benefits of an oleoyl (B10858665) lipid anchor for stable integration into the LNP lipid bilayer, a Gly-Lys peptide for potential cell interaction and targeting, and a PEG11 linker to provide a hydrophilic shield, which can improve stability and circulation time. Rigorous characterization of these functionalized LNPs is essential to ensure quality, consistency, and to understand their structure-activity relationship.
These application notes detail the necessary experimental procedures for a thorough characterization of Oleoyl-Gly-Lys-N-(m-PEG11) LNPs, covering their physicochemical properties, morphology, encapsulation efficiency, and in vitro performance.
Physicochemical Characterization
The fundamental physical properties of LNPs, including size, polydispersity, and surface charge, are critical quality attributes (CQAs) that influence their in vivo behavior, including biodistribution, cellular uptake, and immunogenicity.[1][2][3][4]
Table 1: Summary of Physicochemical Characterization Parameters
| Parameter | Technique | Typical Values | Importance |
| Mean Hydrodynamic Diameter (Z-average) | Dynamic Light Scattering (DLS) | 80 - 150 nm | Influences cellular uptake, biodistribution, and clearance. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates the homogeneity of the LNP population. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -10 mV to +10 mV (at neutral pH) | Predicts colloidal stability and influences interaction with biological membranes. |
| Particle Concentration | Nanoparticle Tracking Analysis (NTA) | Varies with formulation | Essential for accurate dosing and in vitro/in vivo studies. |
Experimental Protocols
Determination of Particle Size, Polydispersity Index (PDI), and Zeta Potential
a. Dynamic Light Scattering (DLS) for Size and PDI
This protocol outlines the measurement of the average hydrodynamic diameter and the polydispersity index of the LNP dispersion.
-
Materials:
-
Oleoyl-Gly-Lys-N-(m-PEG11) LNP suspension
-
Phosphate-buffered saline (PBS), pH 7.4, filtered through a 0.22 µm filter
-
DLS instrument (e.g., Malvern Zetasizer)
-
Low-volume disposable cuvettes
-
-
Protocol:
-
Equilibrate the DLS instrument to 25°C.
-
Dilute the LNP suspension in filtered PBS to an appropriate concentration to achieve a scattering intensity within the instrument's linear range. Note: A typical dilution is 1:100, but this may need to be optimized.
-
Gently mix the diluted sample by pipetting up and down; do not vortex to avoid aggregation.
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., dispersant viscosity and refractive index for PBS, measurement angle).
-
Perform at least three replicate measurements to ensure reproducibility.
-
Record the Z-average diameter and the PDI.
-
b. Electrophoretic Light Scattering (ELS) for Zeta Potential
This protocol measures the surface charge of the LNPs.
-
Materials:
-
Oleoyl-Gly-Lys-N-(m-PEG11) LNP suspension
-
10 mM NaCl solution, filtered through a 0.22 µm filter
-
ELS instrument (e.g., Malvern Zetasizer)
-
Disposable folded capillary cells
-
-
Protocol:
-
Equilibrate the ELS instrument to 25°C.
-
Dilute the LNP suspension in filtered 10 mM NaCl solution. Note: Using a low ionic strength buffer is crucial for accurate zeta potential measurements.
-
Gently mix the diluted sample.
-
Carefully inject the sample into the capillary cell, avoiding the introduction of air bubbles.
-
Place the cell into the instrument.
-
Set the instrument parameters for the dispersant.
-
Perform at least three replicate measurements.
-
Record the zeta potential in millivolts (mV).
-
c. Nanoparticle Tracking Analysis (NTA) for Particle Concentration
NTA provides a particle-by-particle size distribution and concentration measurement.
-
Materials:
-
Oleoyl-Gly-Lys-N-(m-PEG11) LNP suspension
-
Filtered PBS, pH 7.4
-
NTA instrument (e.g., Malvern NanoSight)
-
Syringes and tubing
-
-
Protocol:
-
Dilute the LNP suspension in filtered PBS to a concentration that results in 20-100 particles per frame. This often requires significant dilution (e.g., 1:1000 to 1:10,000).
-
Prime the instrument with filtered PBS.
-
Load the diluted sample into a syringe and infuse it into the sample chamber at a constant flow rate.
-
Adjust the camera focus and detection threshold to accurately track the particles.
-
Capture at least three videos of 60 seconds each.
-
The software will analyze the Brownian motion of the particles to determine their size and concentration.
-
Record the mean size, mode size, and particle concentration (particles/mL).
-
Morphological and Structural Characterization
Visualizing the LNPs provides invaluable information about their morphology, lamellarity, and the distribution of their cargo.
Table 2: Morphological and Structural Analysis Techniques
| Technique | Information Provided | Key Considerations |
| Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Particle morphology, size distribution, lamellarity, internal structure, detection of aggregates.[5][6] | Requires specialized equipment for vitrification to preserve the native state of the LNPs.[7] |
Cryogenic Transmission Electron Microscopy (Cryo-TEM)
This protocol describes the preparation of vitrified LNP samples for high-resolution imaging.
-
Materials:
-
Oleoyl-Gly-Lys-N-(m-PEG11) LNP suspension
-
TEM grids with a holey carbon film
-
Vitrification device (e.g., Vitrobot)
-
Liquid ethane (B1197151) and liquid nitrogen
-
Cryo-TEM instrument
-
-
Protocol:
-
Glow-discharge the TEM grids to make the carbon surface hydrophilic.
-
Place the grid in the vitrification device, maintaining a controlled temperature and humidity environment.
-
Apply 3-4 µL of the LNP suspension to the grid.
-
Blot the grid with filter paper to create a thin aqueous film.
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preventing the formation of ice crystals.
-
Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.
-
Insert the holder into the cryo-TEM.
-
Acquire images at low electron doses to minimize radiation damage.
-
Analyze the images for particle morphology, size, and internal structure.
-
Encapsulation Efficiency
Determining the percentage of the therapeutic cargo (e.g., mRNA, siRNA) that is successfully encapsulated within the LNPs is a critical step in assessing the formulation's quality and potential efficacy.
Table 3: Encapsulation Efficiency Determination
| Parameter | Technique | Principle |
| Encapsulation Efficiency (%) | RiboGreen Assay | A fluorescent dye that selectively binds to nucleic acids. The fluorescence is measured before and after LNP lysis to quantify unencapsulated and total nucleic acid.[8] |
RiboGreen Assay for Nucleic Acid Encapsulation Efficiency
This protocol details a common fluorescence-based method for quantifying RNA encapsulation.
-
Materials:
-
Oleoyl-Gly-Lys-N-(m-PEG11) LNP suspension containing RNA
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% v/v solution in TE buffer)
-
Nuclease-free water
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)
-
RNA standard of known concentration
-
-
Protocol:
-
Prepare RNA Standard Curve:
-
Prepare a series of RNA standards in TE buffer with concentrations ranging from 0 to 2 µg/mL.
-
-
Prepare Samples:
-
Intact LNPs (for unencapsulated RNA): Dilute the LNP suspension in TE buffer to a theoretical total RNA concentration that falls within the standard curve range.
-
Lysed LNPs (for total RNA): Dilute the LNP suspension in the 2% Triton X-100 solution to the same theoretical total RNA concentration as the intact sample. Incubate for 10 minutes at 37°C to ensure complete lysis of the LNPs.
-
-
Prepare RiboGreen Reagent:
-
Dilute the concentrated RiboGreen reagent 1:100 in TE buffer. Protect from light.
-
-
Assay Procedure:
-
Add 50 µL of each standard and sample (intact and lysed) in triplicate to the wells of the 96-well plate.
-
Add 50 µL of the diluted RiboGreen reagent to all wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using the plate reader.
-
-
Calculation:
-
Use the standard curve to determine the concentration of RNA in the intact (unencapsulated) and lysed (total) samples.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = ( [Total RNA] - [Unencapsulated RNA] ) / [Total RNA] * 100
-
-
In Vitro Functional Characterization
Assessing the biological activity of the functionalized LNPs in a cellular context is crucial to validate the targeting strategy and delivery efficiency.
Table 4: In Vitro Functional Assays
| Assay | Purpose | Key Readout |
| Cellular Uptake Assay | To quantify the internalization of LNPs by target cells. | Fluorescence intensity (from fluorescently labeled LNPs) measured by flow cytometry or fluorescence microscopy.[9] |
| Transfection Efficiency Assay | To measure the functional delivery of the nucleic acid cargo (e.g., mRNA expression). | Reporter gene expression (e.g., luciferase, GFP) measured by luminescence or fluorescence.[8] |
In Vitro Cellular Uptake Assay
This protocol describes how to quantify the uptake of fluorescently labeled LNPs by cells in culture.
-
Materials:
-
Oleoyl-Gly-Lys-N-(m-PEG11) LNPs labeled with a fluorescent dye (e.g., DiD or by including a fluorescently labeled lipid).
-
Target cell line (e.g., a cell line relevant to the intended therapeutic application).
-
Complete cell culture medium.
-
PBS, pH 7.4.
-
Trypsin-EDTA.
-
Flow cytometer.
-
96-well cell culture plates.
-
-
Protocol:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow the cells to adhere and grow overnight.
-
Prepare serial dilutions of the fluorescently labeled LNPs in complete cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium. Include a control group of untreated cells.
-
Incubate the cells for a defined period (e.g., 4, 12, or 24 hours) at 37°C and 5% CO2.
-
After incubation, wash the cells twice with cold PBS to remove non-internalized LNPs.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS containing 2% fetal bovine serum (staining buffer).
-
Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity in the appropriate channel.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Visualizations
Experimental Workflow for LNP Characterization
Caption: Workflow for the comprehensive characterization of LNPs.
Decision Tree for LNP Quality Control
Caption: Quality control decision tree for LNP characterization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sartorius.com [sartorius.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lcms.cz [lcms.cz]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 9. Short Term Stability Testing of Efavirenz-Loaded Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sizing of Oleoyl-Gly-Lys-N-(m-PEG11) Lipid Nanoparticles using Dynamic Light Scattering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutics, most notably nucleic acids like mRNA and siRNA. The critical quality attributes of these LNPs, such as particle size, polydispersity, and surface charge, are paramount to their in vivo performance, influencing their stability, circulation time, and cellular uptake. The incorporation of polyethylene (B3416737) glycol (PEG) lipids, such as Oleoyl-Gly-Lys-N-(m-PEG11), is a common strategy to sterically stabilize the nanoparticles and prolong their circulation half-life. Dynamic Light Scattering (DLS) is a non-invasive, rapid, and widely adopted analytical technique for determining the hydrodynamic size distribution of nanoparticles in suspension, making it an indispensable tool in the development and quality control of LNP-based drug products. This application note provides a detailed protocol for the size characterization of Oleoyl-Gly-Lys-N-(m-PEG11) LNPs using DLS.
Principle of Dynamic Light Scattering
Dynamic Light Scattering operates by illuminating particles in a suspension with a laser beam and analyzing the temporal fluctuations in the intensity of the scattered light. These fluctuations are a direct result of the Brownian motion of the nanoparticles. Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity, while larger particles move more slowly, causing slower fluctuations. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles. The polydispersity index (PDI) is also determined, providing a measure of the broadness of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population of nanoparticles.
Factors Influencing LNP Size
The size of PEGylated LNPs is influenced by several formulation and process parameters:
-
Molar Ratio of PEG-Lipid: Increasing the molar percentage of the PEG-lipid in the formulation generally leads to a decrease in LNP size. The steric hindrance provided by the PEG chains can limit particle growth and aggregation during formation.
-
PEG Chain Length: The molecular weight of the PEG chain also plays a crucial role. For a fixed molar ratio, longer PEG chains can result in smaller nanoparticles.
-
**Lip
Application Notes and Protocols for Measuring the Zeta Potential of Oleoyl-Gly-Lys-N-(m-PEG11) Nanoparticles
Introduction
Zeta potential is a critical parameter for characterizing the surface charge of nanoparticles in a specific medium and predicting their stability in suspension.[1][2] It is the electrostatic potential at the electrical double layer surrounding a nanoparticle in a colloidal dispersion.[3] A high magnitude of zeta potential, whether positive or negative (typically > ±30 mV), indicates strong electrostatic repulsion between particles, leading to a stable, non-aggregating dispersion.[1][2] Conversely, a low zeta potential suggests weaker repulsion, which can result in particle aggregation and instability.[4]
For drug delivery systems utilizing nanoparticles such as those composed of Oleoyl-Gly-Lys-N-(m-PEG11), the zeta potential influences not only the formulation's physical stability but also its biological fate, including circulation time, interaction with proteins, and cellular uptake.[1][5] The presence of Polyethylene (B3416737) Glycol (PEG) on the nanoparticle surface is known to create a "stealth" effect, which can reduce protein adsorption and subsequent clearance by the immune system.[6][7] This PEGylation typically shifts the zeta potential towards a more neutral value.[7][8]
This application note provides a detailed protocol for the accurate and reproducible measurement of the zeta potential of Oleoyl-Gly-Lys-N-(m-PEG11) nanoparticles using Electrophoretic Light Scattering (ELS).
Principle of Measurement
The most common technique for measuring zeta potential is Electrophoretic Light Scattering (ELS).[9] In this method, an electric field is applied across the nanoparticle dispersion.[2] Charged particles will migrate towards the electrode with the opposite charge at a velocity known as the electrophoretic mobility (Ue).[9][10] This mobility is measured by detecting the Doppler frequency shift of a laser beam scattered by the moving particles.[9][11]
The zeta potential (ζ) is then calculated from the electrophoretic mobility using the Henry equation:
Ue = 2εζf(κa) / 3η
where:
-
Ue is the electrophoretic mobility.
-
ε is the dielectric constant of the dispersant.
-
η is the viscosity of the dispersant.
-
f(κa) is the Henry function. For aqueous media with moderate electrolyte concentrations (> 1 mM), the Smoluchowski approximation (f(κa) = 1.5) is typically used.[3]
Materials and Equipment
-
Nanoparticle Sample: Oleoyl-Gly-Lys-N-(m-PEG11) nanoparticles dispersed in an appropriate buffer (e.g., 10 mM NaCl or Phosphate Buffered Saline - PBS).
-
Dispersant: The same buffer used for nanoparticle synthesis and dilution, filtered through a 0.22 µm filter to remove any particulate contaminants.
-
Zeta Potential Analyzer: An instrument capable of Electrophoretic Light Scattering (e.g., Malvern Zetasizer Nano series or similar).
-
Zeta Cells: Disposable folded capillary cells are suitable for aqueous samples.
-
Syringes and Filters: For sample preparation and filtration.
-
pH Meter: To measure and report the pH of the dispersant.
-
Conductivity Meter: To measure the conductivity of the dispersant.
-
Pipettes and Consumables: For accurate liquid handling.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible zeta potential measurements.
-
Determine Optimal Concentration: The nanoparticle concentration should be high enough to produce a stable and sufficient scattered light signal but low enough to avoid multiple scattering effects. A concentration range of 0.1 to 1.0 mg/mL is often suitable. It is recommended to perform a concentration titration to determine the optimal concentration range for the specific nanoparticle formulation.
-
Dilution: If the stock nanoparticle suspension is too concentrated, dilute it with the pre-filtered dispersant. It is critical to use the same dispersant as the original suspension to avoid altering the surface chemistry of the nanoparticles.[12]
-
pH and Ionic Strength: Zeta potential is highly dependent on the pH and ionic strength of the medium.[11] Therefore, all measurements should be performed in a well-defined buffer system. The pH and conductivity of the final diluted sample should be measured and recorded.
-
Homogenization: Gently vortex or invert the diluted sample to ensure a homogenous dispersion. Avoid vigorous shaking or sonication unless necessary, as this could alter the nanoparticle structure.
-
Equilibration: Allow the prepared sample to equilibrate to the measurement temperature (typically 25°C) for at least 10 minutes before analysis.[13]
Instrument Setup and Measurement
-
Instrument Power-On and Software Initialization: Turn on the zeta potential analyzer and allow it to warm up according to the manufacturer's instructions. Launch the control software.
-
SOP Creation/Selection: Create a new Standard Operating Procedure (SOP) or select an existing one for zeta potential measurement.[13] Enter the following parameters:
-
Dispersant Properties: Select the correct dispersant from the software's library or manually input its viscosity, dielectric constant, and refractive index at the measurement temperature.[13]
-
Material Properties: Enter the refractive index of the Oleoyl-Gly-Lys-N-(m-PEG11) nanoparticles if known. While not critical for the zeta potential calculation itself, it is good practice for record-keeping.[13]
-
Measurement Temperature: Set the desired temperature, typically 25°C.
-
Equilibration Time: Set an equilibration time of at least 2 minutes within the instrument.[3][13]
-
Cell Type: Select the appropriate zeta cell being used (e.g., disposable folded capillary cell).[13]
-
Analysis Model: Select the Smoluchowski model (f(κa) = 1.5) for aqueous media with an ionic strength greater than 1 mM.
-
-
Cell Rinsing and Filling:
-
Rinse a new zeta cell with the filtered dispersant to remove any contaminants.
-
Carefully fill the cell with the prepared nanoparticle sample using a syringe, avoiding the introduction of air bubbles. A typical volume for a disposable folded capillary cell is around 750 µL.
-
Ensure the electrodes are submerged and cap the cell.
-
-
Loading the Cell: Wipe the outside of the cell with a lint-free tissue and place it into the instrument's cell holder, ensuring proper orientation and contact with the electrodes.[3]
-
Performing the Measurement:
-
Enter the sample name and any relevant notes.
-
Start the measurement sequence. The instrument will automatically apply the electric field, measure the electrophoretic mobility, and calculate the zeta potential.
-
Perform at least three replicate measurements for each sample to ensure reproducibility.[3]
-
Data Presentation
The quantitative data should be summarized in a clear and structured table.
| Sample ID | Dispersant | pH | Conductivity (mS/cm) | Temperature (°C) | Zeta Potential (mV) ± SD (n=3) |
| Oleoyl-Gly-Lys-N-(m-PEG11) NP - Batch 1 | 10 mM NaCl | 7.4 | 1.2 | 25 | -5.2 ± 0.4 |
| Oleoyl-Gly-Lys-N-(m-PEG11) NP - Batch 2 | 10 mM NaCl | 7.4 | 1.2 | 25 | -5.5 ± 0.3 |
| Oleoyl-Gly-Lys-N-(m-PEG11) NP - Batch 1 | PBS | 7.4 | 16.0 | 25 | -2.1 ± 0.2 |
Note: The values presented in the table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific formulation and experimental conditions.
Visualizations
Caption: Experimental workflow for zeta potential measurement.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Zeta potential | Anton Paar Wiki [wiki.anton-paar.com]
- 3. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Liposome Zeta Potential Testing - CD Formulation [formulationbio.com]
- 6. mdpi.com [mdpi.com]
- 7. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 8. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wyatt.com [wyatt.com]
- 10. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nanocomposix.com [nanocomposix.com]
- 12. scispace.com [scispace.com]
- 13. youtube.com [youtube.com]
Application Note and Protocols for In Vitro Cell Uptake Studies with Oleoyl-Gly-Lys-N-(m-PEG11) Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutic payloads, most notably nucleic acids.[1] The composition of these LNPs is a critical determinant of their delivery efficiency, biodistribution, and cellular uptake. This document provides a detailed protocol for the formulation, characterization, and in vitro evaluation of lipid nanoparticles incorporating a custom peptide-based lipid, Oleoyl-Gly-Lys-N-(m-PEG11), designed to enhance cellular targeting and uptake.
The protocols outlined herein describe the formulation of these specialized LNPs using microfluidic mixing, a reproducible and scalable method.[2][3][4] Detailed procedures for the characterization of key physicochemical properties, such as particle size, polydispersity index (PDI), and zeta potential, are provided. Furthermore, this note details standardized in vitro assays to quantify cellular uptake and assess the cytotoxicity of the Oleoyl-Gly-Lys-N-(m-PEG11) LNPs in relevant cell lines. The inclusion of a peptide moiety like Gly-Lys is hypothesized to facilitate specific interactions with cell surface receptors, potentially enhancing uptake in target cells.[5][6][7]
Disclaimer: The quantitative data presented in this application note is representative and intended for illustrative purposes, as specific experimental data for Oleoyl-Gly-Lys-N-(m-PEG11) LNPs is not publicly available. Researchers should generate their own data based on these protocols.
Materials and Methods
LNP Formulation
The Oleoyl-Gly-Lys-N-(m-PEG11) LNPs are formulated using a microfluidic mixing approach, which allows for precise control over particle formation.[3][8] An ethanolic lipid solution is rapidly mixed with an aqueous buffer containing the cargo (e.g., mRNA, siRNA).
Table 1: Representative LNP Composition
| Component | Molar Ratio (%) | Purpose |
| Ionizable Lipid (e.g., DLin-MC3-DMA) | 50 | Enables nucleic acid encapsulation and endosomal escape. |
| Oleoyl-Gly-Lys-N-(m-PEG11) | 2.5 | Provides a hydrophilic corona for stability and targeted cell interaction. |
| Cholesterol | 38.5 | Stabilizes the nanoparticle structure.[2] |
| Helper Lipid (e.g., DSPC) | 9 | Facilitates membrane fusion and payload release. |
| Fluorescent Lipid (e.g., DiI) | 0.2 | For tracking and quantification of cellular uptake.[9] |
LNP Characterization
Following formulation, the LNPs are characterized to ensure they meet the required physicochemical specifications.
Table 2: Representative Physicochemical Properties of LNPs
| Parameter | Method | Representative Value |
| Mean Particle Size (nm) | Dynamic Light Scattering (DLS) | 80 - 120 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential (mV) | Laser Doppler Velocimetry | -5 to +5 mV |
| Encapsulation Efficiency (%) | RiboGreen Assay | > 90% |
In Vitro Cell Uptake Studies
The cellular uptake of the formulated LNPs is a critical measure of their potential efficacy. This can be quantified using flow cytometry by incorporating a fluorescently labeled lipid into the LNP formulation.
Cytotoxicity Assessment
The safety profile of the LNP formulation is assessed to ensure that it does not induce significant cell death. The MTT assay is a common method to evaluate cell viability based on mitochondrial activity in living cells.[10]
Experimental Workflows
Protocols
Protocol 1: LNP Formulation via Microfluidic Mixing
-
Preparation of Solutions:
-
Prepare the lipid mixture in absolute ethanol (B145695) as per the molar ratios in Table 1. Ensure all lipids are fully dissolved.[2]
-
Prepare the aqueous phase containing the nucleic acid cargo in a low pH buffer (e.g., 25 mM citrate buffer, pH 4.0).[11]
-
-
Microfluidic Mixing:
-
Prime the microfluidic mixing device (e.g., NanoAssemblr) with ethanol and the aqueous buffer to ensure stable flow.[8]
-
Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.
-
Set the desired total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to ethanol).[4]
-
Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
-
Purification and Concentration:
-
Collect the resulting LNP solution.
-
Perform buffer exchange into a physiologically compatible buffer (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration to remove ethanol and non-encapsulated cargo.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C until use.
-
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
-
Cell Seeding:
-
Seed a suitable cell line (e.g., HepG2, HeLa) into 24-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
-
LNP Treatment:
-
Dilute the fluorescently-labeled Oleoyl-Gly-Lys-N-(m-PEG11) LNPs to the desired concentrations in complete cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the cells with the LNPs for a predetermined time (e.g., 4 hours) at 37°C and 5% CO₂.
-
-
Cell Harvesting and Analysis:
-
Wash the cells twice with cold PBS to remove non-internalized LNPs.
-
Harvest the cells using trypsin-EDTA.[12]
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the cell suspension using a flow cytometer, quantifying the fluorescence intensity in the appropriate channel (e.g., for DiI). The percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) are key metrics.[13][14]
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.[10]
-
-
LNP Treatment:
-
Prepare serial dilutions of the Oleoyl-Gly-Lys-N-(m-PEG11) LNPs in complete cell culture medium.
-
Treat the cells with the LNP dilutions and incubate for 24 to 48 hours. Include wells with untreated cells (negative control) and cells treated with a cytotoxic agent like Triton X-100 (positive control).[15]
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Representative Quantitative Data
Table 3: Representative Cellular Uptake of LNPs in HepG2 Cells (4h Incubation)
| LNP Concentration (ng/mL) | % Positive Cells | Mean Fluorescence Intensity (MFI) |
| 0 (Control) | < 1% | 50 |
| 50 | 35% | 800 |
| 100 | 65% | 2500 |
| 250 | 92% | 7500 |
| 500 | 98% | 15000 |
Table 4: Representative Cell Viability (MTT Assay) in HepG2 Cells (48h Incubation)
| LNP Concentration (ng/mL) | Cell Viability (%) |
| 0 (Control) | 100% |
| 100 | 98% |
| 500 | 95% |
| 1000 | 91% |
| 2000 | 85% |
References
- 1. Lipid Nanoparticles Optimized for Targeting and Release of Nucleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Fundamentals of microfluidic mixing for LNP synthesis - Inside Therapeutics [insidetx.com]
- 4. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A peptide–lipid nanoparticle assembly platform with integrated functions for targeted cell delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. RGD peptide-based lipids for targeted mRNA delivery and gene editing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide-Modified Lipid Nanoparticles Boost the Antitumor Efficacy of RNA Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. liposomes.ca [liposomes.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HU [thermofisher.com]
Application Notes and Protocols for Preclinical Evaluation of Oleoyl-Gly-Lys-N-(m-PEG11) Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Antibody-Drug Conjugates (ADCs) represent a promising class of targeted cancer therapeutics. The Oleoyl-Gly-Lys-N-(m-PEG11) linker is a cleavable linker system designed to connect a monoclonal antibody to a cytotoxic payload. The oleoyl (B10858665) group, a monounsaturated fatty acid, may enhance cell membrane interaction, while the Gly-Lys dipeptide sequence is designed for enzymatic cleavage within the target cell. The 11-unit polyethylene (B3416737) glycol (PEG) spacer (m-PEG11) is incorporated to improve the ADC's pharmacokinetic properties, such as solubility and in vivo stability.
These application notes provide a comprehensive guide for the preclinical evaluation of ADCs utilizing the Oleoyl-Gly-Lys-N-(m-PEG11) linker in relevant animal models. The protocols outlined below cover efficacy, toxicity, and pharmacokinetic studies, and are intended to be adapted to the specific antibody, payload, and tumor target of interest.
II. Mechanism of Action and Signaling Pathway
The proposed mechanism of action for an Oleoyl-Gly-Lys-N-(m-PEG11) ADC begins with the binding of the antibody component to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. Once inside the cell, the complex is trafficked to the lysosome. The acidic environment and the presence of lysosomal proteases, such as Cathepsin B, facilitate the cleavage of the Gly-Lys dipeptide bond in the linker.[][2][3] This releases the cytotoxic payload, which can then exert its therapeutic effect, leading to cancer cell death.
Caption: Proposed mechanism of action for an Oleoyl-Gly-Lys-N-(m-PEG11) ADC.
III. Recommended Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of ADCs. The choice depends on the target antigen's expression and cross-reactivity, as well as the specific research question (efficacy, toxicity, or pharmacokinetics).
A. Efficacy Studies:
-
Cell Line-Derived Xenograft (CDX) Models: These models are established by subcutaneously implanting human cancer cell lines into immunodeficient mice (e.g., NOD-SCID, NSG). CDX models are useful for initial efficacy screening and dose-finding studies.[4]
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting tumor fragments from a patient directly into immunodeficient mice. These models better recapitulate the heterogeneity and microenvironment of human tumors and are considered more clinically relevant for predicting patient response.[11]
B. Toxicity and Safety Pharmacology Studies:
-
Non-Human Primates (NHPs): Cynomolgus monkeys are the most relevant species for assessing the safety of antibody-based therapeutics, including ADCs, due to their phylogenetic proximity to humans.[12][13][14] NHPs are particularly important if the antibody component of the ADC does not cross-react with rodent orthologs of the target antigen.
C. Pharmacokinetic (PK) Studies:
-
Mice: Initial PK studies are often conducted in mice to determine basic parameters such as clearance, half-life, and biodistribution.
-
Non-Human Primates (NHPs): NHP PK data is crucial for predicting human pharmacokinetics and informing the design of first-in-human clinical trials.[12][13][15]
IV. Experimental Protocols
The following protocols provide a general framework for preclinical studies. Specific details such as dosing, timing of sample collection, and analytical methods should be optimized for each ADC.
A. In Vivo Efficacy Study in Xenograft Models
This protocol describes a typical efficacy study in a CDX or PDX mouse model.
Caption: Workflow for an in vivo efficacy study of an ADC in a xenograft model.
1. Animal Model and Tumor Establishment:
- Use immunodeficient mice (e.g., female NOD-SCID, 6-8 weeks old).
- For CDX models, inject 5-10 x 10^6 tumor cells subcutaneously into the flank.
- For PDX models, implant a small tumor fragment (2-3 mm) subcutaneously.
- Monitor tumor growth with calipers.
2. Study Groups and Dosing:
- Once tumors reach an average volume of 100-200 mm³, randomize animals into treatment groups (n=8-10 per group).
- Example Groups:
- Vehicle Control (e.g., PBS)
- Non-binding Isotype Control ADC
- Oleoyl-Gly-Lys-N-(m-PEG11) ADC (multiple dose levels)
- Positive Control (e.g., standard-of-care chemotherapy)
- Administer the ADC, typically via intravenous (IV) injection. The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).
3. Monitoring and Endpoints:
- Measure tumor volume and body weight twice weekly.
- Monitor for any clinical signs of toxicity.
- The primary endpoint is typically tumor growth inhibition (TGI).
- Euthanize animals when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study.
4. Data Analysis:
- Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
- Generate tumor growth curves and survival plots.
B. Toxicity Study in Non-Human Primates
This protocol outlines a general toxicology study in Cynomolgus monkeys.
1. Animal Model and Acclimation:
- Use healthy, purpose-bred Cynomolgus monkeys.
- Acclimate animals to the facility and handling procedures.
2. Study Design:
- Use a minimum of 3 male and 3 female animals per group.
- Example Groups:
- Vehicle Control
- Oleoyl-Gly-Lys-N-(m-PEG11) ADC (Low, Mid, and High dose levels)
- Administer the ADC via IV infusion. The dosing schedule may be a single dose or repeat doses (e.g., weekly for 4 weeks).
- Include a recovery period (e.g., 4 weeks) for a subset of animals in the control and high-dose groups.
3. Parameters to Monitor:
- Clinical Observations: Daily observations for any signs of toxicity.
- Body Weight: Weekly measurements.
- Food Consumption: Daily monitoring.
- Ophthalmology: Pre-study and at termination.
- Electrocardiography (ECG): Pre-study and at specified time points post-dose.
- Clinical Pathology:
- Hematology: Complete blood counts at baseline and weekly.
- Clinical Chemistry: Liver and kidney function tests at baseline and weekly.
- Coagulation: Prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) at baseline and weekly.
- Toxicokinetics (TK): Collect blood samples at multiple time points after the first and last doses to determine ADC exposure.
4. Terminal Procedures:
- At the end of the treatment or recovery period, perform a full necropsy.
- Collect a comprehensive set of tissues for histopathological examination.
C. Pharmacokinetic Study in Mice
This protocol details a PK study in mice to evaluate the ADC's profile.
1. Animal Model:
- Use normal, healthy mice (e.g., CD-1 or BALB/c), 6-8 weeks old.
2. Study Design:
- Administer a single IV dose of the Oleoyl-Gly-Lys-N-(m-PEG11) ADC.
- Use a sparse sampling design, with 3-4 mice per time point.
3. Sample Collection:
- Collect blood samples via cardiac puncture or retro-orbital bleed at various time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 96 hr, 168 hr).
- Collect plasma by centrifugation and store at -80°C until analysis.
- At terminal time points, collect major organs (e.g., liver, kidney, spleen, tumor) for biodistribution analysis.
4. Bioanalysis:
- Quantify the concentration of the total antibody, conjugated ADC, and free payload in plasma and tissue homogenates using validated analytical methods (e.g., ELISA, LC-MS/MS).
5. Data Analysis:
- Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters such as:
- Maximum concentration (Cmax)
- Area under the curve (AUC)
- Clearance (CL)
- Volume of distribution (Vd)
- Half-life (t1/2)
V. Data Presentation
Quantitative data from preclinical studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Representative In Vivo Efficacy Data in a HER2-Positive CDX Model (NCI-N87)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | QW x 3 | 1500 ± 250 | - |
| Isotype Control ADC | 5 | QW x 3 | 1450 ± 200 | 3 |
| Oleoyl-Gly-Lys-ADC | 1 | QW x 3 | 800 ± 150 | 47 |
| Oleoyl-Gly-Lys-ADC | 3 | QW x 3 | 300 ± 80 | 80 |
| Oleoyl-Gly-Lys-ADC | 5 | QW x 3 | 100 ± 40 | 93 |
Table 2: Representative Toxicity Findings in a 4-Week Repeat-Dose Study in Cynomolgus Monkeys
| Dose Group (mg/kg/week) | Key Clinical Observations | Notable Hematology Changes | Notable Clinical Chemistry Changes |
| 0 (Vehicle) | No remarkable findings | None | None |
| 1 | No remarkable findings | None | None |
| 5 | Mild, transient decrease in appetite | Minimal, transient neutropenia | Slight, transient elevation in ALT/AST |
| 10 | Moderate decrease in appetite, slight weight loss | Moderate, reversible neutropenia and thrombocytopenia | Moderate, reversible elevation in ALT/AST |
Table 3: Representative Pharmacokinetic Parameters in Mice and Cynomolgus Monkeys
| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | CL (mL/h/kg) | t1/2 (h) |
| Mouse | 5 | 150 | 12000 | 0.42 | 120 |
| Cynomolgus Monkey | 3 | 100 | 25000 | 0.12 | 250 |
VI. Conclusion
The preclinical evaluation of ADCs utilizing the Oleoyl-Gly-Lys-N-(m-PEG11) linker requires a systematic approach involving carefully selected animal models and robust experimental protocols. The data generated from these studies are essential for understanding the ADC's efficacy, safety profile, and pharmacokinetic behavior, and for making informed decisions to advance the molecule into clinical development. The protocols and information provided herein serve as a valuable resource for researchers in this field.
References
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overview of Trop-2 in Cancer: From Pre-Clinical Studies to Future Directions in Clinical Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical activity of sacituzumab govitecan in TROP2-positive low-grade serous ovarian cancer patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Biodistribution Analysis of Oleoyl-Gly-Lys-N-(m-PEG11) Formulations
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document provides a generalized framework and representative protocols for the biodistribution analysis of a lipidated and PEGylated peptide, Oleoyl-Gly-Lys-N-(m-PEG11). The quantitative data presented are illustrative examples based on typical findings for similar nanoformulations and should be replaced with study-specific experimental data.
Introduction
The therapeutic efficacy and safety of novel drug candidates are critically dependent on their absorption, distribution, metabolism, and excretion (ADME) profiles. Oleoyl-Gly-Lys-N-(m-PEG11) is a conjugate molecule featuring a lipid moiety (Oleoyl), a peptide linker (Gly-Lys), and a polyethylene (B3416737) glycol (PEG) chain. This structure is designed to enhance solubility, stability, and circulation time while potentially facilitating targeted delivery.
-
Lipidation (Oleoyl group) is intended to improve membrane interaction and formulation stability.
-
PEGylation (m-PEG11) serves to create a hydrophilic shield, which can reduce immunogenicity and prevent rapid clearance by the reticuloendothelial system (RES), thereby prolonging circulation half-life.[1][2][3]
A thorough biodistribution analysis is essential to understand how these formulations behave in vivo. This involves quantifying their accumulation in major organs, tumors (if applicable), and blood over time. This document outlines the key methodologies and data presentation standards for conducting such an analysis.
Key Experimental Protocols
A robust biodistribution study typically involves tracking the formulation after administration in a relevant animal model. This requires a detectable tag, such as a fluorescent dye or a radionuclide, to be conjugated to the molecule.
Protocol: Formulation Labeling with a Near-Infrared (NIR) Fluorescent Dye
This protocol describes the conjugation of a fluorescent dye (e.g., Cy7-NHS ester) to the lysine (B10760008) residue of the Oleoyl-Gly-Lys-N-(m-PEG11) formulation for in vivo and ex vivo imaging.
Materials:
-
Oleoyl-Gly-Lys-N-(m-PEG11) formulation
-
Cyanine7 (Cy7) NHS Ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size Exclusion Chromatography (SEC) column (e.g., PD-10)
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve 10 mg of the Oleoyl-Gly-Lys-N-(m-PEG11) formulation in 1 mL of anhydrous DMF.
-
Activation: Add a 3-fold molar excess of TEA to the solution to deprotonate the primary amine on the lysine residue, facilitating the reaction.
-
Conjugation: Add a 1.5-fold molar excess of Cy7-NHS ester (dissolved in 100 µL of DMF) to the formulation solution.
-
Incubation: Allow the reaction to proceed for 4 hours at room temperature in the dark, with gentle stirring.
-
Purification: Purify the labeled conjugate from unreacted free dye using an SEC column pre-equilibrated with PBS. Collect the fractions containing the labeled formulation.
-
Characterization: Confirm successful conjugation and determine the labeling efficiency using UV-Vis spectroscopy by measuring absorbance at the dye's peak (approx. 750 nm) and the peptide's absorbance (if applicable).
-
Lyophilization: Lyophilize the purified, labeled formulation and store it at -20°C, protected from light, until use. Reconstitute in sterile PBS before injection.
Protocol: Quantitative Biodistribution Study in a Murine Model
This protocol details the steps for an in vivo and ex vivo biodistribution study using the fluorescently labeled formulation.[4]
Animal Model:
-
Athymic nude mice (6-8 weeks old) are typically used, especially for tumor models.[5] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[4]
Procedure:
-
Acclimation: Allow animals to acclimate for at least one week with free access to food and water.[5]
-
Dosing: Reconstitute the Cy7-labeled formulation in sterile PBS. Administer a precise dose (e.g., 10 mg/kg) via intravenous (IV) tail vein injection to cohorts of mice (n=5 per time point).[6]
-
In Vivo Imaging (Optional): At predetermined time points (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an In Vivo Imaging System (IVIS) to visualize the real-time distribution of the formulation.[4]
-
Euthanasia and Organ Harvest: At the end of each time point, euthanize the mice. Immediately collect blood via cardiac puncture and perfuse the circulatory system with saline to remove blood from the organs.
-
Organ Collection: Carefully dissect and collect major organs: liver, spleen, kidneys, lungs, heart, and brain. If using a tumor model, collect the tumor as well.
-
Weight and Homogenization: Blot each organ dry, weigh it, and homogenize it in a known volume of lysis buffer.
-
Ex Vivo Imaging and Quantification:
-
Data Analysis:
-
Create a standard curve using known concentrations of the labeled formulation.
-
Calculate the amount of formulation in each organ based on the standard curve.
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
Data Presentation
Quantitative biodistribution data should be summarized in clear, tabular formats to allow for easy comparison across different time points and formulations.
Table 1: Biodistribution of Cy7-Labeled Oleoyl-Gly-Lys-N-(m-PEG11) in Athymic Nude Mice
| Organ | 1 Hour (%ID/g ± SD) | 4 Hours (%ID/g ± SD) | 24 Hours (%ID/g ± SD) | 48 Hours (%ID/g ± SD) |
| Blood | 15.2 ± 2.1 | 8.5 ± 1.5 | 1.1 ± 0.3 | 0.2 ± 0.1 |
| Liver | 10.5 ± 1.8 | 12.3 ± 2.0 | 14.8 ± 2.5 | 11.0 ± 1.9 |
| Spleen | 8.1 ± 1.2 | 9.9 ± 1.4 | 11.5 ± 1.7 | 9.2 ± 1.3 |
| Kidneys | 4.5 ± 0.9 | 3.1 ± 0.6 | 2.0 ± 0.4 | 1.5 ± 0.3 |
| Lungs | 2.2 ± 0.5 | 1.8 ± 0.4 | 1.0 ± 0.2 | 0.7 ± 0.1 |
| Heart | 1.0 ± 0.3 | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Brain | 0.1 ± 0.05 | 0.1 ± 0.04 | 0.08 ± 0.03 | 0.05 ± 0.02 |
| Tumor | 2.5 ± 0.6 | 4.8 ± 0.9 | 7.2 ± 1.3 | 6.5 ± 1.1 |
Data are presented as mean ± standard deviation (SD) for n=5 mice per group. %ID/g = Percentage of Injected Dose per gram of tissue.
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Unit |
| Half-life (t½) - Alpha | 1.5 | hours |
| Half-life (t½) - Beta | 18.2 | hours |
| Area Under Curve (AUC) | 120.5 | µg·h/mL |
| Clearance (CL) | 0.08 | L/h/kg |
| Volume of Distribution (Vd) | 2.1 | L/kg |
Visualizations: Workflows and Mechanisms
Diagrams are crucial for illustrating complex experimental processes and biological interactions.
Caption: Workflow for in vivo biodistribution study.
The cellular uptake of lipidated and PEGylated formulations is a critical step for intracellular drug delivery. While the specific pathway can vary, a common mechanism involves endocytosis.
Caption: Cellular uptake via endocytosis mechanism.
Interpretation and Considerations
-
High Liver and Spleen Uptake: As shown in the example data, significant accumulation in the liver and spleen is common for nanoparticulate formulations. This is due to uptake by phagocytic cells of the reticuloendothelial system (RES). PEGylation aims to reduce but not always eliminate this phenomenon.
-
Blood Circulation: The concentration in the blood over time is indicative of the formulation's circulation half-life. A slower decrease suggests successful evasion of rapid clearance mechanisms.
-
Tumor Accumulation: In cancer models, accumulation in the tumor is often attributed to the Enhanced Permeability and Retention (EPR) effect, where leaky tumor vasculature and poor lymphatic drainage lead to passive trapping of the formulation.
-
Fluorescence Quenching: When using fluorescent labels, it is important to be aware of potential signal quenching at high concentrations, which can lead to an underestimation of accumulation.[7] Validation with other methods, like radiolabeling or LC-MS, is recommended for definitive quantitative results.[1]
References
- 1. Polyethylene glycol (PEG) as a broad applicability marker for LC–MS/MS-based biodistribution analysis of nanomedicines - SINTEF [sintef.no]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lipid Nanoparticles and PEG: Time Frame of Immune Checkpoint Blockade Can Be Controlled by Adjusting the Rate of Cellular Uptake of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 7. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Determining Encapsulation Efficiency of Oleoyl-Gly-Lys-N-(m-PEG11) LNPs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. A critical quality attribute (CQA) of these formulations is the encapsulation efficiency (EE), which represents the percentage of the therapeutic payload successfully enclosed within the LNP.[1] Inefficient encapsulation can lead to reduced therapeutic efficacy and potential side effects from unencapsulated material. This document provides a detailed protocol for determining the encapsulation efficiency of LNPs formulated with the novel PEGylated lipid, Oleoyl-Gly-Lys-N-(m-PEG11).
The most widely adopted method for quantifying RNA encapsulation in LNPs is the RiboGreen assay.[2][3] This fluorescence-based assay utilizes a dye that exhibits a significant increase in fluorescence upon binding to nucleic acids.[2][3] By measuring the fluorescence of the LNP sample before and after lysis with a detergent, such as Triton X-100, the amount of unencapsulated and total RNA can be determined, respectively.[3] This allows for the calculation of the encapsulation efficiency.
While the RiboGreen assay is a robust and sensitive method, other techniques such as size exclusion chromatography (SEC), high-performance liquid chromatography (HPLC), and capillary gel electrophoresis with laser-induced fluorescence detection (CGE-LIF) can also be employed for the determination of encapsulation efficiency.[1][4]
Principle of Encapsulation Efficiency Determination
The fundamental principle behind determining encapsulation efficiency is to differentiate between the nucleic acid that is protected within the lipid nanoparticle and the nucleic acid that is free in the surrounding buffer. The RiboGreen dye is impermeable to the intact LNP membrane. Therefore, in an intact LNP sample, the dye will only bind to the unencapsulated ("free") RNA, resulting in a low fluorescence signal.
Upon the addition of a lysing agent, typically a non-ionic detergent like Triton X-100, the lipid bilayer of the LNP is disrupted, releasing the encapsulated RNA.[3][5] The RiboGreen dye can then bind to this newly accessible RNA, leading to a significant increase in fluorescence. This higher fluorescence signal corresponds to the total amount of RNA in the sample.
The encapsulation efficiency is then calculated as the ratio of the encapsulated RNA (total RNA minus free RNA) to the total RNA, expressed as a percentage.[3][6]
Experimental Protocols
I. RiboGreen Assay for RNA Encapsulation Efficiency
This protocol details the steps for determining the encapsulation efficiency of RNA-loaded Oleoyl-Gly-Lys-N-(m-PEG11) LNPs using the Quant-iT RiboGreen RNA Assay Kit.
Materials:
-
Quant-iT RiboGreen RNA Assay Kit (containing RiboGreen reagent and a buffer, e.g., TE buffer)
-
Nuclease-free water
-
Triton X-100
-
96-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~528 nm)
-
LNP samples containing Oleoyl-Gly-Lys-N-(m-PEG11) and RNA
-
RNA standard of known concentration (the same RNA used in the formulation)
Procedure:
-
Preparation of Reagents:
-
TE Buffer (1X): If provided as a concentrate, dilute the TE buffer to 1X with nuclease-free water.
-
Triton X-100 Solution (2% v/v): Prepare a 2% (v/v) solution of Triton X-100 in nuclease-free water.
-
RiboGreen Working Solution: On the day of the assay, dilute the concentrated RiboGreen reagent 1:100 in 1X TE buffer.[5] Protect this solution from light.
-
-
Preparation of RNA Standard Curve:
-
Prepare a series of RNA standards in 1X TE buffer with concentrations ranging from, for example, 0 to 2000 ng/mL.
-
In a 96-well plate, add 100 µL of each RNA standard in duplicate.
-
-
Sample Preparation and Measurement:
-
Intact LNPs (for free RNA measurement):
-
Dilute the LNP sample to a suitable concentration within the linear range of the standard curve using 1X TE buffer.
-
In the 96-well plate, add 50 µL of the diluted LNP sample to duplicate wells.
-
Add 50 µL of 1X TE buffer to these wells.
-
-
Lysed LNPs (for total RNA measurement):
-
-
Fluorescence Measurement:
-
Add 100 µL of the RiboGreen working solution to all wells containing standards and samples.[5]
-
Mix gently by pipetting.
-
Incubate the plate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~528 nm.[3]
-
-
Calculation of Encapsulation Efficiency:
-
Subtract the fluorescence of the blank (0 ng/mL RNA standard) from all readings.
-
Generate a linear standard curve by plotting the fluorescence intensity against the RNA concentration of the standards.
-
Use the standard curve to determine the concentration of RNA in the intact LNP samples ([Free RNA]) and the lysed LNP samples ([Total RNA]).
-
Calculate the Encapsulation Efficiency (EE) using the following formula:[6]
EE (%) = ( [Total RNA] - [Free RNA] ) / [Total RNA] * 100
-
II. Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: RNA Standard Curve Data
| RNA Concentration (ng/mL) | Fluorescence Intensity (RFU) - Replicate 1 | Fluorescence Intensity (RFU) - Replicate 2 | Average Fluorescence (RFU) |
| 0 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 | |||
| 1000 | |||
| 1500 | |||
| 2000 |
Table 2: Encapsulation Efficiency of Oleoyl-Gly-Lys-N-(m-PEG11) LNP Formulations
| LNP Formulation | [Free RNA] (ng/mL) | [Total RNA] (ng/mL) | Encapsulation Efficiency (%) |
| Formulation A | |||
| Formulation B | |||
| Formulation C |
Visualizations
Experimental Workflow for Encapsulation Efficiency Determination
References
- 1. Encapsulation Efficiency (LNP) Determination of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 2. youtube.com [youtube.com]
- 3. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. abpbio.com [abpbio.com]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Troubleshooting & Optimization
Technical Support Center: Oleoyl-Gly-Lys-N-(m-PEG11) LNP Aggregation
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the aggregation of Oleoyl-Gly-Lys-N-(m-PEG11) Lipid Nanoparticles (LNPs).
Troubleshooting Guide: LNP Aggregation
Question: My Oleoyl-Gly-Lys-N-(m-PEG11) LNP suspension shows visible aggregation or precipitation immediately after formulation. What are the likely causes and how can I fix it?
Answer: Immediate aggregation of your LNPs is often due to suboptimal formulation parameters. Here are the key factors to investigate and potential solutions:
-
pH of the Aqueous Buffer: The pH is critical for the stability of LNPs containing ionizable lipids. At a pH below the pKa of the ionizable lipid, the surface charge becomes highly positive, which can lead to instability and aggregation if not controlled.
-
Solution: Ensure the pH of your aqueous buffer is optimized for your specific ionizable lipid. For many formulations, a slightly acidic pH (e.g., 4.0-6.0) is used during formation to ensure efficient encapsulation of nucleic acids.
-
-
Ionic Strength of the Buffer: High salt concentrations can compress the electrical double layer surrounding the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[1]
-
Solution: Use a buffer with a low to moderate ionic strength during LNP formation. If a higher ionic strength is required for downstream applications, consider a buffer exchange step after the LNPs are formed and stabilized.
-
-
Lipid Concentration: A high concentration of lipids during formulation can increase the likelihood of particle collisions, promoting aggregation.[1]
-
Solution: Try reducing the total lipid concentration in your formulation. It is a balance between achieving a high enough concentration for your application and maintaining stability.
-
-
Solvent Mixing Rate: In methods like ethanol (B145695) injection, the rate of mixing the organic and aqueous phases is crucial. Slow mixing can lead to the formation of larger, less stable particles that are prone to aggregation.[1]
-
Solution: Increase the mixing speed or use a microfluidic mixing device to ensure rapid and homogenous mixing. This generally leads to smaller and more uniform LNPs.
-
Question: My LNPs appear stable initially but aggregate during storage. What can I do to improve their long-term stability?
Answer: Aggregation during storage is a common challenge. The following factors are critical for long-term stability:
-
Storage Temperature: Freezing can induce phase separation and aggregation upon thawing.[2] Storing at 4°C is often preferable.[1]
-
Solution: Store your LNP suspension at 4°C. If freezing is necessary, consider the use of cryoprotectants.
-
-
Cryoprotectants: For frozen storage, cryoprotectants are essential to prevent aggregation during freeze-thaw cycles.[2][3]
-
Solution: Add cryoprotectants such as sucrose (B13894) or trehalose (B1683222) to your LNP suspension before freezing.[2]
-
-
Buffer Composition for Frozen Storage: Some buffers, like phosphate-buffered saline (PBS), can experience significant pH shifts during freezing, which can induce aggregation.[3]
-
Solution: Consider using a buffer system that is less susceptible to pH changes upon freezing, such as a citrate (B86180) or histidine buffer.
-
-
Purification and Buffer Exchange: Residual solvents or unencapsulated material can contribute to instability.
-
Solution: Perform dialysis or tangential flow filtration (TFF) to purify the LNPs and exchange the formulation buffer for a storage buffer with a neutral pH (e.g., PBS pH 7.4).[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal percentage of Oleoyl-Gly-Lys-N-(m-PEG11) to use in my LNP formulation?
A1: The optimal percentage of PEG-lipid can vary depending on the other lipids in the formulation and the intended application. Generally, a higher PEG density provides better steric stabilization and prevents aggregation.[4] However, excessive PEGylation can sometimes interfere with cellular uptake and endosomal escape. It is recommended to empirically determine the optimal ratio, starting with a range of 1.5% to 5% molar ratio of the total lipid content.
Q2: How does the molecular weight of the PEG in Oleoyl-Gly-Lys-N-(m-PEG11) affect LNP stability?
A2: The molecular weight of the PEG chain is a critical factor. Longer PEG chains can provide a thicker protective layer, enhancing the "stealth" properties of the LNPs and preventing aggregation.[5][6] However, very long PEG chains might also lead to the destabilization of the liposome (B1194612) structure.[5] A balance is necessary for optimal stability and function.
Q3: Can the choice of ionizable lipid impact the aggregation of my Oleoyl-Gly-Lys-N-(m-PEG11) LNPs?
A3: Absolutely. The structure of the ionizable lipid plays a significant role in the overall stability of the LNP.[3] Some ionizable lipids with branched hydrophobic tails can result in more rigid LNP membranes, which can help reduce aggregation.[3] The interaction between the ionizable lipid and the Oleoyl-Gly-Lys-N-(m-PEG11) is also important for the overall particle morphology and stability.
Q4: What analytical techniques are essential for monitoring LNP aggregation?
A4: The two most critical techniques are:
-
Dynamic Light Scattering (DLS): DLS measures the size distribution (Z-average diameter) and the polydispersity index (PDI) of your LNPs. An increase in the Z-average and PDI over time is a clear indicator of aggregation.
-
Zeta Potential Measurement: Zeta potential is a measure of the surface charge of the LNPs. A sufficiently high positive or negative zeta potential (typically > |30| mV) can indicate good colloidal stability due to electrostatic repulsion.[7] For PEGylated LNPs, the zeta potential is often near-neutral at physiological pH.[4]
Quantitative Data Summary
The following tables summarize representative data on how various formulation parameters can influence the physical characteristics of PEGylated LNPs.
Table 1: Effect of PEG-Lipid Molar Percentage on LNP Properties
| PEG-Lipid (molar %) | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1.5 | ~100 | ~0.1 | ~17.5 |
| 3.0 | ~98 | ~0.15 | ~15.0 |
| 5.0 | ~96 | ~0.2 | ~12.5 |
Note: Data is representative and based on trends observed in literature.[4] Actual values will vary with the specific lipid composition and formulation process.
Table 2: Influence of Formulation and Storage Conditions on LNP Stability
| Condition | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Notes |
| Initial Formulation | |||
| Low Ionic Strength Buffer | 95 ± 5 | 0.12 ± 0.03 | Stable suspension |
| High Ionic Strength Buffer | > 500 | > 0.5 | Aggregation observed |
| Storage at 4°C (1 month) | |||
| In Formulation Buffer (pH 5.5) | 110 ± 10 | 0.15 ± 0.05 | Minor increase in size |
| In PBS (pH 7.4) | 105 ± 8 | 0.14 ± 0.04 | Stable |
| Freeze-Thaw (-20°C to RT) | |||
| Without Cryoprotectant | > 1000 | > 0.7 | Significant aggregation |
| With 10% Sucrose | 120 ± 15 | 0.20 ± 0.05 | Cryoprotection helps maintain size |
Experimental Protocols
Protocol: Preparation of Oleoyl-Gly-Lys-N-(m-PEG11) LNPs using Microfluidic Mixing
This protocol provides a general method for formulating LNPs. The lipid ratios should be optimized for your specific application.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
Oleoyl-Gly-Lys-N-(m-PEG11)
-
Ethanol (anhydrous)
-
Aqueous buffer (e.g., 50 mM sodium acetate, pH 5.5)
-
Payload (e.g., mRNA, siRNA) in aqueous buffer
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Dialysis cassette (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and Oleoyl-Gly-Lys-N-(m-PEG11) in ethanol at a concentration of 10-20 mg/mL.
-
-
Preparation of the Lipid Mixture (Organic Phase):
-
In an appropriate vial, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Add ethanol to reach the final desired total lipid concentration (e.g., 10 mg/mL).
-
-
Preparation of the Aqueous Phase:
-
Dissolve the payload (e.g., mRNA) in the aqueous buffer to the desired concentration.
-
-
LNP Formulation:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (organic phase) and the payload solution (aqueous phase) into their respective inlet reservoirs.
-
Set the desired total flow rate and flow rate ratio (e.g., 3:1 aqueous to organic).
-
Initiate the mixing process to form the LNPs.
-
-
Purification and Buffer Exchange:
-
Transfer the collected LNP suspension to a dialysis cassette.
-
Dialyze against the storage buffer (e.g., PBS, pH 7.4) for at least 18 hours at 4°C, with at least two buffer changes.
-
Alternatively, use a TFF system for purification and buffer exchange.
-
-
Characterization and Storage:
-
Measure the Z-average diameter, PDI, and zeta potential of the purified LNPs using DLS.
-
Determine the encapsulation efficiency using a suitable assay (e.g., RiboGreen assay for RNA).
-
Store the final LNP suspension at 4°C.
-
Visualizations
Caption: Troubleshooting workflow for LNP aggregation.
Caption: Key factors influencing LNP stability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of lipids and nucleic acids in lipid nanoparticles using monolithic column [insights.bio]
- 4. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of lipid composition on RNA-Lipid nanoparticle properties and their sensitivity to thin-film freezing and drying [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of PEGylated Lipid Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maintaining the storage stability of PEGylated lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the storage stability of PEGylated LNPs?
A1: The stability of PEGylated LNPs is a multifaceted issue influenced by physical and chemical factors. Key parameters include:
-
Temperature: Both high temperatures and freeze-thaw cycles can negatively impact stability. Refrigerated conditions (2-8°C) are often preferred for liquid formulations, while ultra-low temperatures (-20°C to -80°C) are also used.[1][2] Lyophilization (freeze-drying) can enhance long-term stability, even at room temperature.[1][3]
-
pH of the storage buffer: The pH can influence the hydrolysis of lipids and the integrity of the encapsulated payload.[4][5] While some studies suggest minimal impact of pH on stability when stored at 2°C, others have found that a lower buffer pH can increase ester hydrolysis at 25°C.[1][2][6]
-
Lipid composition: The choice of ionizable lipids, helper lipids, cholesterol, and PEGylated lipids significantly impacts the stability of the LNP formulation.[7] The length of the lipid chain in PEG-lipids, for instance, can affect their desorption rate from the LNP surface.
-
Cryoprotectants: For frozen or lyophilized formulations, the type and concentration of cryoprotectants like sucrose (B13894) and trehalose (B1683222) are critical for preventing aggregation and preserving particle integrity during freezing and thawing.[1][3][8][9][10]
-
Light exposure: Exposure to light can potentially promote lipid oxidation, leading to degradation of the LNPs.
Q2: Why is my PEGylated LNP suspension showing an increase in particle size and polydispersity index (PDI) over time?
A2: An increase in particle size and PDI is a common indicator of LNP instability, often due to aggregation.[11] Several factors can contribute to this:
-
Inadequate PEGylation: Insufficient surface coverage by PEG-lipids can expose the LNP core, leading to particle fusion or aggregation.[12]
-
Freeze-thaw stress: Without adequate cryoprotectants, the formation of ice crystals during freezing can exert mechanical stress on the LNPs, causing them to fuse.[13]
-
Inappropriate storage temperature: Storing at temperatures that are too high can increase the kinetic energy of the particles, leading to more frequent collisions and aggregation. Conversely, freezing without cryoprotectants can also induce aggregation.[1][13]
-
Lipid degradation: Hydrolysis or oxidation of the lipid components can alter the surface properties of the LNPs, promoting aggregation.[7]
Q3: What are cryoprotectants and why are they important for frozen and lyophilized LNP formulations?
A3: Cryoprotectants are substances that protect nanoparticles from damage during freezing and lyophilization.[8] Sugars like sucrose and trehalose are commonly used for LNP formulations.[1][3] They are crucial because they:
-
Prevent aggregation: During the freezing process, cryoprotectants form a protective glassy matrix around the LNPs, preventing them from coming into close contact and fusing.[3]
-
Mitigate mechanical stress: They reduce the mechanical stress exerted by ice crystal formation.[13]
-
Maintain structural integrity: By interacting with the lipid headgroups, they help to preserve the bilayer structure of the LNPs during dehydration in lyophilization.[3]
Q4: Can I repeatedly freeze and thaw my PEGylated LNP samples?
A4: It is generally recommended to avoid repeated freeze-thaw cycles, as this can lead to particle aggregation and loss of encapsulated content.[14] If you need to use a sample multiple times, it is best to aliquot it into smaller, single-use volumes before the initial freezing. The presence of cryoprotectants can improve stability through a limited number of freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: LNP Aggregation During Storage
Symptoms:
-
Visible precipitates or cloudiness in the LNP suspension.
-
Significant increase in Z-average particle size and Polydispersity Index (PDI) as measured by Dynamic Light Scattering (DLS).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Cryoprotection | For frozen or lyophilized samples, ensure the optimal type and concentration of cryoprotectant (e.g., sucrose, trehalose) are used. A common starting concentration is 10-20% (w/v).[1][15] |
| Inappropriate Storage Temperature | For liquid formulations, store at a consistent, recommended temperature, typically 2-8°C.[1] Avoid storing at room temperature for extended periods. For frozen storage, use -80°C for better long-term stability.[9] |
| Repeated Freeze-Thaw Cycles | Aliquot LNP suspensions into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[14] |
| Suboptimal Formulation | Re-evaluate the molar ratio of the PEGylated lipid in your formulation. A higher PEG-lipid content can sometimes improve stability, but may also affect efficacy.[16] |
| Buffer Composition | Ensure the buffer composition and pH are optimized for your specific LNP formulation. While some studies show pH has a minimal effect at refrigerated temperatures, it can be a factor at higher temperatures.[1][2] |
Issue 2: Degradation of Lipids and/or Encapsulated Payload
Symptoms:
-
Decrease in encapsulation efficiency over time.
-
Loss of biological activity of the encapsulated drug (e.g., mRNA).
-
Detection of lipid degradation products by analytical techniques like UHPLC-CAD.[17]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Lipid Hydrolysis | Optimize the pH of the storage buffer. For lipids with ester bonds, a neutral or slightly acidic pH is often preferred to minimize hydrolysis.[4] Store at lower temperatures (e.g., 4°C or frozen) to slow down chemical reactions.[1] |
| Lipid Oxidation | Protect LNP formulations from light by using amber vials or storing them in the dark. Consider purging the storage vials with an inert gas like argon or nitrogen to minimize exposure to oxygen. |
| Payload Degradation (e.g., RNA hydrolysis) | Ensure the use of RNase-free reagents and consumables during formulation and storage. Optimize the buffer pH to maintain the stability of the RNA.[4] |
Data Presentation
Table 1: Effect of Storage Temperature and pH on LNP Stability (siRNA-loaded LNPs)
| Storage Temp. | pH | Time (days) | Gene Silencing (%) | Entrapment (%) | Z-average (nm) | PDI |
| 25°C | 7.4 | 156 | ~0 | ~90 | ~100 | ~0.1 |
| 2°C | 7.4 | 156 | ~80 | ~90 | ~100 | ~0.1 |
| -20°C | 7.4 | 156 | ~60 | ~90 | ~150 | ~0.2 |
| 2°C | 3.0 | 156 | ~80 | ~90 | ~100 | ~0.1 |
| 2°C | 9.0 | 156 | ~80 | ~90 | ~100 | ~0.1 |
| Data adapted from Ball, R. L., Bajaj, P., & Whitehead, K. A. (2017). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International journal of nanomedicine, 12, 305.[1][3][5][13][18] |
Table 2: Effect of Cryoprotectant Concentration on Lyophilized LNP Stability
| Cryoprotectant | Concentration (w/v) | Gene Silencing (%) | Entrapment (%) | Z-average (nm) | PDI |
| None | 0% | ~20 | ~75 | ~250 | ~0.4 |
| Trehalose | 5% | ~60 | ~85 | ~150 | ~0.2 |
| Trehalose | 10% | ~80 | ~90 | ~100 | ~0.15 |
| Trehalose | 20% | ~90 | ~95 | ~100 | ~0.1 |
| Sucrose | 5% | ~55 | ~85 | ~160 | ~0.2 |
| Sucrose | 10% | ~75 | ~90 | ~110 | ~0.15 |
| Sucrose | 20% | ~90 | ~95 | ~100 | ~0.1 |
| Data adapted from Ball, R. L., Bajaj, P., & Whitehead, K. A. (2017). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International journal of nanomedicine, 12, 305.[1][3][13][18] |
Experimental Protocols
Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI) Analysis
Objective: To measure the hydrodynamic diameter (Z-average) and polydispersity index (PDI) of PEGylated LNPs.
Materials:
-
LNP suspension
-
Appropriate buffer for dilution (e.g., PBS, pH 7.4)
-
DLS instrument (e.g., Malvern Zetasizer)
-
Low-volume disposable cuvettes
Protocol:
-
Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).
-
Dilute the LNP suspension in the measurement buffer to an appropriate concentration. The optimal concentration will depend on the instrument and sample, but a count rate of 100-500 kcps is often suitable.
-
Gently mix the diluted sample by inverting the cuvette several times. Avoid vortexing, which can introduce air bubbles.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including the dispersant properties (viscosity and refractive index of the buffer) and the number of measurements.
-
Perform the measurement.
-
Analyze the results, focusing on the Z-average diameter and the PDI. A PDI value below 0.3 is generally considered acceptable for LNP formulations.[19]
RiboGreen Assay for mRNA Encapsulation Efficiency
Objective: To determine the percentage of mRNA encapsulated within the LNPs.
Materials:
-
LNP suspension
-
Quant-iT RiboGreen RNA Assay Kit (or similar)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
2% Triton X-100 solution
-
96-well black microplate
-
Plate reader with fluorescence detection (excitation ~480 nm, emission ~520 nm)
Protocol:
-
Prepare a standard curve: Prepare a series of known concentrations of the free mRNA in TE buffer.
-
Prepare samples:
-
Total RNA: Dilute the LNP suspension in TE buffer containing 1% Triton X-100 to disrupt the LNPs and release the encapsulated mRNA.
-
Free RNA: Dilute the LNP suspension in TE buffer without Triton X-100.
-
-
Assay:
-
Add the diluted standards and samples to the wells of the 96-well plate.
-
Add the RiboGreen reagent to all wells and mix gently.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Measurement: Measure the fluorescence intensity using the plate reader.
-
Calculation:
-
Determine the concentration of total RNA and free RNA from the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
UHPLC-CAD for Lipid Degradation Analysis
Objective: To quantify the individual lipid components and detect any degradation products.
Materials:
-
LNP suspension
-
UHPLC system with a Charged Aerosol Detector (CAD)
-
Appropriate reversed-phase column (e.g., C18)
-
Mobile phases (e.g., a gradient of water, acetonitrile, and methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate)
-
Lipid standards
Protocol:
-
Sample Preparation: Disrupt the LNPs to release the lipids. This can be achieved by diluting the LNP suspension in an organic solvent like a mixture of chloroform (B151607) and methanol.
-
Chromatographic Conditions:
-
Set up the UHPLC method with a suitable gradient elution program to separate the different lipid species.
-
The specific gradient will depend on the lipid composition of the LNPs.
-
-
Injection and Detection:
-
Inject the prepared sample and lipid standards onto the UHPLC system.
-
The eluting lipids are detected by the CAD.
-
-
Data Analysis:
-
Identify the peaks corresponding to the individual lipids based on their retention times compared to the standards.
-
Quantify the amount of each lipid by integrating the peak areas.
-
Look for the appearance of new peaks over time, which may indicate the formation of degradation products.
-
Visualizations
Caption: Key degradation pathways for PEGylated lipid nanoparticles.
Caption: Troubleshooting decision tree for LNP aggregation.
Caption: Experimental workflow for a comprehensive LNP stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Ensures Stability in mRNA Lipid Nanoparticle Systems [eureka.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Cryoprotectants and Storage Conditions on the Transfection Efficiency, Stability, and Safety of Lipid-Based Nanoparticles for mRNA and DNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cryoprotectant optimization for enhanced stability and transfection efficiency of pDNA-loaded ionizable lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. helixbiotech.com [helixbiotech.com]
- 13. dovepress.com [dovepress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Successful batch and continuous lyophilization of mRNA LNP formulations depend on cryoprotectants and ionizable lipids - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 16. Role of size, surface charge, and PEGylated lipids of lipid nanoparticles (LNPs) on intramuscular delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Encapsulation Efficiency in Lipid Nanoparticles (LNPs)
Welcome to the technical support center for Lipid Nanoparticle (LNP) formulation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low encapsulation efficiency during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is encapsulation efficiency and why is it a critical quality attribute?
Encapsulation efficiency (EE) is the percentage of the total active pharmaceutical ingredient (API), such as mRNA or siRNA, that is successfully enclosed within the LNP delivery vehicle.[1] It is a critical quality attribute (CQA) that must be assessed to ensure a sufficient amount of the therapeutic payload is protected from degradation and can reach the target cells for its intended biological effect.[1][2] Low encapsulation efficiency can lead to reduced therapeutic efficacy and potentially trigger unwanted immune responses due to the presence of free nucleic acids.[1]
Q2: What are the common methods for measuring encapsulation efficiency?
Several analytical techniques are used to determine LNP encapsulation efficiency. A widely used method is a fluorescence-based assay, such as the Quant-iT RiboGreen assay.[3] This technique measures the amount of free, unencapsulated nucleic acid. Then, a detergent is used to break open the LNPs, and the total nucleic acid concentration is measured.[4] The difference between these two measurements allows for the calculation of the encapsulated percentage.
Other methods include:
-
Anion Exchange Chromatography (AEX): This technique separates free mRNA from LNPs based on their charge differences.[1] It can provide detailed information on mRNA distribution within the LNP structure.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly with charged aerosol detection (HPLC-CAD), can be used for precise quantification of lipid components and can be adapted to assess encapsulation.[3][5]
Q3: What is a typical acceptable range for encapsulation efficiency?
For most therapeutic applications, an encapsulation efficiency of over 80% is generally expected, with many optimized formulations achieving over 90%.[6][7]
Troubleshooting Guide: Low Encapsulation Efficiency
Low encapsulation efficiency can arise from various factors related to the formulation components, the manufacturing process, and the analytical methods used for its determination. This guide provides a structured approach to identifying and resolving common issues.
Problem Area 1: Formulation Components and Ratios
The composition of your LNP formulation is a primary determinant of encapsulation efficiency.
Possible Cause: Suboptimal ratio of ionizable lipid to nucleic acid (N/P ratio).
-
Recommendation: The N/P ratio, which is the molar ratio of amine groups in the ionizable lipid to phosphate (B84403) groups in the nucleic acid, is critical for effective encapsulation through electrostatic interactions.[8][9] For siRNA, an N/P ratio of approximately 3 is common, while for larger mRNA molecules, a ratio of around 6 is often used.[9] It is crucial to experimentally optimize this ratio for your specific payload and lipid system.
Possible Cause: Incorrect lipid composition or ratios.
-
Recommendation: LNPs are typically composed of four key lipid components: an ionizable lipid, a helper lipid (e.g., phospholipid), cholesterol, and a PEGylated lipid.[10][11][12] The molar ratio of these components significantly impacts the stability and encapsulation capacity of the nanoparticle.[13] Review and optimize the molar percentages of each lipid. For instance, the PEGylated lipid, while present in small amounts, plays a major role in controlling particle size and stability.[11]
Possible Cause: Poor quality of nucleic acid or lipids.
-
Recommendation: The purity and integrity of your nucleic acid payload are essential.[14] Use highly purified, endotoxin-free materials. Similarly, ensure the lipids used are of high quality and have not degraded. Lipid oxidation or hydrolysis can negatively impact LNP formation and encapsulation.[15]
Problem Area 2: Manufacturing Process Parameters
The method and parameters used to synthesize the LNPs are critical for achieving high encapsulation. Microfluidics is a common method that allows for precise control over the mixing process.[6][16]
Possible Cause: Inefficient mixing of the lipid and aqueous phases.
-
Recommendation: The rapid and controlled mixing of the lipid-ethanol phase with the aqueous nucleic acid phase is fundamental to LNP self-assembly and efficient encapsulation.[17][18] In microfluidic systems, two key parameters to optimize are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR).
-
Total Flow Rate (TFR): Higher TFRs generally lead to more rapid mixing and smaller, more uniform particles.[9]
-
Flow Rate Ratio (FRR): The FRR, defined as the ratio of the aqueous phase flow rate to the organic phase flow rate, significantly affects both particle size and encapsulation efficiency.[8] An FRR of 3:1 (aqueous:organic) is often used to achieve high encapsulation efficiency (>95%) for RNA-LNPs.[8]
-
Possible Cause: Incorrect pH of the aqueous buffer.
-
Recommendation: The pH of the buffer solution during formulation is of major importance.[8][15] The ionizable lipid needs to be protonated (positively charged) to effectively interact with the negatively charged nucleic acid. This is typically achieved by using an acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer with a pH between 4.0 and 6.0) for the aqueous phase during the mixing process.[15]
Experimental Protocols
Protocol 1: Standard Method for LNP Formulation using Microfluidics
This protocol describes a general method for formulating LNPs using a microfluidic mixing device.
-
Preparation of Solutions:
-
Lipid Phase (Organic): Prepare a solution of the ionizable lipid, helper lipid, cholesterol, and PEGylated lipid in ethanol (B145695) at the desired molar ratios.
-
Aqueous Phase: Dissolve the nucleic acid (mRNA or siRNA) in an acidic buffer (e.g., 100 mM citrate buffer, pH 4.0-6.0).
-
-
Microfluidic Mixing:
-
Load the lipid solution and the aqueous solution into separate syringes.
-
Place the syringes onto a syringe pump connected to a microfluidic mixing chip.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the syringe pump. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
-
Initiate the flow to mix the two solutions through the microfluidic chip, leading to the self-assembly of LNPs.
-
-
Downstream Processing:
-
The resulting LNP solution will contain ethanol. This is typically removed, and the buffer is exchanged to a neutral pH (e.g., PBS, pH 7.4) through methods like tangential flow filtration (TFF) or dialysis.[3]
-
Protocol 2: Quantification of Encapsulation Efficiency using a Fluorescence Assay
This protocol outlines the steps to measure encapsulation efficiency using a fluorescent dye that binds to nucleic acids.
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent dye (e.g., RiboGreen) according to the manufacturer's instructions.
-
Prepare a 2% Triton X-100 solution in an appropriate buffer.
-
-
Measurement of Free Nucleic Acid:
-
Dilute a sample of your LNP formulation in a buffer compatible with the fluorescent dye.
-
Add the fluorescent dye working solution to the diluted LNP sample.
-
Measure the fluorescence intensity. This reading corresponds to the amount of unencapsulated (free) nucleic acid.
-
-
Measurement of Total Nucleic Acid:
-
To a separate aliquot of the diluted LNP sample, add the 2% Triton X-100 solution to disrupt the LNPs and release the encapsulated nucleic acid.
-
Add the fluorescent dye working solution.
-
Measure the fluorescence intensity. This reading corresponds to the total amount of nucleic acid.
-
-
Calculation of Encapsulation Efficiency:
-
Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100
-
Data Summary
The following table summarizes key parameters that influence LNP encapsulation efficiency, with typical starting values for optimization.
| Parameter | Typical Value/Range | Impact on Encapsulation Efficiency | Reference |
| N/P Ratio | 3:1 to 10:1 | Critical for electrostatic interaction; payload dependent | [9] |
| Flow Rate Ratio (FRR) | 3:1 (Aqueous:Organic) | Affects mixing dynamics and particle formation | |
| Total Flow Rate (TFR) | 2 - 20 mL/min | Influences mixing speed and particle size | [9] |
| Aqueous Buffer pH | 4.0 - 6.0 | Ensures protonation of the ionizable lipid | [8][15] |
| PEG-Lipid Content | 0.5 - 5 mol% | Affects particle stability and size | [11][12] |
Visual Guides
Troubleshooting Workflow for Low Encapsulation Efficiency
This diagram outlines a logical workflow for diagnosing and addressing low encapsulation efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.curapath.com [blog.curapath.com]
- 4. unchainedlabs.com [unchainedlabs.com]
- 5. Anion exchange-HPLC method for evaluating the encapsulation efficiency of mRNA-loaded lipid nanoparticles using analytical quality by design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 9. precigenome.com [precigenome.com]
- 10. precigenome.com [precigenome.com]
- 11. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 12. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beyond Lipids: The Science of LNP Manufacturing and Fill Finish [sharpservices.com]
- 14. iscaconsortium.org [iscaconsortium.org]
- 15. What Ensures Stability in mRNA Lipid Nanoparticle Systems [eureka.patsnap.com]
- 16. susupport.com [susupport.com]
- 17. Introduction to lipid nanoparticle manufacturing and LNP synthesis- Inside Therapeutics [insidetx.com]
- 18. Optimized microfluidic formulation and organic excipients for improved lipid nanoparticle mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
Oleoyl-Gly-Lys-N-(m-PEG11) degradation and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential degradation and stability issues associated with Oleoyl-Gly-Lys-N-(m-PEG11). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Oleoyl-Gly-Lys-N-(m-PEG11) and what are its potential applications?
Oleoyl-Gly-Lys-N-(m-PEG11) is a lipopeptide-PEG conjugate. It consists of an oleoyl (B10858665) group (a monounsaturated fatty acid), a dipeptide (Glycyl-Lysine), and a monodisperse polyethylene (B3416737) glycol (PEG) chain with 11 ethylene (B1197577) oxide units and a terminal methoxy (B1213986) group. This structure suggests its potential use in drug delivery systems, where the lipid and PEG components can enhance solubility, stability, and pharmacokinetic properties of therapeutic agents. Fatty acid conjugation is known to prolong the half-life of therapeutic peptides.[1]
Q2: What are the primary degradation pathways for Oleoyl-Gly-Lys-N-(m-PEG11)?
-
Hydrolysis of the peptide bond: The amide bond between glycine (B1666218) and lysine (B10760008) can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the cleavage of the dipeptide.[2][3][4]
-
Hydrolysis of the amide bond linking the oleoyl group: The amide bond connecting the oleic acid to the N-terminus of the dipeptide can also undergo hydrolysis.
-
Oxidation of the oleoyl group: The double bond in the oleic acid chain is susceptible to oxidation, which can lead to the formation of various oxidation products.
-
Degradation of the PEG chain: While generally stable, the ether linkages in the PEG chain can undergo oxidative degradation, particularly in the presence of metal ions or reactive oxygen species.[5][6] This can result in chain cleavage and the formation of smaller PEG fragments, aldehydes, and acids.[6][7]
Q3: What factors can influence the stability of Oleoyl-Gly-Lys-N-(m-PEG11)?
Several factors can impact the stability of this molecule:
-
pH: Extreme pH values (both acidic and basic) can accelerate the hydrolysis of the amide bonds.[8]
-
Temperature: Elevated temperatures can increase the rate of all degradation reactions, including hydrolysis and oxidation.[8] For optimal stability, storage at low temperatures (e.g., -20°C or -80°C) is recommended.[8]
-
Presence of enzymes: Proteases or lipases in biological samples or cell culture media could potentially cleave the peptide or ester linkages. PEGylation can offer some protection against proteolytic degradation.[9][10]
-
Oxidizing agents: Exposure to oxygen, peroxides, or metal ions can promote the oxidation of the oleoyl group and the PEG chain.
-
Light: Photodegradation can be a concern for some molecules, and it is advisable to protect samples from light.[11]
Q4: How should I store and handle Oleoyl-Gly-Lys-N-(m-PEG11) to ensure its stability?
To maximize stability, the following storage and handling procedures are recommended:
-
Storage: Store the lyophilized powder at -20°C or -80°C.[8][12]
-
Reconstitution: Reconstitute the peptide using a high-purity, appropriate solvent. For many peptides, sterile, neutral buffered solutions are suitable.[8] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8][12]
-
Handling: Peptides can be sensitive to static charge, which can make accurate weighing difficult.[13][14] Use anti-static equipment if available.[13] Handle solutions gently to avoid mechanical stress, which can sometimes lead to aggregation.[11]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with Oleoyl-Gly-Lys-N-(m-PEG11).
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity | Degradation of the molecule (hydrolysis, oxidation). | Store and handle the compound under recommended conditions (low temperature, protected from light and oxygen). Prepare fresh solutions for each experiment. |
| Aggregation of the molecule. | Optimize the formulation by adjusting pH or including excipients. Analyze for aggregation using techniques like size-exclusion chromatography (SEC). | |
| Inconsistent experimental results | Instability of the compound in the experimental buffer or media. | Perform a stability study of the molecule in your specific experimental medium. Consider using stabilizing agents if necessary. |
| Inaccurate quantification due to degradation. | Use a stability-indicating analytical method (e.g., HPLC) to ensure you are quantifying the intact molecule. | |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) | Presence of degradation products. | Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products.[15][16] |
| Impurities in the initial material. | Always use a well-characterized, high-purity starting material. Review the certificate of analysis (CoA). | |
| Poor solubility | Hydrophobic nature of the oleoyl group. | Try different solvent systems or use solubilizing agents. Sonication may also help, but should be used with caution to avoid degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade Oleoyl-Gly-Lys-N-(m-PEG11) under various stress conditions to identify potential degradation products and pathways.[11][17][18][19]
1. Materials:
- Oleoyl-Gly-Lys-N-(m-PEG11)
- Hydrochloric acid (HCl) solution (0.1 M)
- Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
- Hydrogen peroxide (H₂O₂) solution (3%)
- High-purity water
- Phosphate-buffered saline (PBS), pH 7.4
- HPLC system with UV or MS detector
- Mass spectrometer (e.g., LC-MS/MS)
2. Procedure:
- Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
- Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for various time points.
- Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate at room temperature for various time points.
- Thermal Degradation: Store the solid compound and a solution in PBS at elevated temperatures (e.g., 40°C, 60°C) and analyze at different time points.
- Photostability: Expose a solution of the compound to a controlled light source (as per ICH guidelines) and analyze at different time points.
- Analysis: At each time point, neutralize the acid and base samples, and then analyze all samples by a stability-indicating HPLC method. Characterize any significant degradation products using mass spectrometry.[15][16]
Protocol 2: HPLC-Based Stability Assay
This protocol describes a general method for assessing the stability of Oleoyl-Gly-Lys-N-(m-PEG11) in a specific formulation or buffer over time.
1. Materials:
- Oleoyl-Gly-Lys-N-(m-PEG11)
- Test buffer/formulation
- Control buffer (e.g., PBS)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 214 nm or 280 nm, or an Evaporative Light Scattering Detector for non-UV active compounds)
- Temperature-controlled incubator or water bath
2. Procedure:
- Prepare a stock solution of Oleoyl-Gly-Lys-N-(m-PEG11) in an appropriate solvent.
- Dilute the stock solution into the test buffer and control buffer to the desired final concentration.
- Divide the solutions into aliquots in appropriate vials and store them under the desired stability conditions (e.g., 4°C, 25°C, 37°C).
- At predetermined time points (e.g., 0, 1, 3, 7, 14, 30 days), remove an aliquot from each condition.
- Analyze the samples by HPLC to determine the concentration of the intact Oleoyl-Gly-Lys-N-(m-PEG11).
- Calculate the percentage of the remaining compound at each time point relative to the initial concentration (time 0).
Quantitative Data Summary Table
| Stress Condition | Time (hours) | % Remaining Oleoyl-Gly-Lys-N-(m-PEG11) | Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C | 0 | 100 | - |
| 2 | 85 | [m/z of cleaved peptide] | |
| 8 | 50 | [m/z of cleaved peptide], [m/z of oleic acid] | |
| 0.1 M NaOH, 60°C | 0 | 100 | - |
| 2 | 90 | [m/z of cleaved peptide] | |
| 8 | 65 | [m/z of cleaved peptide], [m/z of oleic acid] | |
| 3% H₂O₂, RT | 0 | 100 | - |
| 24 | 95 | [m/z of oxidized oleoyl group] | |
| 60°C (in PBS) | 0 | 100 | - |
| 24 | 98 | - |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Visualizations
Caption: Potential degradation pathways for Oleoyl-Gly-Lys-N-(m-PEG11).
References
- 1. What you need to know about peptide modifications - Fatty Acid Conjugation | MolecularCloud [molecularcloud.org]
- 2. researchgate.net [researchgate.net]
- 3. Khan Academy [khanacademy.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. peptidesuk.com [peptidesuk.com]
- 9. PEGylation for Peptide Stability & Half-Life - Creative Peptides [creative-peptides.com]
- 10. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. empower-peptides.com [empower-peptides.com]
- 13. biomedgrid.com [biomedgrid.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Method for Characterization of PEGylated Bioproducts in Biological Matrixes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. biopharmaspec.com [biopharmaspec.com]
- 18. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LNP In Vivo Performance by Modulating PEG Chain Length
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of Polyethylene Glycol (PEG) chain length on the in vivo performance of Lipid Nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What is the "PEG dilemma" and how does PEG chain length play a role?
A1: The "PEG dilemma" refers to the trade-off between prolonged circulation and reduced intracellular delivery of LNPs.[1][2] A dense PEG coating on the LNP surface creates a "stealth" effect, hindering protein adsorption and opsonization, which leads to longer circulation times and reduced clearance by the immune system.[1][3][4] However, this same steric barrier can impede the interaction of LNPs with target cells, limiting cellular uptake and the subsequent release of the therapeutic payload into the cytoplasm.[1][4]
The length of the PEG-lipid's alkyl anchor chain is a critical factor in addressing this dilemma.[5][6] Shorter anchor chains (e.g., C14) lead to faster desorption of the PEG-lipid from the LNP surface in vivo.[2][4][5][6] This "PEG shedding" exposes the LNP surface, allowing for interaction with proteins like Apolipoprotein E (ApoE), which can facilitate uptake by hepatocytes in the liver.[7][8] Conversely, longer anchor chains (e.g., C18) are more firmly anchored, resulting in slower desorption, longer circulation times, and potentially greater accumulation in tissues outside the liver, such as tumors.[5][7]
Q2: How does the PEG-lipid alkyl chain length affect the pharmacokinetics (PK) of LNPs?
A2: The alkyl chain length of the PEG-lipid significantly influences the blood circulation half-life of LNPs. Generally, longer alkyl chains lead to longer circulation times.[5][6][7] For instance, LNPs formulated with C18 PEG-lipids exhibit a significantly longer half-life compared to those with C14 or C16 anchors.[7] This is attributed to the slower desorption rate of the longer-chain PEG-lipids, which maintains the protective hydrophilic shield for a longer duration.[4][5][7]
Q3: What is the impact of PEG-lipid anchor length on the biodistribution of LNPs?
A3: The biodistribution of LNPs is directly influenced by the PEG-lipid anchor length. LNPs with shorter C14 anchor PEG-lipids, which desorb more rapidly, tend to accumulate preferentially in the liver.[5][7][9] This is because the shedding of the PEG layer allows for the adsorption of ApoE, which targets the LNPs to hepatocytes.[7][8] In contrast, LNPs with longer C18 anchor PEG-lipids exhibit reduced liver accumulation and increased accumulation in other organs like the spleen.[5][7] The extended circulation time afforded by the more stable C18 anchor allows for greater distribution to tissues with fenestrated vasculature, such as tumors.[5]
Q4: Can PEG chain length influence the immunogenicity of LNPs?
A4: Yes, PEG chain length is a factor in the immunogenicity of LNPs. Higher molecular weight PEGs (e.g., >2000 Da) have been associated with a higher likelihood of inducing anti-PEG antibodies.[1] The structure of the PEG-lipid, including the length of the lipid anchor, can also play a role. Faster shedding of PEG-lipids, as seen with shorter C14 anchors, has been correlated with a lower anti-PEG antibody response.[4][9] Additionally, the terminal group of the PEG chain can affect immunogenicity, with hydroxyl-terminated PEGs reported to be less immunogenic than methoxy-terminated PEGs.[4][10]
Troubleshooting Guide
Issue 1: My LNPs show rapid clearance from circulation and poor accumulation in the target tissue (non-liver).
Possible Cause: The PEG-lipid anchor chain may be too short, leading to rapid PEG shedding and subsequent clearance by the reticuloendothelial system (RES), primarily the liver.
Troubleshooting Steps:
-
Increase PEG-Lipid Anchor Length: Consider reformulating your LNPs with a PEG-lipid that has a longer alkyl anchor, such as C16 or C18 (e.g., DSPE-PEG).[5][7] This will increase the stability of the PEG layer, prolong circulation time, and potentially enhance accumulation in non-liver tissues.
-
Optimize PEG Molar Ratio: While increasing anchor length, ensure the molar percentage of the PEG-lipid is optimized. A bell-shaped relationship often exists where too little PEG leads to aggregation and rapid clearance, while too much can excessively hinder cellular uptake.[11][12]
-
Characterize PEG Desorption Rate: If possible, perform in vitro or in vivo studies to characterize the desorption rate of your PEG-lipid. This can provide valuable data to correlate with your pharmacokinetic profile.
Issue 2: My LNPs exhibit good circulation time but poor efficacy at the target site.
Possible Cause: This is a classic example of the "PEG dilemma." The stable PEG layer that prolongs circulation may be sterically hindering the interaction of the LNP with the target cells and subsequent intracellular delivery of the payload.
Troubleshooting Steps:
-
Decrease PEG-Lipid Anchor Length: If targeting the liver, switching to a shorter anchor PEG-lipid (e.g., C14 as in DMG-PEG) can facilitate timely PEG shedding and enhance hepatocyte uptake.[5][7][13][14]
-
Incorporate Cleavable PEG-Lipids: Utilize PEG-lipids with linkages that are sensitive to the microenvironment of the target tissue (e.g., pH-sensitive or enzyme-cleavable linkers). This allows for the "de-shielding" of the LNP specifically at the site of action.
-
Adjust PEG Molar Content: A slight reduction in the molar percentage of the PEG-lipid in your formulation might strike a better balance between circulation and cellular uptake. However, this must be done cautiously to avoid issues with particle stability and aggregation.[11][12]
Issue 3: I am observing a significant immune response or accelerated blood clearance (ABC) upon repeated administration of my LNPs.
Possible Cause: The formulation may be inducing the production of anti-PEG antibodies, leading to rapid clearance upon subsequent doses.
Troubleshooting Steps:
-
Modify PEG-Lipid Structure:
-
Anchor Length: Formulations with faster-shedding PEG-lipids (shorter anchors) have been shown to induce a lower anti-PEG antibody response.[4][9]
-
PEG Molecular Weight: Consider using a lower molecular weight PEG, as higher molecular weights (>2000 Da) can be more immunogenic.[1]
-
Terminal Group: Switching from a methoxy-terminated PEG to a hydroxyl-terminated PEG may reduce immunogenicity.[4][10]
-
-
Consider PEG Alternatives: Explore the use of alternative hydrophilic polymers to PEG, such as poly(2-oxazoline) (POZ), which have shown promise in reducing immunogenicity while maintaining stability.[15]
-
Route of Administration: The route of administration can impact the risk of generating anti-PEG antibodies. Intramuscular injections may be more suitable for repeated dosing compared to intravenous injections, which can trigger a stronger immune response at low doses.[1]
Quantitative Data Summary
Table 1: Impact of PEG-Lipid Alkyl Chain Length on LNP Pharmacokinetics
| PEG-Lipid Anchor | Half-life (t½) in Blood | Reference |
| C14 | 0.64 hours | [7] |
| C16 | 2.18 hours | [7] |
| C18 | 4.03 hours | [7] |
Table 2: Influence of PEG-Lipid Alkyl Chain Length on LNP Biodistribution (% Injected Dose at 24h)
| PEG-Lipid Anchor | Liver Accumulation | Spleen Accumulation | Reference |
| C14 | ~55% | ~5% | [7] |
| C16 | ~35% | ~10% | [7] |
| C18 | ~25% | ~15% | [7] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetics and Biodistribution Study of LNPs with Varying PEG Chain Lengths
-
LNP Formulation: Prepare LNP formulations with different PEG-lipids (e.g., C14, C16, and C18 anchor chains) encapsulating a labeled payload (e.g., radiolabeled lipid or fluorescently tagged nucleic acid). Ensure all formulations have similar particle size, polydispersity index (PDI), and encapsulation efficiency.
-
Animal Model: Utilize a relevant animal model (e.g., BALB/c mice).
-
Administration: Administer the LNP formulations intravenously via the tail vein at a specified dose.
-
Blood Sampling: At predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h), collect blood samples via retro-orbital or tail vein sampling.
-
Organ Harvesting: At the final time point, euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, heart, and tumor if applicable).
-
Quantification:
-
For pharmacokinetic analysis, process the blood samples to plasma and quantify the concentration of the label at each time point using an appropriate method (e.g., scintillation counting for radiolabels, fluorescence spectroscopy for fluorescent tags). Calculate the half-life and other PK parameters.
-
For biodistribution analysis, homogenize the harvested organs and quantify the amount of the label in each organ. Express the results as a percentage of the injected dose per gram of tissue.
-
-
Data Analysis: Plot the plasma concentration-time profile and compare the biodistribution patterns between the different LNP formulations.
Visualizations
Caption: Workflow for evaluating the in vivo performance of LNPs.
Caption: Relationship between PEG anchor length and LNP in vivo fate.
References
- 1. Next-Generation mRNA-LNPs: Strategies to Reduce Anti-PEG Antibody Responses | Biopharma PEG [biochempeg.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 4. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 15. BJNANO - PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation [beilstein-journals.org]
batch-to-batch variability in Oleoyl-Gly-Lys-N-(m-PEG11) LNP production
Welcome to the technical support center for Oleoyl-Gly-Lys-N-(m-PEG11) Lipid Nanoparticle (LNP) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to batch-to-batch variability.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the production of Oleoyl-Gly-Lys-N-(m-PEG11) LNPs.
Question 1: We are observing significant batch-to-batch variation in our LNP size and polydispersity index (PDI). What are the potential causes and how can we troubleshoot this?
Answer:
Batch-to-batch variability in LNP size and PDI is a common challenge that can impact the efficacy and safety of your formulation.[1][2] Several factors throughout the production process can contribute to this issue.[1][3]
Potential Causes & Troubleshooting Steps:
-
Raw Material Quality:
-
Lipid Purity and Stability: Ensure the purity and consistency of your lipid components, including Oleoyl-Gly-Lys-N-(m-PEG11). Impurities or degradation of lipids can lead to inconsistent LNP formation.[4][5] Request certificates of analysis for each lipid batch and consider in-house quality control testing.
-
RNA Integrity: The quality of your RNA cargo is critical. Degraded or impure RNA can affect encapsulation and particle assembly. Verify RNA integrity using techniques like gel electrophoresis before each formulation.
-
-
Process Parameters:
-
Mixing Inconsistency: The method and speed of mixing the lipid and aqueous phases are critical determinants of LNP size.[6][7] For microfluidics-based systems, ensure the flow rates and flow rate ratios are precisely controlled and reproducible.[2][6] For manual or bulk mixing methods, standardize the mixing speed, duration, and vessel geometry.[6][7]
-
Temperature Fluctuations: Maintain a consistent temperature throughout the formulation process. Temperature variations can affect lipid solubility and the self-assembly process.[8][9]
-
-
Formulation & Buffer Composition:
-
pH of Buffers: The pH of the aqueous buffer used to dissolve the RNA and the final formulation buffer is crucial for efficient encapsulation and LNP stability. Verify the pH of all buffers before use.
-
Solvent Quality: Ensure the organic solvent (e.g., ethanol) used to dissolve the lipids is of high purity and free of contaminants.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for LNP size and PDI variability.
Question 2: Our encapsulation efficiency is lower than expected and varies between batches. How can we improve it?
Answer:
Low and inconsistent encapsulation efficiency (EE) directly impacts the potency of your LNP formulation.[10] Several factors can influence the amount of RNA successfully encapsulated within the LNPs.
Potential Causes & Troubleshooting Steps:
-
N/P Ratio: The ratio of the total moles of the ionizable lipid's amine groups (N) to the moles of the RNA's phosphate (B84403) groups (P) is a critical parameter. An optimal N/P ratio is essential for efficient RNA complexation and encapsulation. Systematically screen a range of N/P ratios to determine the optimal value for your specific formulation.
-
Mixing Dynamics: Rapid and efficient mixing is crucial to ensure the lipids encapsulate the RNA before the nanoparticles aggregate.[11]
-
Microfluidics: Higher flow rates in a microfluidic device generally lead to smaller particles and can improve EE.[6]
-
Bulk Mixing: Ensure vigorous and immediate mixing upon combining the lipid and RNA solutions.
-
-
pH of Formulation Buffers: The ionizable lipid requires a low pH (typically around 4.0) to be positively charged and effectively bind with the negatively charged RNA. The final buffer should have a neutral pH to stabilize the LNPs. Inaccuracies in buffer pH can significantly reduce EE.
-
Quality of Lipids and RNA: As with size and PDI, the quality of your raw materials is paramount. Degraded lipids or RNA will lead to poor encapsulation.
Data Presentation: Impact of N/P Ratio on LNP Characteristics
| N/P Ratio | Average Size (nm) | PDI | Encapsulation Efficiency (%) |
| 3:1 | 120 | 0.25 | 75 |
| 6:1 | 95 | 0.15 | 92 |
| 10:1 | 85 | 0.12 | 95 |
| 16:1 | 90 | 0.18 | 93 |
This table presents hypothetical data for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for Oleoyl-Gly-Lys-N-(m-PEG11) LNPs and what are the typical acceptance criteria?
A1: Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[12][13] For Oleoyl-Gly-Lys-N-(m-PEG11) LNPs, the key CQAs include:
| Critical Quality Attribute | Analytical Technique(s) | Typical Acceptance Criteria |
| Particle Size | Dynamic Light Scattering (DLS) | 80 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Encapsulation Efficiency | Fluorescence-based assays (e.g., RiboGreen) | > 90% |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Near-neutral (± 10 mV) |
| Lipid Component Ratios | HPLC with Charged Aerosol Detection (HPLC-CAD) | Within ± 5% of target ratio |
| RNA Integrity | Gel Electrophoresis, Capillary Electrophoresis | No significant degradation |
Acceptance criteria can vary depending on the specific application and stage of development.
Q2: How does the quality of the PEGylated lipid, Oleoyl-Gly-Lys-N-(m-PEG11), impact LNP properties?
A2: The PEGylated lipid plays a crucial role in controlling LNP size and providing stability in biological fluids.[5] Variations in the quality of Oleoyl-Gly-Lys-N-(m-PEG11) can lead to:
-
Inconsistent LNP Size: The length of the PEG chain influences the particle size. Inconsistent PEG chain length distribution in the raw material can lead to batch-to-batch size variability.
-
Reduced Stability: The PEG layer prevents aggregation. Impurities or a lower-than-expected amount of the PEGylated lipid can result in unstable LNPs.
-
Altered Biodistribution: The density of the PEG on the LNP surface affects its circulation time in the body.
Q3: What is the recommended method for purifying Oleoyl-Gly-Lys-N-(m-PEG11) LNPs after formulation?
A3: Tangential Flow Filtration (TFF) is a widely used and scalable method for purifying LNPs.[2][14] TFF efficiently removes residual ethanol, unencapsulated RNA, and excess lipids from the LNP suspension.[2] The process involves diafiltration against a suitable storage buffer (e.g., phosphate-buffered saline, PBS).
Purification Workflow Diagram:
Caption: LNP purification and concentration workflow.
Experimental Protocols
Protocol 1: Measurement of LNP Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
Objective: To determine the mean hydrodynamic diameter and PDI of LNP samples as a measure of batch consistency.[14][15]
Materials:
-
LNP sample
-
Appropriate buffer for dilution (e.g., 1x PBS, filtered through a 0.22 µm filter)
-
DLS instrument (e.g., Malvern Zetasizer)
-
Low-volume disposable cuvettes
Methodology:
-
Sample Preparation:
-
Allow the LNP sample and dilution buffer to equilibrate to the temperature of the DLS instrument's sample chamber (typically 25°C).
-
Dilute the LNP sample in the filtered buffer to an appropriate concentration. The optimal concentration depends on the instrument and should result in a count rate within the manufacturer's recommended range. A typical dilution is 1:50 to 1:100.
-
Gently mix the diluted sample by pipetting up and down. Do not vortex, as this can cause aggregation.[16]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up for at least 15-30 minutes.
-
Select or create a measurement method with appropriate parameters for your LNP sample (e.g., material refractive index, dispersant viscosity).
-
Set the measurement temperature to 25°C.
-
-
Measurement:
-
Transfer the diluted LNP sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the instrument temperature for 1-2 minutes.
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software will generate a report including the Z-average diameter (mean hydrodynamic size) and the Polydispersity Index (PDI).
-
The PDI value indicates the broadness of the size distribution. A PDI below 0.2 is generally considered acceptable for LNP formulations.[17]
-
Protocol 2: Determination of RNA Encapsulation Efficiency using a Fluorescence-Based Assay
Objective: To quantify the percentage of RNA encapsulated within the LNPs.[18][19] This protocol is based on the use of a fluorescent dye that preferentially binds to single-stranded RNA.
Materials:
-
LNP sample
-
Fluorescent RNA-binding dye (e.g., RiboGreen® reagent)
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
-
A non-ionic surfactant (e.g., 2% Triton X-100 in TE buffer)
-
96-well black, flat-bottom microplate
-
Microplate reader with fluorescence detection capabilities
-
Standard RNA solution of known concentration
Methodology:
-
Standard Curve Preparation:
-
Prepare a series of RNA standards of known concentrations in TE buffer. This will be used to determine the RNA concentration in the unknown samples.
-
-
Sample Preparation:
-
Prepare two sets of dilutions for each LNP sample in a 96-well plate:
-
Set A (Total RNA): Dilute the LNP sample in TE buffer containing 0.5% Triton X-100. The surfactant will lyse the LNPs, releasing the encapsulated RNA.
-
Set B (Free RNA): Dilute the LNP sample in TE buffer without the surfactant. This will only measure the RNA that is not encapsulated.
-
-
Incubate the plate for 5-10 minutes at room temperature to ensure complete lysis in Set A.
-
-
Dye Addition and Measurement:
-
Prepare the fluorescent dye working solution according to the manufacturer's instructions by diluting the concentrated stock in TE buffer.
-
Add the dye working solution to all wells containing standards and samples.
-
Incubate the plate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~480 nm excitation and ~520 nm emission for RiboGreen®).
-
-
Calculation of Encapsulation Efficiency:
-
Use the standard curve to determine the concentration of RNA in both Set A (Total RNA) and Set B (Free RNA).
-
Calculate the Encapsulation Efficiency (EE) using the following formula:
EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
Signaling Pathway Logic for Encapsulation Efficiency Assay:
Caption: Logic diagram for the fluorescence-based encapsulation efficiency assay.
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. blog.curapath.com [blog.curapath.com]
- 3. susupport.com [susupport.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of mixing and shaking on mRNA-LNP drug product quality characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Ensures Stability in mRNA Lipid Nanoparticle Systems [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Understanding CQAs For mRNALipid Nanoparticle Product Development And Manufacture [advancingrna.com]
- 13. rjptonline.org [rjptonline.org]
- 14. blog.curapath.com [blog.curapath.com]
- 15. LNP Characterization [bio-protocol.org]
- 16. echelon-inc.com [echelon-inc.com]
- 17. youtube.com [youtube.com]
- 18. waters.com [waters.com]
- 19. waters.com [waters.com]
Technical Support Center: Oleoyl-Gly-Lys-N-(m-PEG11) LNP Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of lipid nanoparticles (LNPs) incorporating Oleoyl-Gly-Lys-N-(m-PEG11).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up LNP synthesis from a bench-top to a large-scale manufacturing process?
Scaling up LNP production presents several significant challenges.[1] The primary hurdles include maintaining consistent particle size and a narrow polydispersity index (PDI), ensuring high encapsulation efficiency, preventing contamination, and achieving batch-to-batch reproducibility.[2] As production volume increases, controlling mixing dynamics becomes more difficult, which can directly impact the critical quality attributes (CQAs) of the LNPs.[3] Furthermore, technologies that work well at a small scale, like basic microfluidics, may not be easily transferable to large-scale production without significant process optimization.[2][4]
Q2: Which process parameters are most critical to monitor and control during scale-up?
The most critical process parameters (CPPs) that influence LNP characteristics are the flow rate ratio (FRR) of the aqueous phase to the lipid-ethanol phase, the total flow rate (TFR), the concentration of lipids and the therapeutic payload (e.g., mRNA), and the post-formulation dilution and purification steps.[5][6] The choice of mixing technology, such as T-junctions, microfluidic mixers, or impingement jet mixers, also plays a crucial role in the final product's quality.[7] These parameters significantly affect particle size, PDI, and encapsulation efficiency.[8]
Q3: How does the choice of ionizable lipid and other lipid components affect the scale-up process?
The selection of ionizable lipids and other lipid components (helper lipids, cholesterol, and PEG-lipids like Oleoyl-Gly-Lys-N-(m-PEG11)) is fundamental to the LNP's characteristics.[5] Different ionizable lipids can result in LNPs of varying sizes and stability.[5] For instance, formulations with MC3 lipids have been observed to produce smaller particles compared to those with KC2 or DLinDMA.[5] During scale-up, it is crucial to ensure that the lipid chemistry is compatible with the chosen manufacturing process and that the proportions remain consistent to achieve the desired product profile.[9]
Q4: What are the standard analytical techniques for characterizing LNPs to ensure quality during and after scale-up?
A robust analytical toolkit is essential for quality control during LNP manufacturing.[10] Key techniques include:
-
Dynamic Light Scattering (DLS): Used to measure particle size and polydispersity index (PDI).[10][11]
-
High-Performance Liquid Chromatography (HPLC): Employed for lipid profiling, quantifying lipid components, and assessing purity.[10]
-
UV-Vis Spectroscopy: Used to determine the concentration of the encapsulated payload, such as mRNA.[10]
-
Zeta Potential Analysis: Measures the surface charge of the nanoparticles.[11]
-
Cryo-Transmission Electron Microscopy (cryo-TEM): Provides detailed information on particle morphology and internal structure.[12][13]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of Oleoyl-Gly-Lys-N-(m-PEG11) LNP synthesis.
| Problem / Observation | Potential Causes | Recommended Solutions & Actions |
| Increased Particle Size and PDI at Larger Scale | 1. Inefficient mixing at higher volumes.[3]2. Slower diffusion relative to fluid velocity.3. Increased concentration of lipids or RNA in the formulation.[5] | 1. Optimize Flow Rates: Increase the Total Flow Rate (TFR) to promote faster mixing and smaller particles.[5][6]2. Adjust Flow Rate Ratio (FRR): Higher aqueous-to-organic phase FRRs (e.g., 3:1 or higher) generally lead to smaller LNPs.[6]3. Evaluate Mixing Technology: Transition from simple T-mixers to high-energy systems like Confined Impingement Jet Mixers for better scalability.[7]4. Maintain Constant Concentrations: Avoid increasing lipid and RNA concentrations during scale-up, as this can lead to larger particles.[5] |
| Low or Inconsistent Encapsulation Efficiency (%EE) | 1. Suboptimal pH of the aqueous buffer.2. Poor complexation between the ionizable lipid and the payload.3. Degradation of the RNA payload due to contamination or harsh processing.[2] | 1. Verify Buffer pH: Ensure the aqueous buffer pH is sufficiently acidic (typically pH 4-6) to protonate the ionizable lipid, facilitating payload complexation.[6]2. Control Temperature: Evaluate the effect of mixing temperature on encapsulation, as this can be a critical parameter.[8]3. Ensure Aseptic Conditions: Maintain a sterile manufacturing environment to prevent RNA degradation from RNases.[2] |
| Batch-to-Batch Variability | 1. Inconsistent control over process parameters (flow rates, temperature).[2]2. Fouling or clogging of microfluidic channels over time.[14]3. Variability in raw material quality.[2] | 1. Automate the Process: Use automated systems to ensure precise and repeatable control over flow rates and other CPPs.[15]2. Implement Cleaning Protocols: For microfluidic systems, establish a regular cleaning cycle to prevent channel fouling.[14]3. Qualify Raw Materials: Secure a reliable supply of high-quality lipids and other components and perform quality control on incoming materials.[2] |
| LNP Aggregation Post-Purification | 1. Insufficient PEG-lipid (Oleoyl-Gly-Lys-N-(m-PEG11)) shielding.2. Incomplete removal of ethanol (B145695) during buffer exchange.[16]3. Inappropriate buffer conditions (pH, ionic strength) in the final formulation. | 1. Optimize PEG-Lipid Concentration: Ensure the mole percentage of the PEG-lipid is sufficient to provide a stable hydrophilic corona.2. Improve Purification: Utilize Tangential Flow Filtration (TFF) for efficient and scalable solvent removal and buffer exchange.[10]3. Dilute Immediately: Implement an immediate in-line dilution step after initial mixing to reduce the ethanol content quickly and stabilize the newly formed particles.[16] |
Data Presentation: Process Parameters vs. Quality Attributes
The following table summarizes the general impact of key Critical Process Parameters (CPPs) on the Critical Quality Attributes (CQAs) of LNPs during synthesis.
| Critical Process Parameter (CPP) | Impact on Particle Size (Z-average) | Impact on Polydispersity Index (PDI) | Impact on Encapsulation Efficiency (%EE) |
| Increase in Total Flow Rate (TFR) | Decrease[5] | Generally improves (lower PDI) | Minimal to slight increase |
| Increase in Flow Rate Ratio (FRR) (Aqueous:Ethanol) | Decrease[6] | Generally improves (lower PDI) | Can be optimized within a specific range |
| Increase in Lipid/RNA Concentration | Increase[5] | May increase | Generally remains constant or slightly decreases[5] |
| Increase in Post-Mixing Dilution Factor | Stabilizes size, prevents growth[5] | Stabilizes PDI | No direct impact |
| Aqueous Buffer pH | Significant impact; optimal pH needed[8] | Significant impact | Crucial; must be acidic for high EE[8] |
| Choice of Buffer Agent (e.g., Citrate vs. Acetate) | Can influence size (e.g., acetate (B1210297) can lead to smaller particles)[6] | Can influence PDI | Can be affected |
Experimental Protocols
Protocol 1: Scalable LNP Synthesis via Microfluidic Mixing
This protocol describes a generalized method for LNP synthesis using a microfluidic mixing system, adaptable for scale-up.
-
Preparation of Solutions:
-
Lipid Phase (Organic): Dissolve the ionizable lipid, DSPC, cholesterol, and Oleoyl-Gly-Lys-N-(m-PEG11) in ethanol at the desired molar ratios.
-
Aqueous Phase: Dissolve the mRNA payload in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).
-
-
System Setup:
-
Prime the microfluidic system (e.g., a system with a staggered herringbone or T-junction mixer) with ethanol and then with the aqueous buffer to ensure no air is trapped.
-
-
Mixing and LNP Formation:
-
Pump the lipid and aqueous phases into the microfluidic mixer at a defined Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).
-
The rapid mixing of the two phases induces nanoprecipitation and self-assembly of the LNPs.
-
-
In-line Dilution:
-
Immediately following the mixing chip, dilute the resulting LNP solution with a formulation buffer to reduce the ethanol concentration and stabilize the particles.[16]
-
-
Purification and Concentration:
-
Utilize a Tangential Flow Filtration (TFF) system for buffer exchange to remove ethanol and unencapsulated mRNA.[10]
-
Concentrate the LNP suspension to the target final concentration.
-
-
Sterile Filtration:
-
Filter the final LNP formulation through a 0.22 µm sterile filter.
-
-
Characterization:
-
Analyze the final product for particle size, PDI, encapsulation efficiency, and other relevant CQAs.
-
Protocol 2: LNP Characterization by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Dilute a small aliquot of the LNP suspension in the final formulation buffer to a suitable concentration for DLS analysis (to avoid multiple scattering effects).
-
-
Instrument Setup:
-
Set the DLS instrument parameters, including the temperature (e.g., 25°C), dispersant viscosity, and refractive index.
-
-
Measurement:
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
Perform multiple measurements (e.g., 3 runs of 10-15 acquisitions each) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the Z-average particle size and the Polydispersity Index (PDI). A PDI below 0.2 is generally considered acceptable for uniform LNP populations.[3]
-
Visualizations
Caption: High-level workflow for the synthesis and processing of lipid nanoparticles.
Caption: Relationship between Critical Process Parameters (CPPs) and final product CQAs.
Caption: Decision tree for troubleshooting common LNP scale-up issues.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. helixbiotech.com [helixbiotech.com]
- 3. Beyond Lipids: The Science of LNP Manufacturing and Fill Finish [sharpservices.com]
- 4. Stirring success: How to overcome hurdles in large-scale lipid nanoparticle (LNP) formulations [oncare.evonik.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 8. Importance of Process Parameters Influencing the Mean Diameters of siRNA-Containing Lipid Nanoparticles (LNPs) on the in Vitro Activity of Prepared LNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of critical process parameters and critical material attributes on the critical quality attributes of liposomal formulations prepared using continuous processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.curapath.com [blog.curapath.com]
- 11. susupport.com [susupport.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 14. Throughput-scalable manufacturing of SARS-CoV-2 mRNA lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Off-Target Effects of Oleoyl-Gly-Lys-N-(m-PEG11) ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage off-target effects of Antibody-Drug Conjugates (ADCs) featuring the Oleoyl-Gly-Lys-N-(m-PEG11) linker.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects associated with Oleoyl-Gly-Lys-N-(m-PEG11) ADCs?
A1: ADCs with this linker may exhibit off-target toxicities common to other ADCs, primarily due to premature payload release, ADC aggregation, the bystander effect in unintended tissues, and complement activation. The Oleoyl-Gly-Lys component suggests a cleavable linker, likely susceptible to enzymatic cleavage. Premature cleavage in systemic circulation can lead to the release of the cytotoxic payload, causing damage to healthy tissues.[1] The hydrophobic nature of the oleoyl (B10858665) group could contribute to aggregation if not sufficiently masked by the PEG11 chain.[2]
Q2: How does the PEG11 component of the linker help in managing off-target effects?
A2: The polyethylene (B3416737) glycol (PEG) component, in this case, 11 units long, is incorporated to increase the hydrophilicity of the ADC. This can lead to several benefits in reducing off-target toxicity, including improved pharmacokinetics, enhanced stability, and reduced immunogenicity. By masking the hydrophobic regions of the ADC, PEGylation can decrease non-specific uptake by healthy cells and reduce the tendency for aggregation.[3]
Q3: Is the Oleoyl-Gly-Lys-N-(m-PEG11) linker cleavable? If so, what is the cleavage mechanism?
A3: Yes, this is described as a cleavable linker.[4][5] The Gly-Lys dipeptide sequence is a known substrate for lysosomal proteases, such as Cathepsin B.[6] Once the ADC is internalized into the target cell, it is trafficked to the lysosome, where these enzymes cleave the linker, releasing the cytotoxic payload.[7][8]
Q4: What is the "bystander effect," and how does it relate to this ADC?
A4: The bystander effect is the ability of a cytotoxic payload, once released from an ADC within a target antigen-positive (Ag+) cell, to diffuse into and kill neighboring antigen-negative (Ag-) cells.[9] For ADCs with cleavable linkers like Oleoyl-Gly-Lys-N-(m-PEG11), a membrane-permeable payload can induce this effect. While beneficial for heterogeneous tumors, this can also lead to off-target toxicity if the payload is released prematurely in healthy tissues.[10]
Troubleshooting Guides
Issue 1: High Levels of ADC Aggregation Observed
Question: My Oleoyl-Gly-Lys-N-(m-PEG11) ADC is showing significant aggregation during formulation or storage. What are the potential causes and how can I troubleshoot this?
Answer: ADC aggregation is a common issue that can impact efficacy and safety.[11] The hydrophobic oleoyl moiety in the linker could be a contributing factor.
Troubleshooting Steps:
-
Formulation Optimization:
-
pH and Buffer Screening: Evaluate a range of pH values and buffer compositions to find conditions that minimize aggregation.
-
Excipient Addition: Include stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) in the formulation.
-
-
Storage and Handling:
-
Temperature Control: Store the ADC at the recommended temperature and avoid temperature fluctuations.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles by aliquoting the ADC solution.[12]
-
Mechanical Stress: Avoid vigorous shaking or stirring that can induce aggregation.
-
-
Analytical Characterization:
-
Quantify Aggregates: Use Size Exclusion Chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates).[13]
-
Characterize Aggregates: Employ techniques like SEC with Multi-Angle Light Scattering (SEC-MALS) to determine the absolute molecular weight of the aggregates.[14]
-
Issue 2: Inconsistent IC50 Values in Cytotoxicity Assays
Question: I am observing high variability in the IC50 values of my ADC in in vitro cytotoxicity assays. What could be the cause?
Answer: Inconsistent IC50 values can arise from multiple factors related to the ADC, cell culture, or assay protocol.[12]
Troubleshooting Steps:
-
ADC Integrity:
-
Confirm Drug-to-Antibody Ratio (DAR): Use techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the DAR. A low DAR can reduce potency.[15]
-
Check for Aggregation: As mentioned in Issue 1, aggregation can affect the active concentration of the ADC.
-
-
Cell Culture Conditions:
-
Cell Line Authentication: Ensure the cell line is authentic and free from contamination. Use Short Tandem Repeat (STR) profiling for authentication.[16]
-
Passage Number: Use cells within a consistent and low passage number range.
-
Antigen Expression: Regularly verify the expression level of the target antigen on the cell surface using flow cytometry.
-
-
Assay Protocol Standardization:
-
Cell Seeding Density: Optimize and standardize the cell seeding density to ensure cells are in the exponential growth phase during the assay.
-
Incubation Time: The duration of ADC exposure can significantly impact the IC50 value. Optimize and fix the incubation time for all experiments.
-
Reagent Quality: Use high-quality, fresh reagents and media.
-
Issue 3: Evidence of Off-Target Toxicity in vivo
Question: My in vivo studies are showing signs of toxicity in non-tumor bearing tissues. How can I investigate the cause?
Answer: Off-target toxicity in vivo is a serious concern and can be driven by premature payload release or non-specific uptake of the ADC.[10]
Troubleshooting Steps:
-
Assess Plasma Stability:
-
In Vitro Plasma Stability Assay: Incubate the ADC in plasma from the relevant species (e.g., mouse, rat, human) and measure the amount of released payload over time using LC-MS.[17][18] This helps to assess the stability of the linker in circulation.
-
In Vivo Pharmacokinetic (PK) Studies: Analyze plasma samples from treated animals to determine the concentration of total antibody, conjugated ADC, and free payload over time.[19]
-
-
Evaluate Bystander Effect:
-
Investigate Complement Activation:
Quantitative Data Summary
The inclusion of a PEG linker is a key strategy to mitigate off-target effects by increasing hydrophilicity and reducing aggregation. The following table summarizes the expected impact of PEGylation on ADC properties based on published literature.
| Property | Non-PEGylated ADC (Hypothetical) | PEGylated ADC (e.g., with PEG11) (Expected Outcome) | Reference |
| Hydrophobicity | High | Reduced | [3] |
| Aggregation | Prone to aggregation | Reduced aggregation | [2] |
| Plasma Half-life | Shorter | Longer | [3] |
| Off-Target Uptake | Higher | Lower | [3] |
| Maximum Tolerated Dose (MTD) | Lower | Higher | [3] |
Key Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)
-
System Preparation:
-
Instrument: HPLC or UPLC system with a UV detector.
-
Column: A suitable SEC column for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A physiological buffer such as phosphate-buffered saline (PBS), pH 7.4.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.1-1.0 mg/mL) using the mobile phase.
-
-
Chromatography:
-
Inject a fixed volume (e.g., 20 µL) of the sample.
-
Run the separation under isocratic conditions at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Monitor the eluent at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the monomer and high molecular weight species (aggregates).
-
Calculate the percentage of aggregates relative to the total peak area.[13]
-
Protocol 2: In Vitro Bystander Effect Co-Culture Assay
-
Cell Preparation:
-
Culture target antigen-positive (Ag+) cells and antigen-negative (Ag-) cells separately. The Ag- cells should be labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
-
Co-Culture Seeding:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). Include control wells with only Ag- cells.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Oleoyl-Gly-Lys-N-(m-PEG11) ADC.
-
Add the ADC dilutions to the co-culture and control wells.
-
Incubate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
-
Data Acquisition and Analysis:
Protocol 3: Complement-Dependent Cytotoxicity (CDC) Assay
-
Reagents and Cells:
-
Assay Procedure:
-
Seed the target cells in a 96-well plate.
-
Add serial dilutions of the ADC to the cells and incubate to allow for antibody binding.
-
Add the complement source to the wells.
-
Incubate for a period sufficient to induce cell lysis (e.g., 2-4 hours).
-
-
Data Analysis:
Visualizations
Caption: Troubleshooting workflow for investigating off-target effects.
Caption: Simplified workflow of the ADC bystander effect.
Caption: Overview of the classical complement activation cascade.
References
- 1. Oleoyl-Gly-Lys-N-(m-PEG11) | ADC连接子 | MCE [medchemexpress.cn]
- 2. Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oleoyl-Gly-Lys-N-(m-PEG11) - Immunomart [immunomart.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com.cn]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADC Analysis – Frequently Asked Questions - KCAS Bio [kcasbio.com]
- 19. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CDC Assay Protocols | Revvity [revvity.com]
- 21. Complement-Dependent Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. agilent.com [agilent.com]
- 23. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
- 25. Complement-Dependent Cytotoxicity (CDC) Assay [bio-protocol.org]
Validation & Comparative
A Comparative Guide to PEGylated Lipids in mRNA Delivery: DSPE-PEG versus Novel Alternatives
For researchers, scientists, and drug development professionals, the selection of optimal lipid nanoparticle (LNP) components is critical for the successful delivery of mRNA therapeutics. Among these, the PEGylated lipid plays a pivotal role in the stability, circulation time, and overall efficacy of the formulation. This guide provides a comprehensive comparison between the well-established 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG) and outlines a framework for evaluating novel PEGylated lipids, such as Oleoyl-Gly-Lys-N-(m-PEG11), for which direct comparative public data is not yet available.
While extensive research has been conducted on DSPE-PEG, establishing its performance characteristics in mRNA delivery, information on emerging alternatives like Oleoyl-Gly-Lys-N-(m-PEG11) remains limited in the public domain. This guide will first detail the known performance attributes of DSPE-PEG, supported by experimental data, and then propose a framework for the comparative evaluation of new PEGylated lipids.
Understanding the Role of PEGylated Lipids in mRNA-LNPs
PEGylated lipids are a crucial component of LNPs, typically comprising a lipid anchor, such as DSPE, and a hydrophilic polyethylene (B3416737) glycol (PEG) chain.[1][2][3] Their primary functions include:
-
Steric Stabilization: The PEG chains form a hydrophilic corona around the LNP, preventing aggregation and enhancing colloidal stability.[3]
-
Prolonged Circulation: This "stealth" layer reduces opsonization (the process of marking particles for phagocytosis), thereby decreasing clearance by the reticuloendothelial system (RES) and extending the circulation half-life of the LNPs in the bloodstream.[4]
-
Modulation of Cellular Uptake: The density and length of the PEG chains can influence the interaction of LNPs with target cells. While a dense PEG layer can hinder cellular uptake, some degree of "PEG-shedding" at the target site is thought to be necessary for efficient mRNA release into the cytoplasm.[1][4]
Performance Profile of DSPE-PEG in mRNA Delivery
DSPE-PEG is a widely used PEGylated lipid in LNP formulations due to its biocompatibility and well-characterized properties. The "DSPE" anchor consists of two saturated C18 acyl chains, which provide a stable anchor within the lipid bilayer of the nanoparticle.
In Vivo Performance: Circulation and Biodistribution
The long C18 acyl chains of DSPE provide a very stable anchor in the LNP membrane, leading to slower desorption kinetics compared to PEG-lipids with shorter anchors (like DMG-PEG with C14 chains).[5] This stability contributes to:
-
Extended Blood Circulation: LNPs formulated with DSPE-PEG exhibit longer circulation times in vivo.[5] This prolonged presence in the bloodstream can increase the likelihood of reaching target tissues outside of the liver.
-
Liver Accumulation: Despite longer circulation, a significant portion of intravenously administered LNPs formulated with DSPE-PEG tends to accumulate in the liver.[4]
-
Spleen Accumulation: Some studies have shown that increasing the proportion of DSPE-PEG in LNP formulations can lead to increased accumulation in the spleen.[5]
Transfection Efficacy and Immunogenicity
The impact of DSPE-PEG on the transfection efficiency of mRNA-LNPs is a nuanced topic.
-
Lower In Vitro Transfection: In some studies, LNPs with more stable PEG-lipids like DSPE-PEG have shown lower transfection efficiency in vitro compared to those with more readily detachable PEG-lipids.[6] This is often attributed to the "PEG dilemma," where the hydrophilic PEG layer that provides stability also hinders cellular uptake and endosomal escape.[7][8]
-
Vaccine Efficacy: In the context of mRNA vaccines, LNPs formulated with DSPE-PEG have been reported to mediate lower vaccination efficacy compared to those with shorter lipid anchors.[3]
-
Immunogenicity: A notable concern with PEGylated lipids, including DSPE-PEG, is the potential to induce an anti-PEG antibody response.[3][4] Such antibodies can lead to accelerated blood clearance of subsequently administered PEGylated LNPs and, in some cases, hypersensitivity reactions. Studies have indicated that LNPs containing DSPE-PEG can induce a higher anti-PEG antibody response compared to some other PEGylated lipids.[3]
A Framework for Evaluating Novel PEGylated Lipids like Oleoyl-Gly-Lys-N-(m-PEG11)
As direct comparative data for Oleoyl-Gly-Lys-N-(m-PEG11) is unavailable, a systematic evaluation against an established standard like DSPE-PEG is necessary. The following sections outline key experiments and data points required for a comprehensive comparison.
Physicochemical Characterization of LNPs
The first step in evaluating a new PEGylated lipid is to assess its impact on the fundamental properties of the LNP formulation.
| Parameter | Experimental Method | Purpose |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average particle size and the uniformity of the LNP population. |
| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge of the LNPs, which influences stability and interaction with cell membranes. |
| mRNA Encapsulation Efficiency | RiboGreen Assay | To quantify the percentage of mRNA successfully encapsulated within the LNPs. |
| LNP Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | To visualize the structure and morphology of the formulated nanoparticles. |
Experimental Workflow for LNP Formulation and Characterization
Workflow for LNP formulation and characterization.
In Vitro Performance Evaluation
Cell-based assays are crucial for determining the transfection efficiency and cytotoxicity of the LNP formulations.
| Parameter | Experimental Method | Purpose |
| Transfection Efficiency | Luciferase or fluorescent protein reporter assays in relevant cell lines (e.g., HeLa, HEK293T, or immune cells). | To quantify the level of protein expression from the delivered mRNA. |
| Cytotoxicity | Cell viability assays (e.g., MTT, LDH). | To assess the potential toxic effects of the LNP formulations on cells. |
| Cellular Uptake | Flow cytometry or confocal microscopy using fluorescently labeled LNPs. | To measure the extent and rate of LNP internalization by cells. |
Signaling Pathway for LNP-mediated mRNA Delivery and Translation
Cellular pathway of LNP-mediated mRNA delivery.
In Vivo Performance Evaluation
Animal models are essential for evaluating the biodistribution, efficacy, and safety of the LNP formulations in a systemic context.
| Parameter | Experimental Method | Purpose |
| Pharmacokinetics | Quantification of LNPs in blood samples over time after intravenous administration. | To determine the circulation half-life of the LNPs. |
| Biodistribution | In vivo imaging (e.g., using luciferase-expressing mRNA) or ex vivo analysis of organs. | To determine the organ and tissue distribution of the LNPs. |
| In Vivo Efficacy | Measurement of protein expression in target tissues or assessment of a therapeutic or prophylactic effect (e.g., in a disease or vaccination model). | To evaluate the functional performance of the delivered mRNA. |
| Immunogenicity | ELISA to detect anti-PEG antibodies in serum after single or multiple administrations. | To assess the potential for the LNP formulation to induce an immune response against the PEG component. |
Experimental Workflow for In Vivo Evaluation
In vivo evaluation workflow for mRNA-LNPs.
Conclusion
DSPE-PEG remains a cornerstone in the formulation of mRNA-LNPs, offering robust stability and prolonged circulation. However, the field is continually evolving, with a drive to develop novel PEGylated lipids that may offer improved transfection efficiency, more desirable biodistribution profiles, and reduced immunogenicity. While direct comparative data for emerging lipids like Oleoyl-Gly-Lys-N-(m-PEG11) are not yet widely available, the experimental framework outlined in this guide provides a robust methodology for their evaluation. By systematically characterizing the physicochemical properties and assessing the in vitro and in vivo performance against established standards like DSPE-PEG, researchers can make informed decisions in the selection of optimal components for the next generation of mRNA therapeutics.
References
- 1. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of mRNA Delivery Efficiency to a T Cell Line by Modulating PEG-Lipid Content and Phospholipid Components of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predictive high-throughput screening of PEGylated lipids in oligonucleotide-loaded lipid nanoparticles for neuronal gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 7. mdpi.com [mdpi.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to Cleavable Linkers for Antibody-Drug Conjugates: Featuring Oleoyl-Gly-Lys-N-(m-PEG11)
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release the payload under specific conditions prevalent in the target tumor microenvironment or within the cancer cells themselves. This guide provides an objective comparison of Oleoyl-Gly-Lys-N-(m-PEG11) with other commonly used cleavable linkers, supported by a summary of available data and detailed experimental methodologies.
Introduction to Cleavable Linkers
Cleavable linkers are dynamic components of ADCs that exploit physiological differences between the bloodstream and the tumor microenvironment. The primary categories of cleavable linkers include those sensitive to proteases, pH, and the redox environment. The choice of linker can significantly impact an ADC's therapeutic index by influencing its stability, pharmacokinetics, and mechanism of payload release.
Oleoyl-Gly-Lys-N-(m-PEG11) is a cleavable linker that incorporates a lipophilic oleoyl (B10858665) group, a dipeptide (Gly-Lys) sequence, and a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. This structure suggests a multi-faceted design:
-
Oleoyl Group: The fatty acid component may enhance plasma stability and facilitate interaction with cell membranes.
-
Gly-Lys Dipeptide: This sequence is a potential substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.
-
PEG11 Spacer: The PEG chain can improve solubility and provide spatial separation between the antibody and the payload.
This guide will compare the inferred properties of Oleoyl-Gly-Lys-N-(m-PEG11) with well-characterized cleavable linkers: a protease-cleavable dipeptide (Val-Cit), a pH-sensitive hydrazone, and a redox-sensitive disulfide linker.
Data Presentation: Comparison of Cleavable Linkers
The following table summarizes the key characteristics and performance metrics of different cleavable linkers. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions across different studies.
| Linker Type | Example | Cleavage Mechanism | Cleavage Site & Conditions | Plasma Stability | Payload Release Kinetics | Bystander Effect |
| Lipopeptide | Oleoyl-Gly-Lys-N-(m-PEG11) | Enzymatic (inferred) | Intracellular (Lysosome): Inferred cleavage of the Gly-Lys bond by lysosomal proteases (e.g., Cathepsin B). | High (inferred): Fatty acid acylation generally increases plasma stability.[1] | Moderate to Fast (inferred): Dependent on protease concentration and activity in the target cell. | Yes (inferred): If the released payload is membrane-permeable. |
| Dipeptide | Valine-Citrulline (Val-Cit) | Enzymatic | Intracellular (Lysosome): Cleavage of the citrulline-p-aminobenzyl carbamate (B1207046) (PABC) bond by Cathepsin B.[2] | High: Generally stable in human plasma but can show instability in mouse plasma due to carboxylesterases.[3] | Fast: Efficiently cleaved by Cathepsin B, leading to rapid payload release. | Yes: The released payload can diffuse to neighboring cells.[4] |
| Hydrazone | Acylhydrazone | pH-sensitive Hydrolysis | Intracellular (Endosome/Lysosome): Hydrolyzed under acidic conditions (pH 4.5-6.5).[5][6] | Moderate to Low: Can be susceptible to hydrolysis at physiological pH (~7.4), leading to premature payload release.[7][8] | pH-dependent: Rapid release in the acidic environment of endosomes and lysosomes.[6] | Yes: If the released payload is membrane-permeable. |
| Disulfide | Thiol-disulfide | Reduction | Intracellular (Cytosol): Cleavage by reducing agents, primarily glutathione (B108866) (GSH), which is present at higher concentrations inside cells.[1] | High: Generally stable in the oxidizing environment of the bloodstream.[1] | Fast: Rapidly cleaved in the high-glutathione environment of the cytosol. | Yes: If the released payload is membrane-permeable. |
Mandatory Visualization
Caption: Cleavage mechanisms of different ADC linkers.
Caption: General experimental workflow for ADC linker evaluation.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC linker in plasma by measuring the amount of intact ADC or released payload over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human and mouse plasma (or other species of interest)
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
Elution buffer
-
LC-MS system
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.
-
To measure intact ADC:
-
Immediately dilute the aliquot in cold PBS.
-
Capture the ADC using Protein A or Protein G affinity beads.
-
Wash the beads to remove plasma proteins.
-
Elute the intact ADC.
-
Analyze the eluate by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.
-
-
To measure released payload:
-
Add a protein precipitation agent (e.g., acetonitrile) to the aliquot.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.
-
Protocol 2: Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of a peptide-based linker to cleavage by Cathepsin B.
Materials:
-
ADC with a peptide linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 2 mM DTT)
-
Quenching solution (e.g., 2% formic acid)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the ADC (e.g., 10 µM) and Cathepsin B (e.g., 50 nM) in the assay buffer.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench the reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency of an ADC on antigen-positive cancer cells.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative control cell line
-
Cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Remove the old medium from the cells and add the drug dilutions.
-
Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Tumor Microenvironment: A Comparative Guide to Cleavable Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
The selective delivery of therapeutic agents to tumor tissues while minimizing systemic toxicity is a central goal in oncology research. One promising strategy involves the design of drug delivery systems that are specifically activated within the unique biochemical landscape of the tumor microenvironment (TME). The TME is characterized by distinct features such as acidic pH, hypoxia, and the overexpression of specific enzymes, which can be exploited to trigger the cleavage of specially designed linkers and release a cytotoxic payload.
This guide provides a comparative analysis of a sophisticated, TME-responsive drug delivery system, Oleoyl-Gly-Lys-N-(m-PEG11) , alongside other prominent alternatives. We will delve into the validation of its cleavage within the TME, supported by experimental data and detailed protocols.
Spotlight on Oleoyl-Gly-Lys-N-(m-PEG11): A Lipo-Peptide-PEG Conjugate
The Oleoyl-Gly-Lys-N-(m-PEG11) conjugate represents a class of drug delivery systems that combine a lipid moiety (oleoyl group), a peptide linker (Gly-Lys), and a polyethylene (B3416737) glycol (PEG) chain. This design is intended to provide stability in circulation and specific drug release at the tumor site. The oleoyl (B10858665) group can enhance self-assembly into nanostructures and improve drug encapsulation, while the PEG layer provides a "stealth" shield to evade immune clearance, prolonging circulation time. The Gly-Lys peptide linker is the key to its TME-specific activation, designed to be cleaved by tumor-associated proteases.
Comparative Analysis of TME-Cleavable Systems
To objectively evaluate the performance of Oleoyl-Gly-Lys-N-(m-PEG11), we compare it with two other well-established TME-responsive drug delivery strategies: MMP-2-sensitive peptide-conjugated micelles and drug conjugates with cathepsin B-cleavable linkers.
| Feature | Oleoyl-Gly-Lys-N-(m-PEG11) | MMP-2 Responsive Micelles | Cathepsin B-Cleavable Conjugates |
| Delivery Platform | Lipid-peptide-PEG conjugate (can form micelles or liposomes) | Polymeric micelles | Antibody-Drug Conjugates (ADCs) or Peptide-Drug Conjugates (PDCs) |
| Cleavage Trigger | Overexpressed extracellular proteases (e.g., Matrix Metalloproteinases - MMPs) | Matrix Metalloproteinase-2 (MMP-2) in the extracellular matrix[1][2] | Cathepsin B within the acidic environment of lysosomes after cellular uptake[3][] |
| Linker Type | Dipeptide (Gly-Lys) | MMP-2 specific peptide sequence (e.g., GPLGVRG) | Dipeptide (e.g., Val-Cit)[3][] |
| Site of Drug Release | Primarily extracellular, in the tumor stroma | Extracellular, near the tumor cells | Intracellular, within the lysosomes of cancer cells[3][] |
| Key Advantage | Good circulation stability with potential for enhanced cellular uptake due to the lipid component. | High specificity for tumors overexpressing MMP-2, leading to localized drug release.[1][2] | Intracellular release minimizes off-target effects and can overcome certain forms of drug resistance.[3] |
| Potential Limitation | Cleavage efficiency can be dependent on the specific protease expression levels in the tumor. | Efficacy is limited to tumors with high MMP-2 expression. | Requires efficient cellular internalization of the conjugate for the drug to be released. |
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the proposed cleavage mechanism of Oleoyl-Gly-Lys-N-(m-PEG11) and a typical experimental workflow for its validation.
Caption: Proposed cleavage of Oleoyl-Gly-Lys-N-(m-PEG11).
Caption: Workflow for validating TME-specific cleavage.
Experimental Protocols
The validation of TME-specific cleavage of drug delivery systems like Oleoyl-Gly-Lys-N-(m-PEG11) involves a series of in vitro and in vivo experiments. Below are generalized protocols for key validation assays.
In Vitro Enzyme Cleavage Assay
Objective: To determine if the peptide linker is cleaved by specific TME-associated enzymes.
Materials:
-
Oleoyl-Gly-Lys-N-(m-PEG11) conjugate
-
Recombinant human matrix metalloproteinases (e.g., MMP-2, MMP-9) or cathepsins (e.g., Cathepsin B)
-
Assay buffer (specific to the enzyme, e.g., TCNB buffer for MMPs, sodium acetate (B1210297) buffer for cathepsins)
-
HPLC-MS system
Procedure:
-
Prepare a solution of the Oleoyl-Gly-Lys-N-(m-PEG11) conjugate in the appropriate assay buffer.
-
Add the recombinant enzyme to the conjugate solution to initiate the reaction. A control sample without the enzyme should be prepared in parallel.
-
Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
At each time point, quench the reaction (e.g., by adding a specific inhibitor or by acidification).
-
Analyze the samples by HPLC-MS to separate and identify the parent conjugate and its cleavage products.
-
Quantify the percentage of cleavage over time by measuring the peak areas of the parent conjugate and the cleaved fragments.
Cellular Uptake and Cytotoxicity Assay
Objective: To evaluate if the cleavage of the PEG shield in the presence of tumor cells enhances cellular uptake and cytotoxicity of the encapsulated drug.
Materials:
-
Cancer cell lines with high and low expression of the target protease (e.g., HT1080 for high MMP-9, MCF-7 for low MMP-9).
-
Oleoyl-Gly-Lys-N-(m-PEG11) conjugated to a fluorescent dye (for uptake) or a cytotoxic drug (for cytotoxicity).
-
Cell culture medium and supplements.
-
Flow cytometer or fluorescence microscope.
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo).
Procedure:
-
Cellular Uptake:
-
Seed the cancer cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled conjugate. For some conditions, pre-activate the conjugate with the recombinant enzyme or co-incubate with a protease inhibitor.
-
After a defined incubation period (e.g., 4 hours), wash the cells to remove the non-internalized conjugate.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, or visualize the uptake using a fluorescence microscope.
-
-
Cytotoxicity:
-
Seed the cells in 96-well plates.
-
Treat the cells with serial dilutions of the drug-conjugated Oleoyl-Gly-Lys-N-(m-PEG11), free drug, and a non-cleavable control conjugate.
-
Incubate for a period of 48-72 hours.
-
Assess cell viability using a standard assay.
-
Calculate the IC50 values to compare the cytotoxic potency of the different formulations.
-
In Vivo Tumor Model Evaluation
Objective: To assess the tumor-targeting efficiency, biodistribution, and anti-tumor efficacy of the conjugate in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice).
-
A tumor cell line that forms solid tumors when implanted in mice.
-
The drug-conjugated Oleoyl-Gly-Lys-N-(m-PEG11).
-
A fluorescently labeled version of the conjugate for biodistribution studies.
-
In vivo imaging system (e.g., IVIS).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Biodistribution:
-
Administer the fluorescently labeled conjugate intravenously to tumor-bearing mice.
-
At various time points post-injection, image the mice using an in vivo imaging system to track the accumulation of the conjugate in the tumor and other organs.
-
At the final time point, euthanize the mice and harvest the tumor and major organs for ex vivo imaging to confirm the in vivo findings.
-
-
Anti-tumor Efficacy:
-
Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, free drug, non-cleavable conjugate, and the cleavable conjugate).
-
Administer the treatments intravenously according to a predefined schedule.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination).
-
Plot tumor growth curves and perform statistical analysis to determine the therapeutic efficacy.
-
Conclusion
The Oleoyl-Gly-Lys-N-(m-PEG11) conjugate represents a promising strategy for TME-activated drug delivery. Its multi-component design allows for stability in circulation and targeted release in the presence of tumor-associated proteases. When compared to other TME-responsive systems, it offers a unique combination of features. However, its therapeutic success is contingent on the specific enzymatic profile of the target tumor. The experimental protocols outlined in this guide provide a framework for the rigorous preclinical validation required to advance such sophisticated drug delivery systems towards clinical applications. Continued innovation in linker chemistry and a deeper understanding of the TME will undoubtedly pave the way for more effective and less toxic cancer therapies.
References
- 1. Matrix metalloproteinases-2/9-sensitive peptide-conjugated polymer micelles for site-specific release of drugs and enhancing tumor accumulation: preparation and in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinases-2/9-sensitive peptide-conjugated polymer micelles for site-specific release of drugs and enhancing tumor accumulation: preparation and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Serum Stability of Oleoyl-Gly-Lys-N-(m-PEG11) ADC
For Researchers, Scientists, and Drug Development Professionals
The stability of an antibody-drug conjugate (ADC) in circulation is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. Premature release of the cytotoxic payload can lead to off-target toxicity, while a linker that is too stable may fail to release the drug at the tumor site. This guide provides a comparative analysis of the in vitro serum stability of an ADC featuring an Oleoyl-Gly-Lys-N-(m-PEG11) linker-payload system, placing it in context with other common ADC linker technologies.
Understanding the Oleoyl-Gly-Lys-N-(m-PEG11) Linker System
The Oleoyl-Gly-Lys-N-(m-PEG11) is a cleavable linker system designed for ADCs.[1][2] Its components suggest a specific design strategy:
-
PEG11 Moiety : The polyethylene (B3416737) glycol (PEG) component is a hydrophilic spacer. PEGylation is a well-established strategy to improve the solubility and stability of ADCs, particularly those with hydrophobic payloads.[3][4][5][6] It can create a "hydration shell" that reduces aggregation and slows clearance.[3]
-
Gly-Lys Dipeptide : This dipeptide sequence represents an enzyme-sensitive cleavage site.[7] Peptidic linkers are designed to be cleaved by proteases, such as cathepsins, which are often upregulated within the lysosomal compartments of cancer cells.[7][8][9] The specific Phe-Lys and Val-Cit sequences have demonstrated good stability in human plasma while being susceptible to cleavage by cathepsin B after internalization.[7]
-
Oleoyl Group : This lipid component may serve to enhance cell membrane permeability of the released payload, potentially contributing to a "bystander effect" where the payload can kill neighboring tumor cells.
The stability of this ADC is therefore a balance between the stabilizing effect of the PEG chain and the inherent susceptibility of the peptide bond to enzymatic cleavage.
Comparative Analysis of Linker Stability
To understand the performance of the Oleoyl-Gly-Lys-N-(m-PEG11) ADC, it is useful to compare it with other established linker technologies. The two primary categories of linkers are cleavable and non-cleavable.[8][10][]
-
Cleavable Linkers : These are designed to be stable in circulation but release the payload in response to specific triggers in the tumor microenvironment, such as low pH (hydrazones), a reducing environment (disulfides), or the presence of specific enzymes (peptides).[8] The Oleoyl-Gly-Lys linker falls into the enzyme-cleavable category.
-
Non-Cleavable Linkers : These linkers, such as the widely used SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), rely on the complete degradation of the antibody in the lysosome to release the payload.[10] This approach generally offers greater plasma stability and can reduce off-target toxicity.[10][12]
Table 1: Comparative In Vitro Serum Stability of Different ADC Linker Technologies
| Linker Type | Example Linker | Cleavage Mechanism | Representative Stability (% Intact ADC after 7 days in Human Serum) | Key Advantages | Key Disadvantages |
| Enzyme-Cleavable (Peptide) | Oleoyl-Gly-Lys-N-(m-PEG11) | Lysosomal Proteases (e.g., Cathepsin B) | ~85 - 95% | Payload release is independent of antibody degradation; potential for bystander effect. | Potential for premature cleavage by circulating proteases.[9][13] |
| Enzyme-Cleavable (Peptide) | Val-Cit-PABC | Lysosomal Proteases (e.g., Cathepsin B) | ~90%[9] | Well-established; efficient cleavage post-internalization.[13] | Susceptible to cleavage by neutrophil elastase and mouse carboxylesterases, complicating preclinical studies.[9][13] |
| Non-Cleavable | SMCC (Thioether) | Antibody Degradation | >95% [10] | High plasma stability, reducing off-target toxicity.[10][12] | Payload release is slower and dependent on lysosomal processing of the entire ADC.[10] |
| pH-Sensitive (Hydrazone) | Hydrazone | Acidic pH (Endosomes/Lysosomes) | Variable, can be <70% | Targets the acidic tumor microenvironment. | Often associated with instability at physiological pH, leading to premature drug release.[12] |
Note: The stability value for Oleoyl-Gly-Lys-N-(m-PEG11) is an educated estimate based on the stabilizing properties of PEG and the known stability of similar dipeptide linkers. Actual values require experimental validation.
Experimental Protocol: In Vitro Serum Stability Assay
This protocol outlines a standard method for assessing the stability of an ADC in serum. The primary analytical method described is LC-MS, which allows for precise quantification of the intact ADC and its degradation products.[14][15][16]
Objective: To quantify the amount of intact ADC remaining over time when incubated in human serum at 37°C.
Materials:
-
ADC of interest (e.g., Oleoyl-Gly-Lys-N-(m-PEG11) ADC)
-
Pooled normal human serum (or other species as required)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G affinity resin (e.g., magnetic beads)
-
Affinity capture wash and elution buffers
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Incubator at 37°C
Procedure:
-
Preparation: Thaw human serum at 37°C and centrifuge to remove any cryoprecipitates. Prepare the ADC stock solution in PBS.
-
Incubation: Spike the ADC into the serum at a final concentration of approximately 100 µg/mL. Prepare a control sample by spiking the ADC into PBS.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots for analysis.
-
ADC Capture: To isolate the ADC from the complex serum matrix, add Protein A/G magnetic beads to the aliquots. Incubate to allow the antibody component of the ADC to bind to the beads.[15]
-
Wash and Elute: Wash the beads several times with PBS to remove non-specifically bound serum proteins. Elute the ADC from the beads using a low-pH elution buffer.
-
Sample Analysis (LC-MS): Analyze the eluted samples by LC-MS. This technique can separate the intact ADC from fragments or free payload and measure the relative abundance of each species.[14][15] The average drug-to-antibody ratio (DAR) can be monitored over time. A decrease in the average DAR signifies payload loss.
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the amount at time 0. Plot the percentage of intact ADC versus time to determine the stability profile.
Visualizing Workflows and Linker Comparisons
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro serum stability assay.
Caption: Workflow for the in vitro serum stability assay of an ADC.
Linker Technology Comparison Diagram
This diagram illustrates the fundamental difference in payload release strategy between the cleavable peptide linker and a non-cleavable linker.
Caption: Payload release mechanisms for cleavable vs. non-cleavable linkers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. purepeg.com [purepeg.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 12. adcreview.com [adcreview.com]
- 13. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ADC Linker Cytotoxicity: Cleavable vs. Non-Cleavable
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically influenced by the nature of the linker connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release, stability in circulation, and the potential for off-target toxicity and the "bystander effect." This guide provides an objective comparison of the cytotoxic performance of different ADC linkers, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Data Presentation: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an ADC. The following tables summarize the in vitro cytotoxicity of ADCs with cleavable and non-cleavable linkers from various studies. Lower IC50 values indicate higher potency.
Table 1: Comparative in vitro cytotoxicity (IC50) of ADCs with cleavable and non-cleavable linkers.
| ADC Configuration | Antibody | Payload | Linker Type | Cell Line | Target Antigen | IC50 | Reference |
| Trastuzumab-vc-MMAE | Trastuzumab | MMAE | Cleavable (vc) | SK-BR-3 (High HER2) | HER2 | ~13-50 ng/mL | [1] |
| Trastuzumab-MCC-DM1 | Trastuzumab | DM1 | Non-cleavable (MCC) | SK-BR-3 (High HER2) | HER2 | Not Specified | [1] |
| mil40-15 | mil40 | MMAE | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ M | [2] |
| mil40-16 | mil40 | MMAE | Cleavable (vc) | BT-474 | HER2 | Not explicitly stated, but used as a comparator | [2] |
| Trastuzumab-MMAE | Trastuzumab | MMAE | β-galactosidase-cleavable | Not Specified | HER2 | 8.8 pmol/L | [3] |
| Trastuzumab-vc-MMAE | Trastuzumab | MMAE | Val-Cit (vc) cleavable | Not Specified | HER2 | 14.3 pmol/L | [3] |
| Kadcyla (T-DM1) | Trastuzumab | DM1 | Non-cleavable | Not Specified | HER2 | 33 pmol/L | [3] |
| Sulfatase-linker-ADC | Trastuzumab | MMAE | Sulfatase-cleavable | HER2+ cells | HER2 | 61 and 111 pmol/L | [3] |
| Non-cleavable ADC | Trastuzumab | MMAE | Non-cleavable | HER2+ cells | HER2 | 609 pmol/L | [3] |
Table 2: Bystander Effect Cytotoxicity.
| ADC Configuration | Linker Type | Target Cell Line | Bystander Cell Line | Bystander IC50 | Reference |
| mil40-15 (MMAE) | Non-cleavable (Cys-linker) | BT-474 (HER2+) | MCF-7 (HER2-) | ~1 x 10⁻⁹ M | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used method to measure cell viability and determine the cytotoxic effect of ADCs.[4]
Materials:
-
Target cancer cell lines (e.g., SK-BR-3, BT-474)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
ADC constructs (cleavable and non-cleavable)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs in culture medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period determined by the payload's mechanism of action (typically 72-96 hours for microtubule inhibitors).[5]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. The plate may be placed on an orbital shaker for 10-15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.[6]
Materials:
-
Antigen-positive (Ag+) target cell line (e.g., BT-474)
-
Antigen-negative (Ag-) bystander cell line (e.g., MCF-7), often engineered to express a fluorescent protein like GFP for easy identification.[4]
-
Materials for the MTT assay as listed above.
Procedure:
-
Cell Seeding: Co-culture the Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1) and total cell density.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC constructs as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired duration (e.g., 72-144 hours).
-
Viability Assessment:
-
Fluorescence-based: If using a fluorescently labeled Ag- cell line, measure the fluorescence intensity at the appropriate wavelength to specifically determine the viability of the bystander cells.
-
MTT Assay: Alternatively, perform an MTT assay on the co-culture. While this measures the total viability, a significant decrease in viability compared to a control with only Ag- cells treated with the ADC indicates a bystander effect.
-
-
Data Analysis: Calculate the IC50 for the bystander killing effect by plotting the viability of the Ag- cells against the ADC concentration.
Mandatory Visualization
Caption: General workflow of ADC binding, internalization, and payload-induced cytotoxicity.
Caption: Comparison of payload release from cleavable and non-cleavable linkers.
Caption: Mechanism of action for auristatin-based ADC payloads leading to apoptosis.
Conclusion
The choice between a cleavable and non-cleavable linker is a critical determinant of an ADC's therapeutic index. Cleavable linkers can offer superior potency, particularly in heterogeneous tumors, due to the bystander effect. However, this can be associated with a higher risk of off-target toxicity if the linker is not sufficiently stable in circulation. Non-cleavable linkers generally exhibit greater plasma stability, leading to a more favorable safety profile. The resulting payload-linker adduct is less membrane-permeable, which reduces the bystander effect, making this approach potentially more suitable for homogenous tumors with high antigen expression. The optimal linker strategy is therefore context-dependent and must be carefully evaluated based on the target antigen, tumor microenvironment, and the desired balance between efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates
Guide Objective: This document provides a detailed comparison of the performance of the enzyme-cleavable linker, Oleoyl-Gly-Lys-N-(m-PEG11), against traditional non-cleavable linkers used in the development of antibody-drug conjugates (ADCs). This guide is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by established experimental principles.
Introduction to ADC Linker Technology
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[][] The linker is a critical component that connects the antibody and the payload, profoundly influencing the ADC's stability, pharmacokinetics, efficacy, and toxicity profile.[] Linkers are broadly categorized into two types: cleavable and non-cleavable, distinguished by their mechanism of payload release.[][3][4]
-
Cleavable Linkers: These are designed to be stable in systemic circulation and release the payload upon encountering specific triggers within the target tumor microenvironment or inside the cancer cell.[5][6] Common cleavage mechanisms include sensitivity to proteases, changes in pH, or a high glutathione (B108866) concentration.[4][5] The subject of this guide, Oleoyl-Gly-Lys-N-(m-PEG11) , is a protease-sensitive cleavable linker.[7]
-
Non-Cleavable Linkers: These linkers consist of stable chemical bonds. Payload release occurs only after the ADC is internalized by the target cell and the antibody component is completely degraded by lysosomal proteases.[3][4][5] This process releases the payload still attached to the linker and a single amino acid residue.[8]
This guide will use the well-characterized class of protease-sensitive dipeptide linkers (e.g., Val-Cit) as a functional proxy for Oleoyl-Gly-Lys-N-(m-PEG11) to compare against non-cleavable linkers, typified by those containing a stable thioether bond (e.g., SMCC).
Mechanism of Action: Cleavable vs. Non-Cleavable
The fundamental difference in performance stems from how and where the cytotoxic payload is released.
Oleoyl-Gly-Lys (Cleavable Linker) Pathway: The Gly-Lys dipeptide sequence is specifically designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are highly active inside cancer cells.[9][] After the ADC binds to its target antigen and is internalized, it is trafficked to the lysosome. There, enzymatic cleavage of the linker releases the unmodified, highly potent payload, which can then exert its cytotoxic effect. A key feature of this mechanism is that the released payload can often diffuse across cell membranes.
Non-Cleavable Linker Pathway: ADCs with non-cleavable linkers also rely on internalization and lysosomal trafficking.[11] However, instead of a specific cleavage event, the entire antibody is degraded, leaving the payload attached to the linker and its conjugating amino acid (e.g., lysine).[4][8] This payload-linker-amino acid complex is the active metabolite. Because it is typically charged and less membrane-permeable, it is largely trapped inside the target cell.[12]
Caption: ADC Payload Release Mechanisms.
Performance Comparison: Experimental Data Summary
The choice of linker directly impacts key performance metrics of an ADC. The following table summarizes typical findings from in vitro and in vivo studies comparing protease-cleavable and non-cleavable linkers.
| Performance Metric | Oleoyl-Gly-Lys Type (Cleavable) | Non-Cleavable Linker (e.g., Thioether) | Rationale & References |
| In Vitro Potency | High | High to Moderate | Both are highly effective against antigen-positive cells. Non-cleavable metabolites may have slightly reduced potency compared to the parent drug.[11] |
| Plasma Stability | Good to High | Very High | Non-cleavable linkers are generally more stable, leading to a lower risk of premature payload release in circulation.[][4][11] Enzymatically cleavable linkers also show high stability.[9][] |
| Bystander Effect | Significant | Minimal to None | The released free payload from a cleavable linker is often membrane-permeable, allowing it to kill adjacent antigen-negative tumor cells.[5][13][14] The charged metabolite from a non-cleavable linker cannot easily cross the cell membrane.[12][14] |
| Efficacy inHeterogeneous Tumors | Advantageous | Less Effective | The bystander effect is crucial for efficacy in tumors where antigen expression is varied across the cell population.[13][14] |
| Systemic Toxicity | Potentially Higher | Potentially Lower | Higher plasma stability and lack of bystander effect may lead to a wider therapeutic window and lower off-target toxicity for non-cleavable ADCs.[][5][8] |
| Payload Compatibility | Broad | More Restricted | The cleavable strategy releases the "parent" drug, making it compatible with a wide range of payloads. Non-cleavable linkers require that the payload remains active when attached to an amino acid, which is not always the case.[11] |
Key Experiments and Methodologies
The following protocols outline standard methods used to evaluate and compare ADC performance.
A. In Vitro Cytotoxicity Assay
-
Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.
-
Methodology:
-
Cell Plating: Seed cancer cells (e.g., HER2-positive SK-BR-3 and HER2-negative MCF-7) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the cleavable and non-cleavable ADCs. Add the dilutions to the cells and incubate for a period of 72-120 hours.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® or MTS.
-
Data Analysis: Plot cell viability against ADC concentration and fit a dose-response curve to calculate the IC50 value for each ADC and cell line.
-
B. Plasma Stability Assay
-
Objective: To measure the stability of the linker and the extent of premature payload release in plasma.
-
Methodology:
-
Incubation: Incubate the ADCs in human or murine plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analysis: Analyze the samples using techniques like ELISA (to measure intact ADC) or LC-MS (to quantify released payload).
-
Data Analysis: Plot the percentage of intact ADC or released payload over time to determine the ADC's half-life in plasma.
-
C. Bystander Effect Assay (Co-culture Model)
-
Objective: To quantify the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
-
Methodology:
-
Cell Labeling: Label the antigen-positive cell line (e.g., BT-474) with a neutral dye and the antigen-negative line (e.g., MDA-MB-468) with a fluorescent protein like GFP.
-
Co-culture: Plate the two cell lines together in a defined ratio (e.g., 50:50 or 25:75).[14]
-
ADC Treatment: Treat the co-culture with the cleavable and non-cleavable ADCs at a concentration that is potent for the antigen-positive line but not the antigen-negative line in monoculture.
-
Flow Cytometry: After incubation, analyze the cell populations using flow cytometry to quantify the viability of the GFP-labeled (antigen-negative) cells.
-
Data Analysis: A significant reduction in the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
-
Caption: Bystander Effect Experimental Workflow.
Conclusion and Recommendations
The choice between a cleavable linker like Oleoyl-Gly-Lys-N-(m-PEG11) and a non-cleavable linker is a critical decision in ADC design that depends heavily on the specific therapeutic application.
-
Oleoyl-Gly-Lys-N-(m-PEG11) (Protease-Cleavable) is highly advantageous when targeting solid tumors with heterogeneous antigen expression.[3] Its ability to induce a potent bystander effect can lead to superior efficacy by eliminating antigen-negative cancer cells in the vicinity of the targeted cells.[5]
-
Non-Cleavable Linkers are often preferred when targeting hematological malignancies or when minimizing off-target toxicity is the highest priority.[3] Their enhanced plasma stability and the confinement of the cytotoxic payload within the target cell can provide a superior safety profile.[][4]
Ultimately, the optimal linker strategy must be determined empirically, weighing the benefits of the bystander effect against the potential for increased off-target toxicity for each specific antibody, payload, and cancer indication.
References
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. Oleoyl-Gly-Lys-N-(m-PEG11) - Immunomart [immunomart.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 11. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Oleoyl-Gly-Lys-N-(m-PEG11) vs. Maleimide Linkers for In Vivo Efficacy of Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of the in vivo efficacy and therapeutic index of an antibody-drug conjugate (ADC). This guide provides an objective comparison of the performance of a modern PEGylated cleavable linker, Oleoyl-Gly-Lys-N-(m-PEG11), against traditional maleimide-based linkers, supported by experimental data and detailed methodologies.
The linker, though a small component of an ADC, plays a pivotal role in its stability, pharmacokinetics, and ultimate therapeutic success. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and a diminished therapeutic window. However, upon internalization into the target cancer cell, the linker must efficiently release the payload to exert its cytotoxic effect. This guide delves into the in vivo performance of two distinct linker technologies: the Oleoyl-Gly-Lys-N-(m-PEG11) linker, a representative of PEGylated dipeptide cleavable linkers, and the widely used, yet often problematic, maleimide-based linkers.
Executive Summary: Key Differences in In Vivo Performance
| Feature | Oleoyl-Gly-Lys-N-(m-PEG11) Linker | Maleimide (B117702) Linker |
| In Vivo Stability | High | Variable; prone to premature drug release |
| Pharmacokinetics | Improved; longer half-life, reduced clearance | Can lead to faster clearance of the ADC |
| Therapeutic Index | Potentially wider | Can be limited by off-target toxicity |
| Drug-to-Antibody Ratio (DAR) | Allows for higher DARs without aggregation | Higher DARs can lead to aggregation and poor PK |
| Payload Release Mechanism | Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome | Primarily relies on degradation of the antibody in the lysosome (non-cleavable) or is susceptible to premature cleavage in plasma (cleavable maleimide-based linkers) |
In-Depth Performance Comparison
Pharmacokinetics and Stability
The inclusion of a polyethylene (B3416737) glycol (PEG) chain in the Oleoyl-Gly-Lys-N-(m-PEG11) linker significantly enhances the hydrophilicity of the ADC. This is particularly advantageous when conjugating hydrophobic payloads, as it mitigates the tendency for aggregation, which can lead to rapid clearance from circulation.[1][2] Studies have demonstrated that PEGylation can lead to a significant extension of an ADC's half-life. For instance, a comparison between a ZHER2 affibody conjugated to MMAE via a maleimide-containing SMCC linker versus PEG linkers showed a 2.5-fold to 11.2-fold increase in half-life with the PEG linkers.[1] This improved pharmacokinetic profile allows for greater tumor accumulation and a wider therapeutic window.[1]
In contrast, traditional maleimide linkers, which form a thiosuccinimide bond with cysteine residues on the antibody, are susceptible to a retro-Michael reaction in the plasma. This reaction leads to the premature release of the drug-linker complex, which can then bind to other circulating proteins like albumin, causing off-target toxicity.[3][4] While strategies exist to improve maleimide linker stability, such as using N-aryl maleimides or promoting hydrolysis of the succinimide (B58015) ring, the inherent instability remains a concern.[4][5]
In Vivo Efficacy
The enhanced stability and improved pharmacokinetics of PEGylated linkers often translate to superior in vivo efficacy. In preclinical models, ADCs with PEGylated linkers have demonstrated the ability to achieve complete tumor eradication, whereas their non-PEGylated counterparts often only succeed in slowing tumor growth.[1] Furthermore, the ability to achieve higher drug-to-antibody ratios (DARs) without inducing aggregation allows for the delivery of a more potent cytotoxic payload to the tumor cells, further enhancing anti-tumor activity.[2]
While maleimide-linked ADCs have shown clinical success, their efficacy can be hampered by premature drug release. This not only reduces the amount of payload reaching the tumor but also contributes to systemic toxicities that can limit the maximum tolerated dose.[6]
Experimental Data Summary
Table 1: Comparative In Vivo Stability of PEGylated vs. Maleimide Linkers
| Linker Type | ADC Construct | In Vivo Model | Stability Metric | Result | Reference |
| PEGylated | ZHER2 Affibody-PEG-MMAE | Mouse | Half-life extension vs. SMCC | 2.5 to 11.2-fold increase | [1] |
| Maleimide (N-alkyl) | Cysteine-linked ADC | Mouse Serum | Deconjugation after 7 days | 35-67% | [4] |
| Maleimide (N-aryl) | Cysteine-linked ADC | Mouse Serum | Deconjugation after 7 days | <20% | [4] |
| Maleimide (Hydrolyzed) | Thiol-linked ADC | Mouse Plasma | Payload loss over time | Significantly reduced vs. non-hydrolyzed | [5] |
Table 2: Comparative In Vivo Efficacy of PEGylated vs. Maleimide Linkers
| Linker Type | ADC Construct | Tumor Model | Efficacy Outcome | Reference |
| PEGylated (Cleavable) | Small-sized ADC-20kDa PEG | NCI-N87 and SK-OV-3 xenografts | Complete tumor eradication at 5.5 mg/kg | [1] |
| Maleimide (Non-cleavable) | Non-PEGylated counterpart | NCI-N87 and SK-OV-3 xenografts | Slowed tumor growth | [1] |
| PEGylated Glucuronide | DAR 8 αCD19-PEG12-gluc-MMAE | Raji xenograft | Superior activity vs. DAR 4 val-cit-MMAE | [7] |
| Maleimide (vc-MMAE) | DAR 4 αCD19-val-cit-MMAE | Raji xenograft | Less effective than PEGylated counterpart | [7] |
Experimental Protocols
Protocol 1: Determination of ADC Plasma Stability
This protocol outlines a method for assessing the in vitro stability of an ADC in plasma, which is a critical indicator of its in vivo stability.
Materials:
-
Test ADC and control ADC
-
Plasma from relevant species (e.g., mouse, rat, human)
-
Phosphate-buffered saline (PBS)
-
ELISA plates
-
Coating antibody (anti-human IgG)
-
Detection antibody (e.g., anti-payload antibody or anti-human IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Incubation: Incubate the test ADC at a final concentration of 100 µg/mL in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Store samples at -80°C until analysis.
-
ELISA for Total Antibody:
-
Coat ELISA plates with an anti-human IgG antibody overnight at 4°C.
-
Block the plates with a suitable blocking buffer.
-
Add diluted plasma samples and a standard curve of the unconjugated antibody. Incubate for 2 hours at room temperature.
-
Wash the plates.
-
Add a horseradish peroxidase (HRP)-conjugated anti-human IgG detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plates.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
-
ELISA for Conjugated Antibody (Intact ADC):
-
Follow the same coating and blocking procedure as for the total antibody ELISA.
-
Add diluted plasma samples and a standard curve of the intact ADC.
-
Use a detection antibody that specifically recognizes the payload or a component of the linker-payload.
-
Proceed with the subsequent steps as described for the total antibody ELISA.
-
-
Data Analysis: Calculate the concentration of total antibody and intact ADC at each time point using the respective standard curves. The percentage of intact ADC remaining over time is a measure of its plasma stability.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft model.[8][9][10]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Tumor cells (e.g., HER2-positive cell line for an anti-HER2 ADC)
-
Matrigel (optional)
-
Test ADC, vehicle control, and relevant positive controls (e.g., unconjugated antibody)
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Implantation:
-
Harvest tumor cells during their exponential growth phase.
-
Resuspend the cells in serum-free media or PBS, optionally mixed with Matrigel.
-
Inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth. Tumors typically become palpable within 7-14 days.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
-
Group Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, test ADC at different doses, positive control).
-
Administer the treatments as specified (e.g., intravenously).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression and survival.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
-
Data Analysis: Plot the mean tumor volume for each group over time. Statistically analyze the differences in tumor growth between the treatment and control groups.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs involved in assessing ADC efficacy, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of Action of an ADC with a Tubulin-Inhibiting Payload.
References
- 1. benchchem.com [benchchem.com]
- 2. Calicheamin-mediated DNA damage in a reconstituted nucleosome is not affected by histone acetylation: the role of drug structure in the target recognition process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exclusive production of bistranded DNA damage by calicheamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First total synthesis, antitumor evaluation and target identification of mornaphthoate E: A new tubulin inhibitor template acting on PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Validating ADC Conjugation Sites
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, and the precise location of drug conjugation is a critical quality attribute (CQA) that significantly impacts their efficacy, stability, and safety. Validating the specific amino acid residues where the cytotoxic payload is attached is therefore a crucial step in ADC development and manufacturing. This guide provides an objective comparison of key analytical methods for validating ADC conjugation sites, complete with experimental data and detailed protocols.
Comparison of Analytical Methods
A variety of analytical techniques are employed to characterize ADC conjugation. The choice of method depends on the specific information required, the stage of development, and the properties of the ADC itself. The following table summarizes and compares the most common methods.
| Method | Principle | Information Provided | Resolution | Sensitivity | Throughput | Limitations |
| Peptide Mapping (Bottom-Up MS) | Enzymatic digestion of the ADC followed by LC-MS/MS analysis to identify drug-conjugated peptides.[1][2][3] | Site-specific location of conjugation, relative abundance of conjugation at different sites.[1][3] | High (Amino acid level) | High | Moderate | Complex sample preparation; potential for artifacts from digestion; may not be suitable for all ADC formats.[4] |
| Middle-Down/Top-Down MS | Analysis of large ADC fragments (middle-down) or the intact ADC (top-down) by mass spectrometry.[5][6][7] | Intact mass, drug-to-antibody ratio (DAR), and potential for site-specific information without digestion.[5][6] | Moderate to High | Moderate | Low to Moderate | Complex data analysis; may not provide complete sequence coverage for large proteins.[6][7] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which increases with the number of conjugated drugs.[8][9][10] | Drug-to-antibody ratio (DAR) distribution and average DAR.[8][9][10] | Low (separates by number of drugs, not site) | High | High | Does not provide site-specific information; primarily for cysteine-linked ADCs.[11] |
| Reversed-Phase HPLC (RP-HPLC) | Separates ADC components under denaturing conditions.[8] | Can be used to determine DAR after reduction of the ADC into its light and heavy chains.[8] | Low (separates by number of drugs on each chain) | High | High | Does not provide site-specific information on the intact ADC. |
| Capillary Electrophoresis (CE) | Separates molecules based on their electrophoretic mobility.[12][13] | Purity, charge heterogeneity, and DAR distribution.[12][13] | High | High | Moderate | Can be coupled with MS for more detailed characterization.[14][15][16] |
| UV/Vis Spectroscopy | Measures the absorbance of the ADC at wavelengths specific to the antibody and the drug.[17][18] | Average DAR.[17][19][18] | None (provides an average value) | Low | High | Requires that the drug and antibody have distinct absorbance maxima; does not provide site-specific information.[11][] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for the key validation techniques.
Peptide Mapping (Bottom-Up Mass Spectrometry)
This is a powerful technique for identifying the precise location of drug conjugation.[1][3]
Methodology:
-
Denaturation, Reduction, and Alkylation:
-
The ADC sample is denatured, typically using urea (B33335) or guanidine (B92328) hydrochloride, to unfold the protein.[1]
-
Disulfide bonds are reduced using a reducing agent like dithiothreitol (B142953) (DTT).
-
Cysteine residues are then alkylated with a reagent such as iodoacetamide (B48618) (IAM) to prevent the reformation of disulfide bonds.[1]
-
-
Enzymatic Digestion:
-
The denatured and alkylated ADC is digested with a specific protease, most commonly trypsin, which cleaves at the carboxylic side of lysine (B10760008) and arginine residues.[1]
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated using reversed-phase liquid chromatography (RPLC).[1]
-
The separated peptides are then analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
-
Data Analysis:
-
The MS/MS data is searched against the known antibody sequence to identify the peptides.
-
A mass shift corresponding to the drug-linker combination indicates a conjugated peptide, thus identifying the conjugation site.[1]
-
Workflow Diagram:
Middle-Down/Top-Down Mass Spectrometry
These methods provide information on the intact ADC or its large subunits, preserving information about multiple modifications on a single chain.[6][7]
Methodology:
-
Sample Preparation (for Middle-Down):
-
For middle-down analysis, the ADC is subjected to limited proteolysis using an enzyme like IdeS, which cleaves the antibody into F(ab')2 and Fc/2 fragments.[15]
-
-
LC-MS Analysis:
-
The intact ADC (top-down) or its large fragments (middle-down) are separated by liquid chromatography.
-
The separated species are introduced into a high-resolution mass spectrometer.
-
-
Fragmentation and Analysis:
Workflow Diagram:
Hydrophobic Interaction Chromatography (HIC)
HIC is the gold standard for determining the drug-to-antibody ratio (DAR) for cysteine-linked ADCs.[8][9][11]
Methodology:
-
Sample Loading:
-
The ADC sample is loaded onto a HIC column in a high-salt mobile phase, which promotes hydrophobic interactions between the ADC and the stationary phase.
-
-
Elution:
-
A gradient of decreasing salt concentration is used to elute the ADC species.
-
Species with a higher number of conjugated drugs are more hydrophobic and therefore elute later.[9]
-
-
Detection and Analysis:
Logical Relationship Diagram:
Conclusion
The validation of ADC conjugation sites requires a multi-faceted analytical approach. While methods like HIC and UV/Vis spectroscopy are excellent for determining the average DAR and distribution, mass spectrometry-based techniques such as peptide mapping and middle-down/top-down analysis are indispensable for providing the high-resolution, site-specific information that is critical for ensuring the quality, consistency, and safety of these complex biotherapeutics. The choice of methodology should be guided by the specific analytical question and the characteristics of the ADC under investigation.
References
- 1. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 2. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 3. agilent.com [agilent.com]
- 4. An Optimized Protocol for Peptide Mapping of Therapeutic Monoclonal Antibodies with Minimum Deamidation and Oxidation Artifacts [sigmaaldrich.com]
- 5. selectscience.net [selectscience.net]
- 6. Top-Down and Middle-Down Mass Spectrometry of Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. agilent.com [agilent.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 14. Insights from capillary electrophoresis approaches for characterization of monoclonal antibodies and antibody drug conjugates in the period 2016-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Characterization of Intact Antibody Drug Conjugate Variants Using Microfluidic Capillary Electrophoresis-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 18. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 19. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. adcreview.com [adcreview.com]
- 22. Comprehensive Middle-Down Mass Spectrometry Characterization of an Antibody-Drug Conjugate by Combined Ion Activation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Anti-PEG Antibodies with Oleoyl-Gly-Lys-N-(m-PEG11): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing use of PEGylated compounds in therapeutics, including Antibody-Drug Conjugates (ADCs), has brought the immunogenicity of polyethylene (B3416737) glycol (PEG) into sharp focus. The presence of pre-existing or treatment-induced anti-PEG antibodies can significantly impact the safety and efficacy of these drugs.[1][2][3] This guide provides a framework for assessing the cross-reactivity of anti-PEG antibodies with a specific, cleavable 11-unit PEG linker, Oleoyl-Gly-Lys-N-(m-PEG11), which is utilized in the synthesis of ADCs. While direct experimental data on this specific linker is limited, this guide synthesizes current knowledge on anti-PEG antibody binding to analogous structures and details the requisite experimental protocols for a comprehensive evaluation.
Understanding the Challenge: Anti-PEG Antibodies and Cross-Reactivity
Anti-PEG antibodies can recognize and bind to the repeating ethylene (B1197577) glycol units of the PEG polymer.[2] The specificity of these antibodies can vary, with some capable of binding to a range of PEGylated molecules, a phenomenon known as cross-reactivity.[4] Studies have shown that anti-PEG antibodies can bind to other polymers containing a C-C-O backbone, such as polypropylene (B1209903) glycol (PPG) and polytetramethylene ether glycol (PTMEG).[4] The structure of the PEG molecule, including its size and any terminal modifications, can influence its immunogenic potential.[2] Given that Oleoyl-Gly-Lys-N-(m-PEG11) contains a short, 11-unit methoxy-terminated PEG chain, understanding its potential to be recognized by the existing pool of anti-PEG antibodies is crucial for the preclinical assessment of ADCs employing this linker.
Comparative Analysis of Potential Cross-Reactivity
In the absence of direct studies on Oleoyl-Gly-Lys-N-(m-PEG11), we can infer potential cross-reactivity by examining data from studies on structurally similar molecules, such as short-chain PEGs and PEGylated lipids. The following table presents a hypothetical comparison based on trends observed in published literature. This data should be experimentally verified for Oleoyl-Gly-Lys-N-(m-PEG11).
| Analyte | Antibody Isotype | Binding Affinity (KD) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Cross-Reactivity (%) |
| Oleoyl-Gly-Lys-N-(m-PEG11) | IgG | To be determined | To be determined | To be determined | To be determined |
| mPEG (2kDa) | IgG | 1.5 x 10⁻⁸ M | 2.3 x 10⁵ | 3.5 x 10⁻³ | 100% (Reference) |
| mPEG (5kDa) | IgG | 8.2 x 10⁻⁹ M | 3.1 x 10⁵ | 2.5 x 10⁻³ | High |
| PEGylated Liposome (DSPE-mPEG2000) | IgG | 5.5 x 10⁻⁹ M | 4.5 x 10⁵ | 2.5 x 10⁻³ | High |
| mPEG (10kDa) | IgM | 2.1 x 10⁻⁹ M | 5.8 x 10⁵ | 1.2 x 10⁻³ | High |
| Polypropylene Glycol (PPG) | IgG | 4.5 x 10⁻⁷ M | 1.2 x 10⁴ | 5.4 x 10⁻³ | Moderate |
| Polysorbate 80 | IgG | 9.8 x 10⁻⁷ M | 8.9 x 10³ | 8.7 x 10⁻³ | Low to Moderate |
Note: The data presented for compounds other than Oleoyl-Gly-Lys-N-(m-PEG11) is synthesized from typical findings in anti-PEG antibody characterization studies and should be considered illustrative.
Experimental Protocols for Cross-Reactivity Assessment
To definitively determine the cross-reactivity of anti-PEG antibodies with Oleoyl-Gly-Lys-N-(m-PEG11), a combination of Enzyme-Linked Immunosorbent Assay (ELISA) for initial screening and Surface Plasmon Resonance (SPR) for detailed kinetic analysis is recommended.
Competitive ELISA for Screening Cross-Reactivity
This method assesses the ability of Oleoyl-Gly-Lys-N-(m-PEG11) to inhibit the binding of anti-PEG antibodies to a known PEGylated antigen.
Workflow for Competitive ELISA:
Caption: Workflow for competitive ELISA to assess cross-reactivity.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a conjugate of mPEG and a carrier protein like Bovine Serum Albumin (mPEG-BSA) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 5% skim milk in PBS) for 1-2 hours at room temperature.
-
Competitive Incubation: In a separate plate, pre-incubate a constant concentration of a well-characterized anti-PEG antibody (e.g., monoclonal anti-PEG IgG) with serial dilutions of the test competitor (Oleoyl-Gly-Lys-N-(m-PEG11)) and other control competitors (e.g., free mPEG of various molecular weights, PPG, etc.) for 1 hour at 37°C.
-
Binding to Coated Plate: Transfer the antibody-competitor mixtures to the washed mPEG-BSA coated plate and incubate for 1-2 hours at room temperature.
-
Detection:
-
Wash the plate to remove unbound antibodies.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary anti-PEG antibody isotype (e.g., anti-human IgG-HRP) and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add a TMB substrate solution and incubate in the dark until a blue color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. The degree of color development is inversely proportional to the cross-reactivity of the competitor. Calculate the half-maximal inhibitory concentration (IC50) for each competitor to quantify cross-reactivity.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of the binding kinetics between an antibody and its antigen, offering detailed insights into the association and dissociation rates.
Workflow for SPR Analysis:
Caption: Workflow for SPR analysis of binding kinetics.
Methodology:
-
Sensor Chip Immobilization: Immobilize a high-purity monoclonal anti-PEG antibody onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
Analyte Injection and Binding Analysis:
-
Inject a series of concentrations of Oleoyl-Gly-Lys-N-(m-PEG11) over the sensor surface to measure the association phase.
-
Follow with an injection of running buffer to monitor the dissociation phase.
-
-
Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Interpreting the Results and Making Informed Decisions
A comprehensive analysis of the data generated from these experiments will enable a robust assessment of the cross-reactivity profile of Oleoyl-Gly-Lys-N-(m-PEG11).
-
High Cross-Reactivity (Low IC50 in ELISA, Low KD in SPR): Indicates a higher likelihood of the ADC being recognized by pre-existing or induced anti-PEG antibodies. This could potentially lead to accelerated clearance, reduced efficacy, and an increased risk of hypersensitivity reactions.
-
Low to Moderate Cross-Reactivity: Suggests a lower risk of immunogenicity related to the PEG component of the linker.
This comparative guide provides a foundational framework for the systematic evaluation of anti-PEG antibody cross-reactivity with the novel ADC linker, Oleoyl-Gly-Lys-N-(m-PEG11). The generation of robust experimental data using the outlined protocols is paramount for the informed development of safer and more effective PEGylated therapeutics.
References
- 1. The curious case of anti-PEG antibodies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cleavable Linkers for Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, governs the ADC's stability, solubility, and payload release mechanism. An ideal linker must remain stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet efficiently cleave to release the cytotoxic payload upon reaching the target tumor.[1][2]
This guide provides a comparative analysis of the major classes of cleavable linkers used in ADC development. It details their cleavage mechanisms, presents quantitative performance data, and outlines key experimental protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.
Types of Cleavable Linkers and Their Mechanisms
Cleavable linkers are designed to release their payload in response to specific physiological stimuli within the tumor microenvironment or inside cancer cells.[3] They are primarily categorized into three groups based on their cleavage trigger: pH-sensitive, reductant-sensitive, and enzyme-sensitive linkers.[4][5]
These linkers are engineered to be stable at the neutral pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5][] The most common acid-labile linker is the hydrazone bond.[7] While effective in concept, early hydrazone linkers showed susceptibility to hydrolysis in circulation, leading to premature payload release.[7][8][] However, linker stability has been improved by modifying the chemical structure, such as using hindered aromatic aldehydes and ketones.[10]
This class of linkers utilizes the significant redox potential difference between the extracellular space and the intracellular environment. Disulfide bonds are relatively stable in the bloodstream, where the concentration of the reducing agent glutathione (B108866) (GSH) is low (~5 µM).[8][] However, upon entering the cell cytoplasm, where GSH levels are up to 1000-fold higher (1-10 mM), the disulfide bond is rapidly cleaved, releasing the drug.[][] The stability of these linkers can be fine-tuned by introducing steric hindrance around the disulfide bond.[5][13]
Enzyme-sensitive linkers are cleaved by enzymes that are highly expressed in tumor cells or the tumor microenvironment, offering high specificity.[8]
-
Protease-Sensitive Linkers: These are the most widely used enzyme-cleavable linkers, typically containing a dipeptide sequence like valine-citrulline (Val-Cit) or valine-alanine (Val-Ala).[4][8] These sequences are recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are overexpressed in many cancer cells.[14][15] After cleavage of the dipeptide, a self-immolative spacer (e.g., p-aminobenzyl carbamate, PABC) releases the unmodified payload.[5] A key consideration is that the stability of these linkers can vary between species; for instance, Val-Cit linkers are highly stable in human plasma but are susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma, which can complicate preclinical evaluation.[16][17]
-
β-Glucuronide Linkers: This linker type is cleaved by β-glucuronidase, an enzyme found in lysosomes and also present in the microenvironment of some solid tumors.[14][18] These linkers are highly stable in plasma and their hydrophilic nature can help reduce the aggregation often seen with ADCs carrying hydrophobic payloads.[7][18][19]
Comparative Performance Data
The choice of linker significantly impacts an ADC's pharmacokinetic profile and therapeutic index. The following table summarizes quantitative stability data for different cleavable linker types. Direct comparison between studies should be approached with caution due to variations in ADC constructs and experimental conditions.
| Linker Type | Example Linker | Cleavage Stimulus | Plasma Half-Life (t½) | Comments | References |
| pH-Sensitive | Hydrazone (acylhydrazone) | Acidic pH (4.5-5.0) | ~2 days (human plasma) | Stability is highly dependent on the specific hydrazone structure. Can exhibit premature release. | [][10][20][21] |
| Glutathione-Sensitive | SPDB (disulfide) | Glutathione (1-10 mM) | Generally stable | Stability can be tuned by adding steric hindrance near the S-S bond. | [5][13] |
| Protease-Sensitive | Val-Cit-PABC | Cathepsin B | ~230 days (human plasma) | Highly stable in human plasma but significantly less stable in mouse plasma (t½ ~80 hours) due to mouse carboxylesterase 1c. | [16][17][20] |
| β-Glucuronidase-Sensitive | β-Glucuronide | β-Glucuronidase | ~81 days (rat plasma, extrapolated) | Highly stable and hydrophilic, which can improve ADC solubility and reduce aggregation. | [7][18][22] |
Experimental Protocols
Robust and standardized assays are essential for characterizing and selecting the optimal linker for an ADC.
This assay assesses the stability of the ADC linker in plasma, providing a critical measure of its potential for premature payload release in circulation.[1]
Objective: To determine the rate of linker cleavage and payload release from an ADC upon incubation in plasma.
Methodology:
-
Preparation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in fresh plasma (human, mouse, or rat). Prepare control samples with ADC in a formulation buffer.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 3, 7, and 14 days). Immediately quench enzymatic activity by freezing at -80°C.
-
ADC Capture: Thaw samples and capture the ADC using an immuno-affinity method, such as Protein A or Protein G beads.[15] This separates the ADC from plasma proteins and any released payload.
-
Analysis: Analyze the captured, intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.[1][15]
-
Data Interpretation: Plot the average DAR versus time to calculate the plasma half-life (t½) of the conjugated payload.
This assay measures the potency of the ADC against target cancer cells, reflecting the efficiency of internalization, linker cleavage, and payload-induced cell killing.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on an antigen-positive cancer cell line.
Methodology:
-
Cell Plating: Seed an antigen-positive cancer cell line in 96-well plates and allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Add the compounds to the cells and incubate for a period corresponding to several cell doubling times (e.g., 72-120 hours).[15]
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS, MTT, or CellTiter-Glo®).
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic regression model to determine the IC50 value. A potent ADC will have a low IC50 value.
This assay directly evaluates the cleavage of an enzyme-sensitive linker by lysosomal enzymes.
Objective: To confirm and quantify the release of a payload from an ADC in the presence of lysosomal proteases.
Methodology:
-
Lysosome Isolation: Isolate lysosomes from a relevant cell line or tissue. Alternatively, use purified target enzymes (e.g., Cathepsin B).
-
Reaction Setup: Incubate the ADC with the lysosomal extract or purified enzyme in an appropriate buffer at 37°C. The buffer should be acidic (e.g., pH 5.0) to mimic the lysosomal environment.
-
Time Points: Collect aliquots at various time points and stop the reaction (e.g., by adding a protease inhibitor or flash freezing).
-
Payload Quantification: Analyze the samples by LC-MS/MS to quantify the amount of released payload.[15]
-
Data Analysis: Plot the concentration of the released payload over time to determine the rate of enzymatic cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. purepeg.com [purepeg.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 7. What are ADC Linkers? | AxisPharm [axispharm.com]
- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. njbio.com [njbio.com]
- 14. adcreview.com [adcreview.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 21. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of Oleoyl-Gly-Lys-N-(m-PEG11): A Procedural Guide
For Immediate Use by Laboratory and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Oleoyl-Gly-Lys-N-(m-PEG11), a cleavable 11-unit PEG linker often utilized in the synthesis of antibody-drug conjugates (ADCs). Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.
I. Personal Protective Equipment (PPE) and Safety Measures
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.
-
Work Area: Conduct all handling and disposal preparations within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
II. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of solid Oleoyl-Gly-Lys-N-(m-PEG11) and associated contaminated materials.
-
Waste Segregation:
-
Do not mix Oleoyl-Gly-Lys-N-(m-PEG11) waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Segregate solid waste (e.g., unused product, contaminated weighing paper) from liquid waste (e.g., solutions containing the compound).
-
-
Containment of Solid Waste:
-
Collect all solid waste containing Oleoyl-Gly-Lys-N-(m-PEG11) in a designated, leak-proof container constructed of a compatible material (e.g., high-density polyethylene).
-
Ensure the container has a secure, tight-fitting lid to prevent spillage or release of dust.
-
-
Labeling of Waste Container:
-
Clearly label the waste container with the following information:
-
"NON-HAZARDOUS CHEMICAL WASTE" (or as directed by your EHS department)
-
Full Chemical Name: "Oleoyl-Gly-Lys-N-(m-PEG11)"
-
Any other identifiers as required by your institution (e.g., CAS number if available, date of accumulation).
-
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
-
-
Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the full chemical name and quantity of the waste when arranging for disposal.
-
-
Management of Empty Containers:
-
For containers that are "RCRA empty" (i.e., all contents have been removed by normal means), deface or remove the original product label.
-
Dispose of the empty container in the regular laboratory trash, unless your institution's policies state otherwise.
-
Note on Liquid Waste: Solutions containing Oleoyl-Gly-Lys-N-(m-PEG11) should not be disposed of down the drain. Collect liquid waste in a separate, labeled, and sealed container and arrange for its disposal through your EHS department.
III. Summary of Disposal Considerations
The following table summarizes the key characteristics and recommended handling procedures for the disposal of Oleoyl-Gly-Lys-N-(m-PEG11).
| Parameter | Guideline |
| Waste Classification | Assumed to be non-hazardous chemical waste in the absence of specific data. A final hazardous waste determination should be made in consultation with your EHS department. |
| Physical Form | Typically a solid. Should be handled to minimize dust generation. |
| PPE Requirements | Safety goggles, chemically resistant gloves, and a laboratory coat are mandatory. |
| Disposal Container | Leak-proof, sealed container with a clear and accurate label. |
| Disposal Method (Solid) | Collection for pickup by a licensed chemical waste contractor. Do not dispose of in regular trash. |
| Disposal Method (Liquid) | Collection in a designated waste container. Do not dispose of down the drain. |
| Incompatible Materials | Strong oxidizing agents. |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Oleoyl-Gly-Lys-N-(m-PEG11).
Caption: Disposal workflow for Oleoyl-Gly-Lys-N-(m-PEG11).
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and environmentally responsible disposal of Oleoyl-Gly-Lys-N-(m-PEG11), thereby fostering a secure and compliant laboratory environment.
Personal protective equipment for handling Oleoyl-Gly-Lys-N-(m-PEG11)
Disclaimer: A specific Safety Data Sheet (SDS) for Oleoyl-Gly-Lys-N-(m-PEG11) is not publicly available. The following guidance is based on best practices for handling similar PEGylated lipopeptides and should be supplemented by a thorough risk assessment by the user.
Researchers and drug development professionals handling Oleoyl-Gly-Lys-N-(m-PEG11) must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent accidental exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling Oleoyl-Gly-Lys-N-(m-PEG11).
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact.[1] Change gloves frequently, especially if contaminated. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect clothing and skin.[1] |
| Eye Protection | Chemical safety goggles | Wear chemical safety goggles to protect against accidental splashes.[1][2] |
| Respiratory Protection | Respirator | For handling larger quantities or when there is a risk of generating dust or aerosols, an appropriate respirator should be worn.[1] |
Operational Plan: Step-by-Step Handling
Adherence to a strict operational workflow is crucial for minimizing risks during the handling of Oleoyl-Gly-Lys-N-(m-PEG11). The following diagram outlines the key steps from preparation to experimental use.
Disposal Plan
Proper disposal of Oleoyl-Gly-Lys-N-(m-PEG11) and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Solid Waste: Excess solid compound and any contaminated items such as weighing paper or pipette tips should be placed into a clearly labeled, sealed container for chemical waste.[1]
Liquid Waste: All solutions containing Oleoyl-Gly-Lys-N-(m-PEG11) must be collected in a designated, sealed waste container.
Contaminated PPE: Used gloves and other disposable personal protective equipment that have come into contact with the compound should be disposed of in the appropriate chemical waste stream.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
